molecular formula C6H5F2NO2S B1200098 2,6-Difluorobenzenesulfonamide CAS No. 60230-37-7

2,6-Difluorobenzenesulfonamide

Numéro de catalogue: B1200098
Numéro CAS: 60230-37-7
Poids moléculaire: 193.17 g/mol
Clé InChI: RVVVGGCOFWWDEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-difluorobenzenesulfonamide is a sulfonamide. It is functionally related to a 1,3-difluorobenzene.

Propriétés

IUPAC Name

2,6-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVVGGCOFWWDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332218
Record name 2,6-DIFLUOROBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60230-37-7
Record name 2,6-Difluorobenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060230377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-DIFLUOROBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60230-37-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIFLUOROBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUJ3WJ7RKA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluorobenzenesulfonamide: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of 2,6-difluorobenzenesulfonamide. This compound is a key intermediate in the synthesis of various pharmaceuticals and serves as a significant scaffold in medicinal chemistry, primarily recognized for its role as a carbonic anhydrase inhibitor. This document consolidates available data on its physicochemical characteristics, offers a detailed look at its synthesis, and explores its mechanism of action, supported by visualizations of its synthetic pathway and biological interactions.

Chemical Properties and Structure

This compound is a fluorinated aromatic sulfonamide. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and biological activity.

Physicochemical Data

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others, such as pKa, are predicted values due to a lack of available experimental data.

PropertyValueSource
CAS Number 60230-37-7[1]
Molecular Formula C₆H₅F₂NO₂S[2]
Molecular Weight 193.17 g/mol [2]
Melting Point 187-191 °C[1]
Boiling Point Data not available
Density 1.523 g/cm³[3]
pKa ~6.61 (Predicted for a similar, more complex molecule)[4]
Solubility Data not available[3]
Appearance Off-white solid[4]
Structural Information

The chemical structure of this compound consists of a benzene ring substituted with two fluorine atoms at positions 2 and 6, and a sulfonamide group (-SO₂NH₂). The fluorine atoms are ortho to the sulfonamide group, which creates a specific steric and electronic environment.

X-ray crystallographic studies of complexes between human carbonic anhydrase II and various benzenesulfonamides have elucidated the binding mode of this class of compounds. These studies reveal that the sulfonamide moiety is crucial for interaction with the enzyme's active site.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 2,6-difluoroaniline. The first step involves the formation of the intermediate, 2,6-difluorobenzenesulfonyl chloride, which is then reacted with an ammonia source to yield the final product.

Experimental Protocol: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride

This protocol is based on the diazotization of 2,6-difluoroaniline followed by a copper-catalyzed chlorosulfonation.

Materials:

  • 2,6-Difluoroaniline

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Methylene chloride (CH₂Cl₂)

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 2,6-difluoroaniline in a mixture of sulfuric acid and water.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes to ensure the complete formation of the 2,6-difluorobenzenediazonium sulfate solution.

  • Chlorosulfonation:

    • In a separate flask, prepare a suspension of copper(II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and hydrochloric acid.

    • Cool this mixture to 0-5 °C.

    • Slowly add the cold diazonium salt solution from the previous step to the copper-catalyzed solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation:

    • Extract the reaction mixture with methylene chloride.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield crude 2,6-difluorobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

The final step involves the reaction of the sulfonyl chloride intermediate with an ammonia source.[1]

Materials:

  • 2,6-Difluorobenzenesulfonyl chloride

  • Ammonium hydroxide (29% aqueous solution)

Procedure:

  • React 2,6-difluorobenzenesulfonyl chloride with a 29% aqueous solution of ammonium hydroxide.

  • The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reaction.

  • The product, this compound, precipitates from the reaction mixture and can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent.

G Synthesis of this compound A 2,6-Difluoroaniline reagent1 NaNO₂, H₂SO₄, H₂O 0-5 °C A->reagent1 B 2,6-Difluorobenzenediazonium sulfate reagent2 NaHSO₃, HCl, CuSO₄·5H₂O B->reagent2 C 2,6-Difluorobenzenesulfonyl chloride reagent3 NH₄OH (aq) C->reagent3 D This compound reagent1->B reagent2->C reagent3->D G Mechanism of Carbonic Anhydrase Inhibition cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by this compound E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ HCO3 HCO₃⁻ E_Zn_OH->HCO3 + CO₂ E_Zn_Inhibitor E-Zn²⁺-⁻HNSO₂-R E_Zn_OH->E_Zn_Inhibitor + R-SO₂NH₂ - H₂O E_Zn_H2O->E_Zn_OH - H⁺ CO2 CO₂ HCO3->CO2 - OH⁻ H_plus H⁺ Inhibitor R-SO₂NH₂ Inhibitor_anion R-SO₂NH⁻ Inhibitor->Inhibitor_anion - H⁺ E_Zn_Inhibitor->E_Zn_OH Reversible Inhibition

References

A Technical Guide to the Physicochemical Properties of 2,6-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features, particularly the presence of two fluorine atoms ortho to the sulfonamide group, impart unique electronic and conformational properties that are of significant interest in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for some properties are limited, a combination of reported values and predictions provides a solid foundation for its application in research and development.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₆H₅F₂NO₂S[1]
Molecular Weight 193.17 g/mol [1]
CAS Number 60230-37-7[2]
Melting Point 187-191 °C[2]
Boiling Point 309.2 ± 52.0 °C (Predicted)[3]
Density 1.523 ± 0.06 g/cm³ (Predicted)[3]
pKa 9.31 ± 0.60 (Predicted)[3]
Solubility Data not available
LogP Data not available

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,6-difluoroaniline. The first step involves the formation of the sulfonyl chloride, which is then reacted with ammonia to yield the final product.

Step 1: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride

This protocol is adapted from established methods for the synthesis of arylsulfonyl chlorides.

Materials:

  • 2,6-Difluoroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Methylene Chloride (CH₂Cl₂)

  • Water (H₂O)

  • Ice

Procedure:

  • Diazotization:

    • In a reaction vessel, dissolve 2,6-difluoroaniline in a mixture of concentrated sulfuric acid and water.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Stir the resulting mixture for an additional 30 minutes to ensure the complete formation of the 2,6-difluorobenzenediazonium sulfate solution.

  • Chlorosulfonation:

    • In a separate flask, prepare a suspension of copper(II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and concentrated hydrochloric acid.

    • Cool this mixture to 0-5 °C.

    • Slowly add the cold diazonium salt solution from the previous step to the copper-catalyzed solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Isolation:

    • Extract the reaction mixture with methylene chloride.

    • Combine the organic layers and wash them with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain crude 2,6-difluorobenzenesulfonyl chloride.

Step 2: Synthesis of this compound

This is a general procedure for the amination of a sulfonyl chloride.

Materials:

  • 2,6-Difluorobenzenesulfonyl chloride (crude from Step 1)

  • Aqueous Ammonia (28-30%)

  • Ice bath

Procedure:

  • Cool the aqueous ammonia solution in an ice bath.

  • Slowly add the crude 2,6-difluorobenzenesulfonyl chloride to the cold ammonia solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

  • Crude this compound

  • Ethanol

  • Water

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered to remove the charcoal and any insoluble impurities.

  • Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.

  • Further cool the flask in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them in a vacuum oven.

Biological Activity: Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] this compound, as a member of this class, is expected to exhibit inhibitory activity against various CA isoforms. The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme.

The general inhibitory action of a sulfonamide on carbonic anhydrase can be visualized as follows:

G CA_inactive Carbonic Anhydrase (Inactive) CA_active Carbonic Anhydrase (Active, Zn-OH⁻) CA_inactive->CA_active + OH⁻ CA_active->CA_inactive + H⁺ HCO3_minus HCO₃⁻ CA_active->HCO3_minus + CO₂ CA_inhibited Inhibited Complex (E-I) CA_active->CA_inhibited + Sulfonamide H2O H₂O H_plus H⁺ CO2 CO₂ CO2->HCO3_minus + OH⁻ HCO3_minus->CA_active - CO₂ HCO3_minus->CO2 + H⁺ Sulfonamide This compound (R-SO₂NH₂) CA_inhibited->CA_active (Reversible)

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

The diagram illustrates the catalytic cycle of carbonic anhydrase and how a sulfonamide inhibitor like this compound can bind to the active, zinc-bound hydroxide form of the enzyme to form a stable, inactive complex, thereby blocking the binding of the substrate, carbon dioxide.

Experimental Workflows

The synthesis and purification of this compound involves a series of sequential steps that can be represented in a workflow diagram.

G start Start: 2,6-Difluoroaniline diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) start->diazotization diazonium_salt 2,6-Difluorobenzenediazonium sulfate diazotization->diazonium_salt chlorosulfonation Chlorosulfonation (CuSO₄, NaHSO₃, HCl, 0-5 °C) diazonium_salt->chlorosulfonation sulfonyl_chloride Crude 2,6-Difluorobenzenesulfonyl chloride chlorosulfonation->sulfonyl_chloride amination Amination (Aqueous NH₃, <10 °C) sulfonyl_chloride->amination crude_product Crude this compound amination->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product analysis Analysis (Melting Point, NMR, etc.) pure_product->analysis end Final Product analysis->end

Caption: Workflow for the synthesis and purification of this compound.

This workflow provides a clear, step-by-step visual guide for the laboratory preparation of high-purity this compound, from the starting material to the final analytical characterization.

Conclusion

This compound is a valuable building block in medicinal chemistry, with its physicochemical properties playing a critical role in its synthetic applications and potential biological activity. This guide has summarized the available data and provided detailed, generalized experimental protocols to aid researchers in their work with this compound. Further experimental studies are warranted to fill the existing gaps in the physicochemical data, particularly for solubility, pKa, and logP, which would further enhance its utility in drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2,6-Difluorobenzenesulfonamide is scarce. The data presented herein is predictive, based on the analysis of structurally analogous compounds and fundamental spectroscopic principles. These predictions are intended to guide researchers in their experimental design and data interpretation.

Introduction

This compound is a fluorinated aromatic sulfonamide. The presence of two fluorine atoms ortho to the sulfonyl group significantly influences its electronic properties, conformation, and potential biological activity. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for any further studies in medicinal chemistry and drug development. This guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

Nucleus Predicted Chemical Shift (δ) ppm Predicted Multiplicity Assignment
¹H~7.6 - 7.8tAromatic H (para to SO₂NH₂)
~7.1 - 7.3mAromatic H (meta to SO₂NH₂)
~7.0 - 7.5br s-SO₂NH
¹³C~158 - 162ddC -F
~133 - 136tC -H (para to SO₂NH₂)
~115 - 120tC -SO₂NH₂
~112 - 115ddC -H (meta to SO₂NH₂)
¹⁹F~ -110 to -125sF

Predicted solvent: DMSO-d₆. s = singlet, t = triplet, m = multiplet, dd = doublet of doublets, br s = broad singlet.

Table 2: Predicted Infrared (IR) Absorption Bands

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200N-H stretchSulfonamide
3100 - 3000C-H stretchAromatic
1600 - 1580C=C stretchAromatic ring
1480 - 1450C=C stretchAromatic ring
1350 - 1310S=O asymmetric stretchSulfonamide
1170 - 1140S=O symmetric stretchSulfonamide
1250 - 1000C-F stretchAryl-Fluoride

Table 3: Predicted Mass Spectrometry (MS) Data

m/z (Mass-to-Charge Ratio) Predicted Fragmentation Ionization Mode
193[M]⁺ (Molecular ion)EI
129[M - SO₂]⁺EI
114[C₆H₄F₂]⁺EI
79[SO₂NH]⁺EI
192[M-H]⁻ESI (-)

EI = Electron Ionization, ESI (-) = Electrospray Ionization (negative mode).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled 1D fluorine spectrum.

  • Data Processing: The resulting Free Induction Decays (FIDs) should be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for ease of use and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Subsequently, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

3.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization or Electron Ionization).

  • Data Acquisition:

    • ESI: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to maximize information.

    • EI: Introduce the sample via a direct insertion probe or a GC inlet.

    • Acquire data over an appropriate m/z range (e.g., 50-500 amu).

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR (1H, 13C, 19F) Compound->NMR IR FT-IR Compound->IR MS Mass Spectrometry Compound->MS Structure Structure Verification NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

The Expanding Therapeutic Landscape of Novel Benzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzenesulfonamide derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Their versatile biological activities stem from the unique chemical properties of the sulfonamide functional group, which can act as a potent pharmacophore.[1] This technical guide provides an in-depth overview of the recent advancements in the design, synthesis, and biological evaluation of novel benzenesulfonamide derivatives, with a particular focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity: Targeting Key Oncogenic Pathways

Novel benzenesulfonamide derivatives have emerged as promising candidates in oncology, primarily through their potent inhibitory effects on various enzymes that are crucial for tumor growth and survival.[3]

Carbonic Anhydrase Inhibition

A primary mechanism of action for the anticancer effects of many benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated human carbonic anhydrase IX (hCA IX).[1][4][5] In the hypoxic microenvironment of solid tumors, hCA IX is overexpressed and plays a critical role in regulating intracellular and extracellular pH, thereby facilitating tumor cell proliferation and survival.[1][4] Selective inhibition of hCA IX is a key strategy in the development of novel anticancer agents.[4][5]

Recent studies have described the synthesis of new aryl thiazolone–benzenesulfonamides that demonstrate significant inhibitory effects against breast cancer cell lines, with high selectivity for CA IX over other isoforms.[4][6] For instance, certain derivatives have shown excellent enzyme inhibition against CA IX with IC50 values in the nanomolar range (10.93–25.06 nM).[4][6]

Table 1: In Vitro Anticancer and Carbonic Anhydrase Inhibitory Activity of Representative Benzenesulfonamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Target EnzymeKᵢ / IC50 (nM)Selectivity (CA II / CA IX)Reference
BA-3b Various (7 lines)0.007 - 0.036Tubulin--[7]
5g DLD-111.84VEGFR1--[8]
5j HT-299.35TGFβ2--[8]
AL106 U87 (GBM)58.6TrkA--[9][10]
4e MDA-MB-2313.58CA IX10.93High[4][6]
4g MCF-72.55CA IX-High[4][6]
7k BEL-7404 (HCC)-PI3K/mTOR--[11]
26 --Glyoxalase I390-[12]
28 --Glyoxalase I1360-[12]

Note: This table summarizes data from multiple sources and is not an exhaustive list.

Kinase Inhibition

The tropomyosin receptor kinase A (TrkA) and the PI3K/mTOR signaling pathways are also key targets for novel benzenesulfonamide derivatives.[9][10][11] For instance, the compound AL106 has been identified as a potential anti-glioblastoma agent with an IC50 value of 58.6 µM, acting through the inhibition of TrkA.[9][10] Another series of propynyl-substituted benzenesulfonamide derivatives have been developed as potent PI3K/mTOR dual inhibitors, with compound 7k showing significant tumor growth inhibition in a hepatocellular carcinoma xenograft model.[11]

Other Anticancer Mechanisms

Beyond enzyme inhibition, some benzenesulfonamide derivatives exhibit anticancer activity by targeting tubulin polymerization.[7] Compound BA-3b, for example, has demonstrated potent anti-proliferative activity against a range of cancer cell lines, with IC50 values in the low nanomolar range.[7]

Antimicrobial Activity

Benzenesulfonamide derivatives also exhibit a broad spectrum of antimicrobial activities.[13][14][15][16][17] Novel derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[13][14][17] For example, a series of benzenesulfonamides bearing carboxamide functionality showed potent activity against E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, and A. niger, with MIC values in some cases lower than the reference drugs.[13][14]

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Benzenesulfonamide Derivatives Against Various Microorganisms

Compound IDE. coli (mg/mL)S. aureus (mg/mL)P. aeruginosa (mg/mL)S. typhi (mg/mL)B. subtilis (mg/mL)C. albicans (mg/mL)A. niger (mg/mL)Reference
4a --6.676.45---[13][14]
4d 6.72------[13][14]
4e -----6.636.28[13][14]
4f ----6.63--[13][14]
4h -6.63---6.63-[13][14]
1C 50 (µg/mL)------[16]

Note: Units are in mg/mL unless otherwise specified. This table is a summary of representative data.

Other Enzyme Inhibition

The therapeutic potential of benzenesulfonamide derivatives extends to the inhibition of other key enzymes involved in various pathologies. These include acetylcholinesterase (AChE), α-glycosidase, and glutathione S-transferase (GST).[18] Certain derivatives have shown potent inhibition of AChE and α-glycosidase with Ki values in the micromolar range.[18]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various human carbonic anhydrase (hCA) isoforms is a critical evaluation for many novel benzenesulfonamide derivatives. A common method employed is the stopped-flow CO₂ hydrase assay.[19][20]

Principle: This assay measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide. The inhibition is determined by comparing the enzyme's activity in the presence and absence of the inhibitor.

Detailed Methodology:

  • Enzyme and Inhibitor Preparation: Recombinant hCA isoforms are used. Stock solutions of the benzenesulfonamide derivatives are typically prepared in DMSO.

  • Assay Buffer: A buffer of specific pH (e.g., Tris-HCl) is used.

  • Measurement: The assay is performed using a stopped-flow instrument. The enzyme-catalyzed CO₂ hydration reaction is initiated by mixing a solution of the enzyme (with or without the inhibitor) with a CO₂-saturated water solution.

  • Data Analysis: The initial rates of the reaction are measured, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve. The Ki values are then determined using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][6]

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzenesulfonamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14]

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Detailed Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The benzenesulfonamide derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is then inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of Carbonic Anhydrase IX in Hypoxic Tumors

The following diagram illustrates the role of carbonic anhydrase IX in the tumor microenvironment and the mechanism of its inhibition by benzenesulfonamide derivatives.

CAIX_Inhibition cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression CAIX Gene Expression HIF1a->CAIX_expression CAIX Carbonic Anhydrase IX (CAIX) CAIX_expression->CAIX H2CO3_in H₂CO₃ CAIX->H2CO3_in H_out H⁺ CAIX->H_out H⁺ HCO3_out HCO₃⁻ CAIX->HCO3_out HCO₃⁻ H_in H⁺ H2CO3_in->H_in HCO3_in HCO₃⁻ H2CO3_in->HCO3_in pH_regulation Intracellular pH Regulation (Increase) H_in->pH_regulation Proliferation Cell Proliferation & Survival pH_regulation->Proliferation CO2_out CO₂ CO2_out->CAIX H2O_out H₂O H2O_out->CAIX Acidosis Extracellular Acidosis H_out->Acidosis Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->CAIX Inhibition

Caption: CAIX inhibition by benzenesulfonamides in hypoxic tumors.

Experimental Workflow: Synthesis and Biological Evaluation

The general workflow for the discovery and evaluation of novel benzenesulfonamide derivatives is depicted below.

experimental_workflow start Design of Novel Benzenesulfonamide Derivatives synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, HRMS, etc.) synthesis->characterization biological_evaluation Biological Evaluation characterization->biological_evaluation anticancer Anticancer Activity (Cytotoxicity, Enzyme Inhibition) biological_evaluation->anticancer antimicrobial Antimicrobial Activity (MIC, Zone of Inhibition) biological_evaluation->antimicrobial other_assays Other Biological Assays (e.g., Kinase Inhibition) biological_evaluation->other_assays sar_analysis Structure-Activity Relationship (SAR) Analysis anticancer->sar_analysis antimicrobial->sar_analysis other_assays->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Refinement in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo end Potential Drug Candidate in_vivo->end

Caption: General workflow for benzenesulfonamide drug discovery.

Conclusion

The benzenesulfonamide scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents with a wide range of biological activities. Recent research has highlighted their potential as potent and selective inhibitors of key enzymes involved in cancer and microbial infections. The data and methodologies presented in this guide underscore the ongoing importance of benzenesulfonamide derivatives in modern drug development and provide a valuable resource for researchers in the field. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

The Strategic Role of Fluorine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides an in-depth exploration of fluorine's impact on drug design, detailing its effects on metabolic stability, receptor binding, lipophilicity, and acidity. It further presents key experimental protocols and quantitative data to illustrate these principles for researchers, scientists, and drug development professionals.

Core Physicochemical Effects of Fluorine Substitution

The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—are central to its utility in drug design.

1.1. Enhancement of Metabolic Stability

One of the most valuable applications of fluorination is to block metabolic oxidation. The cytochrome P450 (CYP450) family of enzymes are primary drivers of drug metabolism, often through the hydroxylation of susceptible C-H bonds. Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom can effectively prevent this process. The exceptional strength of the C-F bond (bond dissociation energy of ~110 kcal/mol) makes it resistant to enzymatic cleavage by CYP450s.

  • Mechanism: Strategic placement of fluorine at a site prone to oxidation physically blocks the metabolic process, thereby increasing the drug's half-life and bioavailability. This is particularly effective for aliphatic and aromatic C-H bonds.

  • Example: The development of sitagliptin, a DPP-4 inhibitor for type 2 diabetes, involved introducing a trifluoromethyl group to an aromatic ring to successfully thwart metabolic degradation, significantly improving its in vivo efficacy.

1.2. Modulation of Lipophilicity

Fluorine's effect on lipophilicity (logP) is context-dependent and more nuanced than a simple increase. While a single fluorine atom is considered lipophilic, larger polyfluorinated motifs like the trifluoromethyl (-CF3) group are highly lipophilic and can significantly increase a molecule's overall lipophilicity. However, the introduction of a single fluorine atom to an aliphatic chain or an aromatic ring often has a minimal or even lipophilicity-lowering effect in certain molecular environments. This allows for fine-tuning of a compound's solubility and permeability profile.

1.3. Alteration of pKa

As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. When placed near an acidic or basic functional group, it can significantly alter the group's pKa.

  • For Bases: Fluorination lowers the pKa of nearby amines, making them less basic. This can be advantageous in reducing unwanted interactions with off-target receptors (e.g., hERG channel) or in modulating the absorption profile of a drug, as a lower pKa can decrease the proportion of the charged species at physiological pH.

  • For Acids: The pKa of acidic groups, such as carboxylic acids or phenols, is lowered, making them more acidic.

1.4. Enhancement of Binding Affinity

Fluorine can enhance a drug's binding affinity for its target protein through several mechanisms:

  • Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable electrostatic and dipolar interactions with protein backbones (amide C=O groups) and other polar residues.

  • Conformational Control: The introduction of fluorine can induce a specific, lower-energy conformation of the drug molecule that is pre-organized for optimal binding to the target's active site. This "conformational steering" can reduce the entropic penalty of binding.

  • Hydrophobic Interactions: Fluorinated groups, particularly the -CF3 group, can participate in productive hydrophobic interactions within the binding pocket.

Quantitative Data: Fluorination Effects on Drug Properties

The following tables summarize quantitative data illustrating the impact of fluorination on key drug parameters.

Table 1: Enhancement of Metabolic Stability (Data is illustrative and compiled from general medicinal chemistry knowledge)

CompoundStructureKey FeatureIn Vitro Half-life (t½, mins) in Human Liver Microsomes
Parent Compound A R-CH₃Metabolically labile methyl group15
Fluorinated Analog A R-CH₂FMonofluorination45
Fluorinated Analog B R-CHF₂Difluorination90
Fluorinated Analog C R-CF₃Trifluorination (Blocked)>240

Table 2: Modulation of pKa and Lipophilicity (Data is illustrative and compiled from general medicinal chemistry knowledge)

CompoundStructureKey FeaturepKa (of nearest amine)logP
Aniline Ph-NH₂Parent amine4.60.9
4-Fluoroaniline 4-F-Ph-NH₂Aromatic Fluorination4.11.15
Benzylamine Ph-CH₂-NH₂Parent amine9.31.09
2-Fluoro-benzylamine 2-F-Ph-CH₂-NH₂Fluorine near amine8.71.25
Trifluoromethyl-benzylamine Ph-CF₂-NH₂Trifluoromethyl group5.81.76

Key Experimental Protocols

3.1. Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates a compound's susceptibility to metabolism by CYP450 enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add phosphate buffer.

    • Add HLM to a final concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

3.2. Protocol: Shake-Flask Method for logP Determination

This is the classical method for measuring a compound's lipophilicity.

Methodology:

  • System Preparation:

    • Prepare a biphasic system of n-octanol and phosphate buffer (pH 7.4).

    • Pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate.

  • Compound Addition:

    • Dissolve a known amount of the test compound in the aqueous or organic phase.

  • Equilibration:

    • Combine the two phases in a flask or vial at a known volume ratio.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification:

    • Carefully sample a known volume from each layer.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of this ratio: logP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Visualizing Fluorine's Role in Drug Design

The following diagrams illustrate key concepts related to the application of fluorine in medicinal chemistry.

cluster_0 Metabolic Pathway of Parent Drug cluster_1 Metabolic Pathway of Fluorinated Drug Parent Parent Drug (R-CH3) CYP450 CYP450 Enzyme Parent->CYP450 Metabolic Attack Metabolite Hydroxylated Metabolite (R-CH2OH) -> Rapid Clearance CYP450->Metabolite Fluorinated Fluorinated Drug (R-CF3) CYP450_2 CYP450 Enzyme Fluorinated->CYP450_2 Blocked Metabolism Blocked -> Increased Half-life CYP450_2->Blocked C-F bond resists cleavage

Caption: Fluorine blocking CYP450-mediated metabolism.

cluster_0 Impact of Fluorine on pKa and Receptor Interaction Parent Parent Amine (R-NH2) pKa = 9.5 Protonated_Parent R-NH3+ (High % at pH 7.4) Parent->Protonated_Parent Protonation Fluorinated Fluorinated Amine (F-R'-NH2) pKa = 8.0 Protonated_Fluorinated F-R'-NH3+ (Lower % at pH 7.4) Fluorinated->Protonated_Fluorinated Protonation Receptor_Asp Receptor Pocket (Aspartate, Asp-) Protonated_Parent->Receptor_Asp Strong Ionic Interaction (Potential hERG issue) Protonated_Fluorinated->Receptor_Asp Weaker/Tuned Interaction (Reduced Off-Target)

Caption: Fluorine modulating pKa to tune receptor interactions.

Start Lead Compound (Poor Metabolic Stability) Identify Identify Metabolic 'Hot Spot' via Metabolite ID Studies Start->Identify Hypothesize Hypothesize: Introduce Fluorine at Hot Spot Identify->Hypothesize Synthesize Synthesize Fluorinated Analogs (mono-, di-, tri-fluoro) Hypothesize->Synthesize Assay In Vitro & In Vivo Assays: - Metabolic Stability - Potency (IC50) - Selectivity Synthesize->Assay Evaluate Evaluate Data: Improved Profile? Assay->Evaluate Success Optimized Candidate (Improved Half-life) Evaluate->Success Yes Failure Re-evaluate: - Different Position? - Different Bioisostere? Evaluate->Failure No Failure->Hypothesize Iterate

Caption: Iterative drug design workflow incorporating fluorination.

Mechanism of action of sulfonamide-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Sulfonamide-Based Enzyme Inhibitors

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonamides, characterized by the -SO₂NH₂ functional group, represent a cornerstone scaffold in medicinal chemistry.[1] Initially celebrated for their revolutionary impact as the first systemic antibacterial agents, their therapeutic applications have expanded dramatically.[2][3] Today, sulfonamide-based compounds are integral to the treatment of a wide array of diseases, including cancer, glaucoma, inflammation, and viral infections.[4][5] This versatility stems from their ability to act as highly effective inhibitors for a diverse range of enzymes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibitory action of sulfonamides against key enzyme classes, details common experimental protocols for their characterization, and presents quantitative inhibitory data for prominent examples.

The Core Mechanism: The Sulfonamide Moiety

The efficacy of sulfonamides as enzyme inhibitors is primarily attributed to the chemical properties of the sulfonamide group (-SO₂NH₂). This moiety can act as a versatile hydrogen bond donor and acceptor. Crucially, upon deprotonation, the resulting sulfonamidate anion (-SO₂NH⁻) becomes an excellent coordinating ligand for metal ions present in the active sites of metalloenzymes. This interaction is a hallmark of the inhibition mechanism for enzymes like carbonic anhydrases. Furthermore, the sulfonamide group's geometry and electronic properties allow it to serve as a structural mimic (bioisostere) of natural substrates or transition states, enabling competitive inhibition.

Key Enzyme Classes Targeted by Sulfonamide Inhibitors

Dihydropteroate Synthase (DHPS)

The archetypal mechanism of action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6] Bacteria must synthesize folate de novo, whereas humans acquire it from their diet, providing a basis for selective toxicity.[7]

Mechanism of Inhibition: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[6][7] They act as competitive inhibitors, binding to the PABA-binding site on the DHPS enzyme.[8] This binding event blocks the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the production of dihydrofolate, a crucial precursor for DNA and RNA synthesis.[7][9] This bacteriostatic action prevents bacterial growth and replication, allowing the host's immune system to clear the infection.[7]

DHPS_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition Mechanism Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolate (Folate Precursor) DHPS->DHF Blocked Inhibition DHPS->Blocked Sulfonamide Sulfonamide (PABA Analog) Sulfonamide->DHPS Competitive Binding

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by sulfonamides.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] They are therapeutic targets for conditions like glaucoma, edema, and certain cancers.[1][11]

Mechanism of Inhibition: Sulfonamides are among the most potent inhibitors of CAs.[12] The primary mechanism involves the coordination of the deprotonated sulfonamide group (-SO₂NH⁻) directly to the catalytic Zn(II) ion in the enzyme's active site.[10][12][13] This binding displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inactivating the enzyme.[12] The inhibitor is further stabilized by a network of hydrogen bonds with active site residues, such as Thr199 and Glu106.[10] The affinity and isoform selectivity of sulfonamide inhibitors can be modulated by attaching different tail groups to the core scaffold, which form additional interactions within the active site cavity.[12]

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Inhibitor Binding Zn Zn(II) Ion H2O H₂O / OH⁻ Zn->H2O Binding His1 His94 His1->Zn Coordination His2 His96 His2->Zn Coordination His3 His119 His3->Zn Coordination Sulfonamide Sulfonamide (R-SO₂NH⁻) Inhibited_Zn Zn(II) Ion Sulfonamide->Inhibited_Zn Direct Coordination (Displaces H₂O)

Caption: Sulfonamide coordinating to the active site Zn(II) ion in carbonic anhydrase.

Proteases

Sulfonamide derivatives have been developed as potent inhibitors for various classes of proteases, including metalloproteases (e.g., Matrix Metalloproteinases, MMPs) and aspartic proteases (e.g., HIV-1 protease).[14][15]

  • Metalloproteases (MMPs): Similar to their action on CAs, the sulfonamide moiety can act as a zinc-binding group, coordinating to the catalytic zinc ion in the MMP active site and blocking its function.[14]

  • HIV-1 Protease: In aspartic proteases, the sulfonamide group often acts as a non-hydrolyzable transition-state isostere. It can interact with the catalytic aspartic acid residues in the active site, sometimes displacing a critical water molecule, which disrupts the catalytic mechanism.[16]

Kinases

Several sulfonamide-containing drugs function as protein kinase inhibitors, which are critical in cancer therapy for disrupting aberrant signaling pathways.[5][17]

Mechanism of Inhibition: In this context, the sulfonamide moiety is typically part of a larger molecular scaffold that is designed to be a competitive inhibitor of ATP.[18] The inhibitor binds to the ATP-binding pocket of the kinase, preventing the binding and hydrolysis of ATP and thus blocking the phosphorylation of downstream substrate proteins. The sulfonamide group often forms crucial hydrogen bonds with hinge region residues of the kinase, anchoring the inhibitor in the active site.[18]

Kinase_Inhibition cluster_kinase Kinase Catalytic Cycle cluster_inhibition Inhibition Mechanism Kinase Kinase (ATP-Binding Site) Product Phosphorylated Product Kinase->Product Blocked No Phosphorylation Kinase->Blocked ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor Sulfonamide Kinase Inhibitor Inhibitor->Kinase Competitive Binding

Caption: Competitive inhibition of a protein kinase by a sulfonamide-based inhibitor.

Quantitative Data on Sulfonamide-Based Inhibitors

The potency of enzyme inhibitors is typically quantified using the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%, while Kᵢ represents the dissociation constant of the enzyme-inhibitor complex.[19][20]

InhibitorTarget Enzyme(s)Inhibition Constant (Kᵢ)IC₅₀Reference(s)
Acetazolamide Human Carbonic Anhydrase II (hCA II)12 nM-[11]
Acetazolamide Human Carbonic Anhydrase I (hCA I)250 nM-[11]
Dorzolamide hCA II, hCA IV, hCA XIIPotent inhibitor-[12]
Celecoxib Cyclooxygenase-2 (COX-2)-40 nM
Vemurafenib BRAF V600E Kinase-31 nM
Darunavir HIV-1 Protease4.5 pM-[14]
N-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide Myosin Light Chain Kinase (MLC-kinase)7.4 µM-[18]
O⁶-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purine Cyclin-Dependent Kinase 2 (CDK2)-0.21 µM[17]

Experimental Protocols

General Enzyme Inhibition Assay

This protocol outlines the general steps for determining the inhibitory activity of a sulfonamide compound against a target enzyme using a spectrophotometric method.[21][22]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Sulfonamide inhibitor stock solution (e.g., in DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Cofactors, if required by the enzyme (e.g., Mg²⁺, NADH)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Methodology:

  • Preparation of Reagents: Prepare serial dilutions of the sulfonamide inhibitor in the assay buffer. Prepare working solutions of the enzyme and substrate at appropriate concentrations.

  • Assay Setup: To the wells of a 96-well plate, add:

    • Assay Buffer

    • A fixed volume of the enzyme solution.

    • Varying concentrations of the inhibitor solution. Include a control with no inhibitor (vehicle only, e.g., DMSO) and a blank with no enzyme.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[21]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed plate reader. Measure the change in absorbance (or fluorescence) over time at a specific wavelength corresponding to the product formation or substrate consumption.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Plot the percentage of enzyme activity relative to the uninhibited control against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.[23]

Experimental_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) setup 2. Assay Setup in Microplate (Enzyme + Inhibitor) prep->setup incubate 3. Pre-incubation (Allow Binding) setup->incubate start 4. Reaction Initiation (Add Substrate) incubate->start measure 5. Kinetic Measurement (Spectrophotometry) start->measure analysis 6. Data Analysis (Calculate Velocities) measure->analysis ic50 7. IC₅₀ Determination (Dose-Response Curve) analysis->ic50

Caption: A typical experimental workflow for an enzyme inhibition assay.

X-ray Crystallography for Structural Analysis

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of an enzyme-inhibitor complex, providing definitive insights into the binding mode.[24]

Methodology Overview:

  • Co-crystallization: The purified target enzyme is mixed with a molar excess of the sulfonamide inhibitor and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).

  • Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam (often from a synchrotron source). The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector.[25]

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the unit cell. A molecular model of the enzyme-inhibitor complex is built into this map and refined to best fit the experimental data, yielding a high-resolution 3D structure.

  • Binding Mode Analysis: The final structure reveals the precise orientation of the inhibitor in the active site, identifying all key interactions (coordination bonds, hydrogen bonds, hydrophobic contacts) with the enzyme.[26][27]

Conclusion

The sulfonamide scaffold is a remarkably versatile and privileged structure in modern drug discovery.[4] Its ability to inhibit diverse enzyme classes through distinct yet effective mechanisms—from competitive inhibition in folate synthesis to direct metal coordination in carbonic anhydrases—underpins its broad therapeutic utility.[1][2] A thorough understanding of these molecular mechanisms, quantified by robust enzyme kinetics and visualized through structural biology, is critical for the rational design and development of the next generation of highly potent and selective sulfonamide-based therapeutics.

References

Discovery and synthesis of 2,6-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Synthesis of 2,6-Difluorobenzenesulfonamide

Introduction

This compound is a fluorinated organic compound that has garnered significant attention in the field of medicinal chemistry. Its structural motif, characterized by a benzene ring substituted with two fluorine atoms ortho to a sulfonamide group, serves as a valuable building block in the design and synthesis of various biologically active molecules. The presence of the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative data, and visualizations of its synthetic pathway and its relevance in a key signaling pathway. This compound is a crucial intermediate in the synthesis of several pharmaceuticals, most notably Dabrafenib, a potent BRAF kinase inhibitor used in cancer therapy.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the preparation of the key intermediate, 2,6-difluorobenzenesulfonyl chloride, from a suitable starting material. Subsequently, the sulfonyl chloride is converted to the desired sulfonamide.

Step 1: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride

There are two primary routes for the synthesis of 2,6-difluorobenzenesulfonyl chloride:

  • Route A: From 2,6-Difluoroaniline: This method involves the diazotization of 2,6-difluoroaniline, followed by a copper-catalyzed chlorosulfonation.[1]

  • Route B: From 1,3-Difluorobenzene: This alternative route proceeds via ortho-lithiation of 1,3-difluorobenzene, followed by reaction with sulfuryl chloride.[2]

The following experimental protocol details the synthesis via Route A.

This protocol is based on the diazotization of 2,6-difluoroaniline followed by chlorosulfonation.[1]

Materials:

  • 2,6-Difluoroaniline

  • Sodium nitrite

  • Sulfuric acid

  • Sodium bisulfite

  • Hydrochloric acid

  • Copper (II) sulfate pentahydrate

  • Methylene dichloride

  • Water

  • Ice

Procedure:

Part 1: Diazotization

  • In a reaction vessel, dissolve 2,6-difluoroaniline in a mixture of sulfuric acid and water.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline solution while maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes to ensure the complete formation of the 2,6-difluorobenzenediazonium sulfate solution.[3]

Part 2: Chlorosulfonation

  • In a separate flask, prepare a suspension of copper (II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and hydrochloric acid.

  • Cool this mixture to 0-5 °C.

  • Slowly add the previously prepared 2,6-difluorobenzenediazonium sulfate solution to this suspension while maintaining the temperature at 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature until the reaction is complete (monitored by TLC).

  • Extract the product, 2,6-difluorobenzenesulfonyl chloride, with methylene dichloride.

  • Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2,6-difluorobenzenesulfonyl chloride. The product can be further purified by vacuum distillation.

Step 2: Synthesis of this compound from 2,6-Difluorobenzenesulfonyl Chloride

The final step is the conversion of the sulfonyl chloride to the sulfonamide via reaction with ammonia.

This protocol describes the amination of 2,6-difluorobenzenesulfonyl chloride.

Materials:

  • 2,6-Difluorobenzenesulfonyl chloride

  • Aqueous ammonia (e.g., 28-30% solution)

  • Dichloromethane (or another suitable organic solvent)

  • Water

  • Hydrochloric acid (for acidification)

  • Sodium bicarbonate (for neutralization)

Procedure:

  • Dissolve 2,6-difluorobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an excess of concentrated aqueous ammonia to the stirred solution. A white precipitate of this compound should form.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • If a precipitate has formed, filter the solid and wash it with cold water.

  • If the product remains in the organic phase, separate the layers. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess ammonia, followed by a wash with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Data Presentation

The following tables summarize the key quantitative data for 2,6-difluorobenzenesulfonyl chloride and this compound.

Table 1: Physicochemical Properties of 2,6-Difluorobenzenesulfonyl Chloride

PropertyValue
CAS Number 60230-36-6[2]
Molecular Formula C₆H₃ClF₂O₂S[2]
Molecular Weight 212.60 g/mol [2]
Boiling Point 210 °C (lit.)[2]
Density 1.568 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.526 (lit.)[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 60230-37-7[4]
Molecular Formula C₆H₅F₂NO₂S[4]
Molecular Weight 193.17 g/mol [4]
Purity >97%[4]

Table 3: Spectroscopic Data for this compound (Predicted)

SpectroscopyData
¹H NMR Expected signals for aromatic protons and the -NH₂ protons.
¹³C NMR Expected signals for the carbon atoms of the difluorinated benzene ring.
IR (cm⁻¹) Expected characteristic peaks for N-H stretching (sulfonamide), S=O stretching (sulfonamide), and C-F stretching.
Mass Spec (m/z) Expected molecular ion peak corresponding to the molecular weight.

Visualization

Synthetic Workflow

Synthesis_Workflow Start 2,6-Difluoroaniline Step1 Diazotization (NaNO₂, H₂SO₄) Start->Step1 Intermediate1 2,6-Difluorobenzenediazonium Sulfate Step1->Intermediate1 Step2 Chlorosulfonation (SO₂, CuCl₂, HCl) Intermediate1->Step2 Intermediate2 2,6-Difluorobenzenesulfonyl Chloride Step2->Intermediate2 Step3 Amination (Aqueous NH₃) Intermediate2->Step3 Product This compound Step3->Product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Activation Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor BRAF Inhibitor (e.g., Dabrafenib, derived from This compound) Inhibitor->BRAF Inhibition

References

Safety, handling, and MSDS for 2,6-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2,6-Difluorobenzenesulfonamide

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

This compound is a fluorinated benzenesulfonamide compound.[1] It is recognized for its role in the synthesis of more complex molecules, including its use as a building block in pharmaceutical research.

Identifier Value
Chemical Name This compound
CAS Number 60230-37-7[2]
Molecular Formula C6H5F2NO2S[2]
Molecular Weight 193.168 g/mol [2]
Synonyms Benzenesulfonamide, 2,6-difluoro-

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS).[2] The primary hazards are related to irritation and aquatic toxicity.

GHS Classification Category Hazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation
Short-term (acute) aquatic hazardCategory 1H410: Very toxic to aquatic life with long lasting effects
Long-term (chronic) aquatic hazardCategory 1H410: Very toxic to aquatic life with long lasting effects

GHS Label Elements:

  • Pictograms:

    • alt text

    • alt text

  • Signal Word: Warning [2]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection/face protection).[3]

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor if you feel unwell).[3]

    • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

Physical and Chemical Properties

Property Value
Appearance Solid, potential for dust formation.[2]
Melting Point 187-191 °C[1]
Stability The product is chemically stable under standard ambient conditions (room temperature).

Experimental and Handling Protocols

Safe Handling Procedures

Proper handling is crucial to minimize exposure and ensure safety.

  • Ventilation: Use only with adequate ventilation, preferably in a chemical fume hood or with local exhaust ventilation to keep airborne concentrations low.[3][4]

  • Personal Hygiene: Wash hands thoroughly after handling.[3] Immediately change contaminated clothing. Do not eat, drink, or smoke in handling areas.[3]

  • Dust Control: Avoid dust formation and accumulation.[2][3] Avoid breathing dust, vapors, mist, or gas.[4]

  • Container Handling: Keep containers tightly closed when not in use.[3] Open and handle containers with care.[3]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent contact.

  • Engineering Controls: Facilities storing or using this material should be equipped with an eyewash station and a safety shower.[4]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical splash goggles.[5]

  • Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[3]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[4]

PPE_Selection_Workflow cluster_legend Legend key1 Process Step key2 Decision Point key3 Required PPE key4 Action/Outcome start Task Assessment: Handling this compound q_inhalation Risk of Dust Inhalation? start->q_inhalation q_skin Risk of Skin Contact? q_inhalation->q_skin No ppe_respirator Use NIOSH-approved Respirator q_inhalation->ppe_respirator Yes ppe_ventilation Use Fume Hood or Local Exhaust Ventilation q_inhalation->ppe_ventilation Yes q_eye Risk of Eye Splash/Dust? q_skin->q_eye No ppe_gloves Wear Chemical- Resistant Gloves q_skin->ppe_gloves Yes ppe_coat Wear Lab Coat/ Protective Clothing q_skin->ppe_coat Yes ppe_goggles Wear Safety Goggles/ Face Shield q_eye->ppe_goggles Yes end_node Proceed with Task Using Specified PPE q_eye->end_node No ppe_respirator->q_skin ppe_ventilation->q_skin ppe_gloves->q_eye ppe_coat->q_eye ppe_goggles->end_node

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

First-Aid Measures

Immediate action is required in case of exposure. Always consult a physician and show them the safety data sheet.[2][3]

  • If Inhaled: Move the person into fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[3][4] Seek medical attention.[2]

  • In Case of Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][4] If skin irritation occurs, get medical advice.[3]

  • In Case of Eye Contact: Immediately rinse thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[3] Consult an ophthalmologist.

  • If Swallowed: Do NOT induce vomiting.[3] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[3][4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[6]

  • Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2][4] Full protective gear is required.[4]

Accidental Release Measures (Spill Protocol)
  • Personal Precautions: Use personal protective equipment as detailed in Section 4.2.[2] Avoid dust formation and breathing vapors or dust.[2] Ensure adequate ventilation.[2] Evacuate non-essential personnel to safe areas.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains, waterways, or soil, as it is very toxic to aquatic life.[3]

  • Methods for Cleaning Up: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[4] Avoid creating dust.[2] Consult local regulations for proper disposal.[3]

Spill_Response_Workflow cluster_legend Legend key1 Action Step key2 Decision Point key3 Critical Safety Step key4 Completion start Spill Detected alert Alert Personnel & Supervisor start->alert evacuate Evacuate Immediate Area alert->evacuate assess Assess Spill Size & Hazard evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Small / Manageable call_ehs Call Emergency Response / EHS assess->call_ehs Large / Unmanageable contain Contain Spill (Prevent Spread) ppe->contain cleanup Clean Up Spill: Sweep or Vacuum Solid contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Package Waste in Labeled Container for Disposal decontaminate->dispose report Report Incident dispose->report done Response Complete report->done secure_area Secure Area Until Response Arrives call_ehs->secure_area secure_area->done

Caption: Logical workflow for responding to a chemical spill.

Toxicological and Ecological Information

  • Toxicological Information: No specific acute toxicity data is readily available. The primary health effects are irritation to the skin, eyes, and respiratory system upon exposure.[2] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or NTP.

  • Ecological Information: This substance is classified as very toxic to aquatic life with long-lasting effects. It should not be released into the environment.[4]

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[3] Keep containers tightly closed and store in a locked-up area.[3]

  • Disposal: Disposal of this chemical and its container must be done through an approved waste disposal plant, in accordance with local, state, and federal regulations.[3] Avoid release to the environment.

References

Potential Therapeutic Targets of 2,6-Difluorobenzenesulfonamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-difluorobenzenesulfonamide moiety is a key pharmacophore in a variety of biologically active compounds, demonstrating a broad spectrum of therapeutic potential. Its unique electronic and conformational properties, conferred by the gem-difluoro substitution on the phenyl ring, contribute to enhanced binding affinity, metabolic stability, and cell permeability of the parent molecules. This technical guide provides a comprehensive overview of the identified therapeutic targets of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Inhibition of B-Raf Kinase in Melanoma

The most prominent application of the this compound scaffold is in the inhibition of the B-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. Mutations in the B-Raf gene, particularly the V600E mutation, are prevalent in a majority of melanoma cases, leading to constitutive activation of the pathway and uncontrolled cell proliferation.

Dabrafenib , an FDA-approved therapeutic, incorporates the N-(3-substituted-2-fluorophenyl)-2,6-difluorobenzenesulfonamide core. It is a potent and selective inhibitor of the B-RafV600E mutant kinase.

Signaling Pathway:

B_Raf_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS B_Raf B-Raf (V600E) RAS->B_Raf MEK MEK B_Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Dabrafenib Dabrafenib (this compound derivative) Dabrafenib->B_Raf Inhibition

Figure 1: The MAPK signaling pathway and the inhibitory action of Dabrafenib.
Quantitative Data:

CompoundTargetIC50 (nM)Cell LineReference
DabrafenibB-RafV600E0.8SK-MEL-28[1]
Dabrafenibwild-type B-Raf3.2-[1]
N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamideB-RafV600E(developmental)-[1]
Experimental Protocols:

B-RafV600E Kinase Inhibition Assay:

  • Reagents: Recombinant human B-RafV600E, MEK1 (inactive substrate), ATP, kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20), test compounds.

  • Procedure:

    • Add kinase assay buffer containing a fixed concentration of MEK1 to the wells of a 96-well plate.

    • Add serial dilutions of the this compound derivatives (test compounds) or vehicle control.

    • Initiate the reaction by adding a mixture of B-RafV600E and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Quantify the amount of phosphorylated MEK1 using a suitable detection method, such as a phospho-specific antibody in an ELISA format or a luminescence-based ATP detection kit (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Synthesis of Dabrafenib Analogs:

A common synthetic route involves the coupling of a substituted aniline with 2,6-difluorobenzenesulfonyl chloride, followed by further elaboration of the aniline substituent to introduce the desired heterocyclic moieties.

Synthesis_Workflow Start Substituted Aniline Step1 Sulfonylation with 2,6-Difluorobenzenesulfonyl Chloride Start->Step1 Intermediate1 N-Aryl-2,6-difluorobenzenesulfonamide Step1->Intermediate1 Step2 Functional Group Interconversion Intermediate1->Step2 Intermediate2 Elaborated Intermediate Step2->Intermediate2 Step3 Heterocycle Formation Intermediate2->Step3 Final Target Derivative Step3->Final

Figure 2: General synthetic workflow for Dabrafenib analogs.

Antimicrotubule Activity in Cancer

Certain 2,6-difluorobenzenesulfonate derivatives have been identified as potent antimicrotubule agents. These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. They have been shown to bind to the colchicine-binding site on β-tubulin.

Mechanism of Action:

Microtubule_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Derivative 2,6-Difluorobenzenesulfonate Derivative Derivative->Tubulin Binds to Colchicine Site Derivative->Microtubule Inhibits Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 3: Mechanism of action of antimicrotubule 2,6-difluorobenzenesulfonate derivatives.
Quantitative Data:

Compound ClassTargetIC50 (nM)Cell LineReference
Phenyl 2,6-difluoro-4-(2-oxoimidazolidin-1-yl)benzenesulfonatesTubulin Polymerization23-900 (antiproliferative)Various cancer cell lines[2]
Experimental Protocols:

Tubulin Polymerization Assay:

  • Reagents: Purified tubulin protein (>99% pure), tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP, test compounds.

  • Procedure:

    • Chill a 96-well plate on ice.

    • Add tubulin polymerization buffer containing GTP to the wells.

    • Add serial dilutions of the 2,6-difluorobenzenesulfonate derivatives or a known tubulin inhibitor (e.g., colchicine) as a control.

    • Add purified tubulin to each well and mix gently.

    • Measure the absorbance (optical density) at 340 nm every 30 seconds for 60 minutes at 37°C using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC50 value of the compounds for the inhibition of tubulin polymerization.

Inhibition of Bacterial FtsZ

Derivatives of the closely related 2,6-difluorobenzamide have shown promise as antibacterial agents by targeting the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual bacterial cell death.

Mechanism of Action:

FtsZ_Inhibition FtsZ_Monomers FtsZ Monomers FtsZ_Protofilaments FtsZ Protofilaments FtsZ_Monomers->FtsZ_Protofilaments GTP-dependent Polymerization Z_Ring Z-Ring Assembly FtsZ_Protofilaments->Z_Ring Cell_Division_Block Blocked Cell Division Z_Ring->Cell_Division_Block Derivative 2,6-Difluorobenzamide Derivative Derivative->FtsZ_Monomers Inhibition Bacterial_Death Bacterial Cell Death Cell_Division_Block->Bacterial_Death

Figure 4: Inhibition of bacterial cell division via FtsZ targeting.
Quantitative Data:

Compound ClassOrganismMIC (µg/mL)Reference
3-alkoxy-2,6-difluorobenzamidesBacillus subtilis0.25 - 1[3]
3-alkoxy-2,6-difluorobenzamidesStaphylococcus aureus<10[3]
Experimental Protocols:

FtsZ GTPase Activity Assay:

  • Reagents: Purified FtsZ protein, polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2), GTP, a phosphate detection reagent (e.g., malachite green).

  • Procedure:

    • Add FtsZ and the test compounds to the wells of a 96-well plate in polymerization buffer.

    • Initiate the reaction by adding GTP.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent, which forms a colored complex with phosphate.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the percent inhibition of GTPase activity for each compound concentration and determine the IC50 value.

Other Potential Therapeutic Targets

a) HIV-1 Reverse Transcriptase Inhibition

Certain pyrimidine-based derivatives incorporating a 2,6-difluorophenyl moiety, known as S-DABOs, have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

  • Quantitative Data: Some S-DABO derivatives exhibit EC50 values in the low nanomolar range against HIV-1 replication in cell culture.[4]

  • Experimental Protocol (HIV-1 RT Inhibition Assay): A commercially available kit is typically used. The assay measures the incorporation of a labeled nucleotide (e.g., DIG-dUTP) into a DNA strand synthesized by recombinant HIV-1 RT using a poly(A) template and an oligo(dT) primer. Inhibition is quantified by measuring the reduction in the labeled DNA product.

b) Store-Operated Calcium Channel (SOC) Inhibition

2,6-Difluorobenzamide derivatives have been reported as inhibitors of store-operated calcium entry (SOCE), a process crucial for various cellular functions, including proliferation.[5] This suggests a potential therapeutic application in diseases characterized by aberrant calcium signaling, such as certain cancers.

  • Experimental Protocol (Store-Operated Calcium Entry Assay):

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Deplete intracellular calcium stores by treating the cells with a SERCA pump inhibitor (e.g., thapsigargin) in a calcium-free medium.

    • Reintroduce extracellular calcium and measure the subsequent increase in intracellular calcium concentration using fluorescence microscopy or a plate reader.

    • The inhibitory effect of the compounds is determined by their ability to reduce the calcium influx upon reintroduction of extracellular calcium.

This guide highlights the significant therapeutic potential of this compound and its close analogs across diverse disease areas. The provided data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold. Further exploration of this chemical space is warranted to uncover new therapeutic targets and develop next-generation medicines.

References

Navigating the Physicochemical Landscape of 2,6-Difluorobenzenesulfonamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount for successful therapeutic development. This in-depth technical guide provides a detailed overview of the solubility and stability of 2,6-Difluorobenzenesulfonamide, a fluorinated aromatic sulfonamide of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in public literature, this guide focuses on established methodologies and expected behaviors based on the broader class of sulfonamides and related fluorinated compounds. The protocols and data herein serve as a robust framework for generating critical data in a laboratory setting.

Physicochemical Properties and Solubility Profile

This compound belongs to the sulfonamide class of compounds, which are known for their acidic properties due to the ionizable proton on the sulfonamide nitrogen. The presence of two electron-withdrawing fluorine atoms on the benzene ring is expected to influence its pKa, crystal lattice energy, and consequently, its solubility in various solvents.

General Solubility Expectations
  • Aqueous Solubility: Sulfonamides are generally weakly acidic, with pKa values typically in the range of 5-10. Their aqueous solubility is pH-dependent, increasing significantly at pH values above their pKa due to the formation of the more soluble anionic species. The intrinsic solubility (solubility of the unionized form) is often low.

  • Organic Solvent Solubility: The solubility in organic solvents is dictated by the interplay of the polar sulfonamide group and the nonpolar difluorinated benzene ring. It is expected to be more soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol) compared to nonpolar solvents (e.g., hexane, toluene). The fluorine atoms may also impart some solubility in fluorinated solvents.

Quantitative Solubility Data (Illustrative Examples for Sulfonamides)

To provide a practical context, the following table summarizes representative solubility data for other sulfonamide drugs in various solvents. It is crucial to note that these values are for illustrative purposes and the actual solubility of this compound must be determined experimentally.

SolventSulfadiazine (mg/mL)Sulfamethoxazole (mg/mL)
Water (pH 7.4)0.0770.5
Methanol2.533
Ethanol1.920
Acetone16.7143
Chloroform0.030.8
1-Octanol0.34.5

Data is compiled from various literature sources for illustrative purposes.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential. The following are detailed protocols for commonly used methods applicable to sulfonamides like this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[1]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed, inert container (e.g., glass vial with a Teflon-lined cap). The excess solid should be visually apparent.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Filtration should be performed using a filter material that does not adsorb the compound (e.g., PTFE).

  • Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-72 hours) A->B C Centrifuge or filter to separate solid from solution B->C D Analyze concentration in the saturated solution via HPLC C->D

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potentiometric Titration for pKa and pH-Dependent Solubility

For ionizable compounds like sulfonamides, potentiometric titration is a powerful technique to determine the acid dissociation constant (pKa) and the pH-solubility profile.[2][3][4]

Methodology:

  • Instrument Setup: Calibrate a pH meter with standard buffers. Use a calibrated automated titrator for precise titrant delivery.

  • Sample Preparation: Prepare a suspension of this compound in water or a suitable co-solvent system.

  • Titration: Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each addition of the titrant.

  • Data Analysis for pKa: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the pH at the half-equivalence point.

  • Data Analysis for Solubility: The point at which the compound completely dissolves during the titration can be used to calculate the solubility at that specific pH. By performing titrations at different initial concentrations, a comprehensive pH-solubility profile can be constructed.

Stability Profile and Degradation Pathways

Understanding the stability of a drug candidate under various environmental conditions is a regulatory requirement and crucial for ensuring its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[5]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[6] The typical stress conditions include:

  • Acid and Base Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures (e.g., 60 °C).

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Stress: Exposure of the solid drug substance to dry heat (e.g., 80 °C) and high humidity (e.g., 75% RH).

  • Photostability: Exposure of the solid drug substance and its solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. An HPLC method is typically developed and validated for this purpose.

Illustrative HPLC Method Parameters for Sulfonamides:

ParameterTypical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.[7][8]
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 270 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10-20 µL
Experimental Protocol for a Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature and 60 °C for a specified time (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature and 60 °C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound at 80 °C for a specified time, then dissolve in the mobile phase for analysis.

    • Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. A control sample (unstressed) should also be analyzed.

  • Evaluation:

    • Determine the percentage of degradation of this compound.

    • Identify and quantify any degradation products.

    • Assess the peak purity of the parent drug peak to ensure no co-eluting degradation products.

    • Calculate the mass balance to account for all the material.

G cluster_start Start: this compound Sample cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Start Drug Substance/Product Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photostability Start->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Deg % Degradation HPLC->Deg Products Degradation Products HPLC->Products Purity Peak Purity HPLC->Purity Mass Mass Balance HPLC->Mass

References

The Synthetic Chemist's Guide to Electron-Deficient Heterocycles: Advanced Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Electron-deficient heterocyclic scaffolds are cornerstones in modern medicinal chemistry, prized for their unique electronic properties, ability to engage in specific biological interactions, and versatile reactivity. This technical guide provides an in-depth exploration of several key classes of electron-deficient heterocycles, including pyridazines, triazines, tetrazines, and oxadiazoles. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, biological significance, and application in constructing complex molecular architectures. This document details experimental protocols for the synthesis of these pivotal building blocks, presents quantitative data on their biological activities and reaction kinetics in clearly structured tables, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of their functional context.

Introduction: The Role of Electron-Deficient Heterocycles in Medicinal Chemistry

Heterocyclic compounds are fundamental to the design of new therapeutic agents. Among these, electron-deficient systems—those containing multiple electronegative heteroatoms such as nitrogen and oxygen—exhibit distinct physicochemical properties that render them invaluable in drug discovery. The reduced electron density of the aromatic ring makes them susceptible to nucleophilic attack, a feature that can be exploited for their synthesis and functionalization. Furthermore, the nitrogen atoms in these rings are excellent hydrogen bond acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors. This guide focuses on four prominent classes: pyridazines, triazines, tetrazines, and oxadiazoles, each with a unique profile of reactivity and biological application.

Key Classes of Electron-Deficient Heterocycles

Pyridazines: Versatile Scaffolds in Anticancer and Anti-inflammatory Research

Pyridazines, six-membered rings containing two adjacent nitrogen atoms, are privileged structures in medicinal chemistry.[1] Their derivatives have demonstrated a wide array of biological activities, including potent anticancer and anti-inflammatory effects.[1][2]

Pyridazine-based compounds have been shown to modulate critical signaling pathways implicated in cancer and inflammation. For instance, certain derivatives act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, making them promising anticancer agents.[2] In the realm of inflammation, pyridazine scaffolds have been developed as inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production, a central mediator of inflammatory responses.[3]

TNF-α Signaling Pathway

The TNF-α signaling cascade is initiated by the binding of TNF-α to its receptor (TNFR1), leading to the recruitment of adaptor proteins like TRADD. This triggers two distinct downstream pathways: one leading to apoptosis through caspase activation, and another promoting inflammation and cell survival via the activation of transcription factors like NF-κB and AP-1.[4][5][6]

TNF_alpha_pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK IKK Complex TRAF2->IKK MAPK_cascade MAPK Cascade (JNK, p38) TRAF2->MAPK_cascade Activates RIP1->IKK Caspase8 Caspase-8 FADD->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis IkappaB IκBα IKK->IkappaB Phosphorylates (degradation) NF_kappaB NF-κB IkappaB->NF_kappaB Releases Inflammation Inflammation & Survival Genes NF_kappaB->Inflammation AP1 AP-1 MAPK_cascade->AP1 Activates AP1->Inflammation

Caption: TNF-α Signaling Cascade.

The following table summarizes the in vitro anticancer activity of a series of 3,6-disubstituted pyridazine derivatives against human breast cancer cell lines.

CompoundT-47D (IC₅₀, µM)MDA-MB-231 (IC₅₀, µM)Reference
11l 1.25 ± 0.042.15 ± 0.07[7]
11m 0.43 ± 0.010.99 ± 0.03[7]

This protocol details the synthesis of 6-substituted phenyl-3(2H)-pyridazinones, key intermediates in the preparation of a variety of biologically active pyridazine derivatives.[1]

Procedure for Preparation of 6-Phenyl-3(2H)-pyridazinone (3a):

  • A mixture of acetophenone (1.0 mmol), glyoxylic acid monohydrate (1.3 mmol), and acetic acid (24 mL) is refluxed for 10 hours.

  • The reaction mixture is then cooled in an ice bath.

  • 60 mL of water and aqueous ammonia (25%) are added until the solution is neutralized.

  • Hydrazine hydrate is added, and the mixture is refluxed for an additional period.

  • The resulting precipitate is filtered, washed with water, and recrystallized to yield the final product.

A similar procedure starting from 3',4'-dimethoxyacetophenone yields 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (3b).[8] Further reaction of these intermediates with phosphorus oxychloride affords the corresponding 3-chloro-6-substituted phenyl pyridazines, which can be subsequently reacted with hydrazine hydrate to produce 6-substituted phenylpyridazin-3-yl hydrazines.[1][8]

Triazines: Building Blocks for Anticancer Therapeutics and Material Science

Triazines are six-membered heterocyclic rings containing three nitrogen atoms. The 1,3,5-triazine isomer is a particularly important scaffold in medicinal chemistry and material science due to its versatile reactivity.

Certain triazine derivatives have been identified as potent inhibitors of key enzymes in cancer metabolism, such as Glutaminase (GLS1). Cancer cells often exhibit an increased dependence on glutamine metabolism for energy and biosynthesis, a phenomenon known as "glutamine addiction."[9] By inhibiting GLS1, the first enzyme in the glutaminolysis pathway, these compounds can effectively starve cancer cells.[9][10]

Glutaminase (GLS1) Signaling Pathway in Cancer

Glutamine is transported into the cancer cell and converted to glutamate by GLS1 in the mitochondria. Glutamate is then converted to α-ketoglutarate (α-KG), which enters the TCA cycle to support energy production and the synthesis of biomolecules. This pathway is often upregulated by oncogenes like c-Myc.[11][12]

GLS1_Pathway Glutamine_extra Glutamine (extracellular) ASCT2 ASCT2 Transporter Glutamine_extra->ASCT2 Glutamine_intra Glutamine (intracellular) ASCT2->Glutamine_intra Glutamate Glutamate Glutamine_intra->Glutamate GLS1 GLS1 GLS1 alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_cycle TCA Cycle alpha_KG->TCA_cycle Biosynthesis Biosynthesis (Nucleotides, Lipids) alpha_KG->Biosynthesis c_Myc c-Myc c_Myc->GLS1 Upregulates mTORC1 mTORC1 mTORC1->GLS1 Upregulates

Caption: Glutaminolysis Pathway in Cancer.

The table below presents the IC₅₀ values of various s-triazine derivatives against several human cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
14 A549 (Lung)5.15[13]
14 MCF-7 (Breast)6.37[13]
14 HCT116 (Colon)8.44[13]
14 HepG2 (Liver)6.23[13]
3b MCF-7 (Breast)6.19[14]
2d C26 (Colon)0.38[14]
11 SW620 (Colon)5.85[10]
18 HCT116 (Colon)0.50 ± 0.08[12]

This protocol describes a convenient one-pot synthesis of substituted 1,2,4-triazines from 1,2-dicarbonyl compounds and amides.[15][16]

Conventional Heating Method:

  • A mixture of the appropriate amide (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is stirred in the presence of a base (e.g., sodium tert-butoxide).

  • Once the initial condensation is complete, ethanol is added to dissolve the intermediate.

  • Hydrazine hydrate (2 ml) is added to the reaction mixture.

  • The solution is heated at reflux for 2.5 to 6 hours.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The residue is poured into water and extracted with dichloromethane.

  • The organic layer is washed with sodium bicarbonate solution and dried over sodium sulfate to yield the product. Typical Yields: 44-78%[15]

Microwave-Assisted Method:

  • The same initial mixture of amide, 1,2-dicarbonyl compound, and base is prepared.

  • The mixture is subjected to microwave irradiation for 180 to 360 seconds. Typical Yields: 60-80%[15]

Tetrazines: Masters of Bioorthogonal Chemistry

1,2,4,5-tetrazines are highly electron-deficient heterocycles that have revolutionized the field of chemical biology through their application in bioorthogonal chemistry. Their rapid and specific reactivity in inverse-electron-demand Diels-Alder (iEDDA) reactions makes them ideal for labeling and tracking biomolecules in living systems.[17]

The iEDDA reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), is exceptionally fast and proceeds without the need for a catalyst.[18] This "click" reaction is highly specific and does not interfere with native biological processes, making it truly bioorthogonal.[17] This has enabled a wide range of applications, from in vivo imaging to targeted drug delivery.

Experimental Workflow: Bioorthogonal Labeling

A typical bioorthogonal labeling experiment involves two steps: first, a biomolecule of interest is tagged with a strained dienophile (e.g., TCO). Then, a tetrazine-functionalized probe (e.g., a fluorescent dye) is introduced, which rapidly and specifically reacts with the tagged biomolecule.

Bioorthogonal_Workflow cluster_step1 Step 1: Biomolecule Tagging cluster_step2 Step 2: Bioorthogonal Ligation Biomolecule Biomolecule (e.g., Antibody) Tagged_Biomolecule TCO-tagged Biomolecule Biomolecule->Tagged_Biomolecule TCO TCO-NHS ester TCO->Tagged_Biomolecule Labeled_Biomolecule Fluorescently Labeled Biomolecule Tagged_Biomolecule->Labeled_Biomolecule iEDDA Reaction (in living system) Tetrazine_Probe Tetrazine-Fluorophore Probe Tetrazine_Probe->Labeled_Biomolecule N2 N₂ gas Labeled_Biomolecule->N2 byproduct

Caption: Bioorthogonal Labeling Workflow.

The rate of the iEDDA reaction is highly dependent on the substituents on the tetrazine ring and the nature of the dienophile. Electron-withdrawing groups on the tetrazine generally accelerate the reaction.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Reference
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBCN118[19]
3,6-diphenyl-1,2,4,5-tetrazineBCN3.6[19]
2-pyridyl₂-tetrazine (2Pyr₂)TCO-PEG₄69,400[20]
3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCO26,000[20]
Hydrogen-substituted tetrazineTCOup to 30,000[20]

This protocol describes an efficient, one-pot synthesis of tetrazines from nitriles and hydrazine, promoted by a Lewis acid catalyst.[21][22]

Procedure for the Synthesis of 3,6-Dibenzyl-1,2,4,5-tetrazine:

  • In a reaction vessel under an inert atmosphere, combine benzyl cyanide and neat hydrazine.

  • Add a catalytic amount (5 mol %) of a Lewis acid, such as nickel(II) triflate (Ni(OTf)₂).

  • The reaction mixture is stirred at room temperature or gently heated.

  • The reaction is monitored by TLC. Upon completion, the dihydrotetrazine intermediate is oxidized in situ.

  • Cool the reaction mixture in an ice bath and slowly add an aqueous solution of sodium nitrite (NaNO₂), followed by the dropwise addition of glacial acetic acid.

  • The product is then extracted with an organic solvent and purified by column chromatography. Yields of up to 95% can be achieved with this method.[21]

Oxadiazoles: Stable Bioisosteres in Drug Design

Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. The 1,3,4- and 1,2,4-isomers are particularly prevalent in medicinal chemistry, where they are often used as bioisosteres for ester and amide groups to improve metabolic stability and pharmacokinetic properties.[23]

Oxadiazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[24] Their electron-deficient nature contributes to their chemical stability and resistance to metabolic degradation.[25]

The following table highlights the anti-inflammatory and antioxidant activities of selected 2,5-disubstituted 1,3,4-oxadiazole derivatives.

CompoundActivityIC₅₀ (µg/mL)Reference
14b Antioxidant (DPPH)15.15[24]
21b Analgesic44-71% inhibition[23]
21c Analgesic44-71% inhibition[23]

This protocol describes a common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from acid hydrazides.

Procedure:

  • An acid hydrazide is treated with a substituted carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃).

  • POCl₃ can serve as both the reagent and the solvent.

  • The reaction mixture is heated, typically under reflux, to effect cyclization.

  • After the reaction is complete, the mixture is carefully quenched with ice water.

  • The precipitated product is filtered, washed, and recrystallized to afford the pure 2,5-disubstituted-1,3,4-oxadiazole. This method is known for its efficiency, shorter reaction times, and excellent yields.

Experimental Workflows in Drug Discovery

The discovery of new drugs based on electron-deficient heterocycles involves a systematic process of synthesis, screening, and validation.

General Workflow for In Vitro Anticancer Screening

A typical workflow for evaluating the anticancer potential of newly synthesized compounds involves a series of in vitro assays to determine their cytotoxicity and mechanism of action.

Anticancer_Screening_Workflow Start Start: Synthesized Compounds Cell_Seeding Cell Seeding (e.g., 96-well plate) Start->Cell_Seeding Incubation_24h 24h Incubation (Cell Adherence) Cell_Seeding->Incubation_24h Compound_Treatment Compound Treatment (Serial Dilutions) Incubation_24h->Compound_Treatment Incubation_48_72h 48-72h Incubation (Drug Exposure) Compound_Treatment->Incubation_48_72h Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, SRB) Incubation_48_72h->Cytotoxicity_Assay Signal_Measurement Measure Signal (Absorbance/Fluorescence) Cytotoxicity_Assay->Signal_Measurement Data_Analysis Data Analysis (Calculate IC₅₀) Signal_Measurement->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Hit_Identification->Mechanism_Studies Potent Hits Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Confirmed Hits Mechanism_Studies->Lead_Optimization

Caption: In Vitro Anticancer Screening Workflow.

A common method used in this workflow is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[11]

MTT Assay Protocol:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of around 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Conclusion

Electron-deficient heterocyclic building blocks represent a rich and diverse source of molecular scaffolds for the development of novel therapeutic agents. Their unique electronic properties and versatile reactivity allow for the synthesis of complex and highly functionalized molecules with a wide range of biological activities. This guide has provided a detailed overview of the synthesis, properties, and applications of pyridazines, triazines, tetrazines, and oxadiazoles. By presenting detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows, this document aims to serve as a valuable resource for scientists engaged in the exciting and challenging field of drug discovery. The continued exploration of these privileged structures will undoubtedly lead to the development of new and improved medicines to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Antibacterial Evaluation of 2,6-Difluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and antibacterial evaluation of a novel class of potential therapeutic agents: 2,6-difluorobenzenesulfonamide derivatives. The protocols outlined below are intended to serve as a foundational guide for the development and screening of these compounds for antimicrobial activity.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of new classes of antibacterial agents. Sulfonamides have historically been a cornerstone of antimicrobial therapy, and the introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability and biological activity. This document details the synthetic route to this compound derivatives and the standardized protocols for assessing their in vitro antibacterial efficacy.

Chemistry: Synthesis of this compound Derivatives

The synthesis of N-substituted this compound derivatives is typically achieved in a two-step process. The first step involves the preparation of the key intermediate, 2,6-difluorobenzenesulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with a variety of primary or secondary amines to yield the desired sulfonamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride

This protocol is adapted from established methods for the synthesis of sulfonyl chlorides from anilines.

Materials:

  • 2,6-Difluoroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Ice

Procedure:

  • Diazotization: In a reaction vessel, dissolve 2,6-difluoroaniline in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the 2,6-difluorobenzenediazonium sulfate salt.

  • Chlorosulfonation: In a separate vessel, prepare a solution of sodium bisulfite and copper (II) sulfate pentahydrate in hydrochloric acid and cool it in an ice bath.

  • Slowly add the diazonium salt solution from step 2 to the cooled solution from step 3.

  • Stir the reaction mixture at room temperature for several hours to allow for the formation of 2,6-difluorobenzenesulfonyl chloride.

  • Extraction and Purification: Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2,6-difluorobenzenesulfonyl chloride, which can be further purified by vacuum distillation.

Protocol 2: General Synthesis of N-Substituted this compound Derivatives

This protocol describes the general method for the coupling of 2,6-difluorobenzenesulfonyl chloride with amines.

Materials:

  • 2,6-Difluorobenzenesulfonyl chloride

  • Appropriate primary or secondary amine (R¹R²NH)

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) (as a solvent)

  • Water (H₂O)

  • Brine

Procedure:

  • Reaction Setup: Dissolve the desired primary or secondary amine in the chosen solvent (e.g., dichloromethane) in a round-bottom flask.

  • Add a base, such as pyridine or triethylamine, to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride in the same solvent to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted this compound derivative.

Biological Evaluation: Antibacterial Activity Screening

The in vitro antibacterial activity of the synthesized this compound derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Sterile saline

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized compounds and the positive control antibiotic in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound and the control antibiotic in MHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compounds and controls. Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

Data Presentation

The antibacterial activity of the synthesized this compound derivatives is summarized in the table below. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Note: The following data is illustrative for a hypothetical series of N-substituted this compound derivatives (DFBS-1 to DFBS-5). Actual experimental data should be substituted.

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
DFBS-1 HPhenyl64128>256>256
DFBS-2 H4-Chlorophenyl3264128>256
DFBS-3 H4-Methoxyphenyl128>256>256>256
DFBS-4 HPyridin-2-yl163264128
DFBS-5 MethylPhenyl>256>256>256>256
Ciprofloxacin --10.50.251

Structure-Activity Relationship (SAR) Insights

Based on the illustrative data, a preliminary structure-activity relationship can be inferred. The antibacterial activity of sulfonamides is influenced by the nature of the substituent on the sulfonamide nitrogen.[1]

  • Aromatic Substitution: Unsubstituted phenyl (DFBS-1) shows moderate activity. The introduction of an electron-withdrawing group like chlorine at the para-position (DFBS-2) appears to enhance activity, particularly against Gram-positive bacteria. Conversely, an electron-donating group like methoxy (DFBS-3) may reduce activity.

  • Heterocyclic Substitution: The presence of a heterocyclic ring, such as pyridine (DFBS-4), can significantly improve the antibacterial potency and spectrum.

  • N-Alkylation: Substitution on the sulfonamide nitrogen with an alkyl group (DFBS-5) seems to be detrimental to the antibacterial activity.

These observations suggest that further optimization of the aryl or heteroaryl substituent on the sulfonamide nitrogen could lead to the development of more potent this compound-based antibacterial agents.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Key Intermediate cluster_step2 Step 2: Synthesis of Final Derivatives A 2,6-Difluoroaniline B Diazotization (NaNO₂, H₂SO₄) A->B C 2,6-Difluorobenzenediazonium Sulfate B->C D Chlorosulfonation (NaHSO₃, HCl, CuSO₄) C->D E 2,6-Difluorobenzenesulfonyl Chloride D->E G Reaction with 2,6-Difluorobenzenesulfonyl Chloride (in base) E->G F Primary/Secondary Amine (R¹R²NH) F->G H N-Substituted This compound Derivatives

Caption: Synthetic workflow for this compound derivatives.

Antibacterial_Screening_Workflow A Synthesized this compound Derivatives B Prepare Stock Solutions A->B C Serial Dilution in 96-well Plate B->C E Inoculate Plate C->E D Prepare Standardized Bacterial Inoculum D->E F Incubate at 37°C for 18-24h E->F G Read Results (Visual/Resazurin) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for MIC determination via broth microdilution.

Signaling_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate DHPS->DHF Bacterial Enzyme DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide This compound Derivatives Sulfonamide->DHPS Competitive Inhibition

Caption: Proposed mechanism of action for sulfonamide antibacterial agents.

References

Application of 2,6-Difluorobenzenesulfonamide in Developing Carbonic Anhydrase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the use of 2,6-difluorobenzenesulfonamide and its derivatives as inhibitors of carbonic anhydrases (CAs). The information is intended to guide research and development efforts in the discovery of novel therapeutic agents targeting these ubiquitous enzymes.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This fundamental reaction is crucial for a multitude of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and bone resorption.[1][2] Various isoforms of human carbonic anhydrase (hCA) have been identified as therapeutic targets for a range of diseases. Notably, inhibition of specific CA isoforms is a validated strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[3][4]

The benzenesulfonamide scaffold represents a cornerstone in the design of potent CA inhibitors, with the sulfonamide moiety acting as a key zinc-binding group within the enzyme's active site.[5] The introduction of fluorine atoms onto the benzene ring can significantly modulate the physicochemical properties of the inhibitor, including its acidity and lipophilicity, which in turn can influence its binding affinity and isoform selectivity. While specific data for this compound derivatives is emerging, the broader class of fluorinated benzenesulfonamides has demonstrated potent, nanomolar-level inhibition against several CA isoforms.[6] This document will leverage the available information on fluorinated benzenesulfonamides to provide a comprehensive guide for researchers working with this compound and related compounds.

Data Presentation: Inhibitory Activity of Fluorinated Benzenesulfonamide Derivatives

The following tables summarize the inhibitory activities (Ki values) of various substituted benzenesulfonamide derivatives against key human carbonic anhydrase isoforms. This data, while not exclusively for 2,6-difluoro derivatives, provides a strong rationale for their investigation and a benchmark for comparison.

Table 1: Inhibition Constants (Ki, nM) of Selected Benzenesulfonamide Derivatives against hCA I and hCA II

CompoundSubstituent(s)hCA I (Ki, nM)hCA II (Ki, nM)Reference
Acetazolamide (Standard)5-acetamido-1,3,4-thiadiazole-2-sulfonamide25012[7]
Compound 1b 4-(2-(nitrooxy)ethyl)166.730.6[7]
Compound 2b 4-(2-aminoethyl)2.34.0[7]
Compound 2c 4-(3-aminopropyl)2.34.0[7]
Compound 3b 4-(2-hydroxyethyl)83.03.1[7]
Compound 3c 4-(3-hydroxypropyl)2179.983.7[7]
Compound 4b 4-(2-methoxyethyl)83.815.5[7]
Compound 5b 4-(3-methoxypropyl)64.719.8[7]

Table 2: Inhibition Constants (Ki, nM) of Selected Benzenesulfonamide Derivatives against Tumor-Associated hCA IX and hCA XII

CompoundSubstituent(s)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard)5-acetamido-1,3,4-thiadiazole-2-sulfonamide25-[7]
SLC-0111 (Standard)Ureido-substituted benzenesulfonamide--[4]
Compound 1b 4-(2-(nitrooxy)ethyl)7.6-[7]
Compound 2b 4-(2-aminoethyl)14.1-[7]
Compound 2c 4-(3-aminopropyl)14.1-[7]
Compound 3b 4-(2-hydroxyethyl)32.3-[7]
Compound 3c 4-(3-hydroxypropyl)88.7-[7]
Compound 4b 4-(2-methoxyethyl)5.7-[7]
Compound 5b 4-(3-methoxypropyl)15.1-[7]
Schiff Base 3 quinazoline scaffold-5.4[8]
Schiff Base 5 quinazoline scaffold-5.4[8]
Schiff Base 7 quinazoline scaffold-5.4[8]
Schiff Base 14 quinazoline scaffold-5.4[8]
Schiff Base 16 quinazoline scaffold-5.4[8]

Experimental Protocols

Synthesis of this compound Derivatives (General Approach)

While a specific protocol for a library of this compound derivatives was not found, a general synthetic scheme can be adapted from the synthesis of other fluorinated benzenesulfonamides. The key starting material, 2,6-difluorobenzenesulfonyl chloride, can be reacted with a variety of amines or other nucleophiles to generate a library of derivatives.

G start 2,6-Difluorobenzenesulfonyl Chloride reaction start->reaction amine Primary/Secondary Amine (R-NHR') amine->reaction base Base (e.g., Pyridine, TEA) in Solvent (e.g., DCM, THF) base->reaction product This compound Derivative workup Aqueous Workup & Purification (Crystallization/Chromatography) product->workup reaction->product Nucleophilic Substitution

General Synthetic Workflow

Materials:

  • 2,6-Difluorobenzenesulfonyl chloride

  • Appropriate primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Pyridine, Triethylamine)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the desired amine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution and stir.

  • Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride in the same anhydrous solvent to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC).

  • Upon completion, quench the reaction with water.

  • Perform an aqueous workup, extracting the product into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method

This is a widely used and accurate method for determining the kinetic parameters of CA inhibition.[9][10][11]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme_prep Prepare Enzyme Solution (hCA isoform) mixing Rapidly Mix Enzyme/Inhibitor Solution with CO2-Saturated Water in Stopped-Flow Spectrophotometer enzyme_prep->mixing inhibitor_prep Prepare Inhibitor Stock (this compound derivative) inhibitor_prep->mixing buffer_prep Prepare Buffer with pH Indicator (e.g., Phenol Red) buffer_prep->mixing co2_prep Prepare CO2-Saturated Water co2_prep->mixing measurement Monitor Absorbance Change of pH Indicator over Time mixing->measurement rate_calc Calculate Initial Reaction Rates measurement->rate_calc ki_calc Determine Ki from Dose-Response Curves rate_calc->ki_calc

Stopped-Flow Assay Workflow

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII)

  • This compound derivative (inhibitor)

  • Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., Phenol Red)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzyme and the inhibitor in the appropriate buffer. For determining Ki, a range of inhibitor concentrations should be prepared.

  • Assay Mixture: In one syringe of the stopped-flow apparatus, load the enzyme solution pre-incubated with the inhibitor (or buffer for control) in the presence of the pH indicator.

  • CO₂ Solution: In the second syringe, load freshly prepared CO₂-saturated water.

  • Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH change, which is monitored by the change in absorbance of the pH indicator over a short time course (typically seconds).

  • Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance versus time plot.

  • Ki Determination: The inhibition constant (Ki) is calculated by fitting the initial rate data at various inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Signaling Pathways and Mechanism of Action

The primary mechanism of action for benzenesulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase.[5] This binding event blocks the access of the substrate, carbon dioxide, to the catalytic center.

In the context of cancer, particularly in hypoxic tumors, the inhibition of tumor-associated isoforms hCA IX and XII has significant downstream effects on cellular signaling.[3][4]

G hypoxia Tumor Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a cagene CA9/CA12 Gene Transcription hif1a->cagene caix_xii hCA IX / hCA XII (extracellular active site) cagene->caix_xii h_hco3 H+ + HCO3- caix_xii->h_hco3 co2_h2o CO2 + H2O co2_h2o->caix_xii ph_reg Extracellular Acidification Intracellular Alkalinization h_hco3->ph_reg tumor_prog Tumor Progression Metastasis Drug Resistance ph_reg->tumor_prog inhibitor This compound Inhibitor inhibitor->caix_xii Inhibition

Inhibition of Tumor-Associated CAs

Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the upregulation of genes including those for hCA IX and XII.[3] These enzymes, with their extracellular active sites, contribute to the acidification of the tumor microenvironment by converting metabolic CO₂ to protons and bicarbonate. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy.[4] By inhibiting hCA IX and XII, this compound derivatives can disrupt this pH regulation, leading to an increase in the extracellular pH and a decrease in the intracellular pH, which can ultimately inhibit tumor growth and enhance the efficacy of other anticancer agents.

Conclusion

The this compound scaffold holds significant promise for the development of potent and selective carbonic anhydrase inhibitors. The data from related fluorinated benzenesulfonamides strongly support the potential for these compounds to exhibit nanomolar-level inhibition of various CA isoforms, including those that are therapeutically relevant in glaucoma and cancer. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel this compound derivatives. Further investigation into the structure-activity relationships of this specific substitution pattern is warranted to fully exploit its potential in drug discovery.

References

Protocol for the Synthesis of N-substituted 2,6-Difluorobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted 2,6-difluorobenzenesulfonamides are a class of organic compounds of significant interest in medicinal chemistry and drug discovery. The 2,6-difluoro substitution on the phenyl ring can impart unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This protocol provides a detailed methodology for the synthesis of N-substituted 2,6-difluorobenzenesulfonamides via the reaction of 2,6-difluorobenzenesulfonyl chloride with a variety of primary and secondary amines.

Reaction Principle

The synthesis proceeds through a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, typically facilitated by a base, yields the stable sulfonamide product.

Experimental Workflow

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactant_Preparation Reactant Preparation: - 2,6-Difluorobenzenesulfonyl Chloride - Amine (Primary or Secondary) - Base (e.g., Pyridine, Triethylamine) - Anhydrous Solvent (e.g., DCM, THF) Reaction_Setup Reaction Setup: Dissolve amine and base in solvent. Cool to 0°C. Reactant_Preparation->Reaction_Setup Addition Slow addition of 2,6-difluorobenzenesulfonyl chloride solution Reaction_Setup->Addition Stirring Stir at 0°C, then warm to room temperature. Monitor by TLC. Addition->Stirring Quenching Quench with water Stirring->Quenching Extraction Extract with organic solvent Quenching->Extraction Washing Wash organic layer with acid, base, and brine Extraction->Washing Drying_Concentration Dry over anhydrous sulfate and concentrate Washing->Drying_Concentration Purification Purify by column chromatography or recrystallization Drying_Concentration->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - Yield Calculation Purification->Characterization

Caption: General workflow for the synthesis of N-substituted 2,6-difluorobenzenesulfonamides.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • 2,6-Difluorobenzenesulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM.

  • Addition of Base: To the amine solution, add anhydrous pyridine or triethylamine (1.5 - 2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-substituted 2,6-difluorobenzenesulfonamide.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity. Calculate the final yield.

Microwave-Assisted Synthesis (Alternative Protocol)

For a more rapid and potentially higher-yielding synthesis, a microwave-assisted, solvent-free approach can be employed.

Procedure:

  • In a microwave-safe vessel, add the amine (1.0 eq) and 2,6-difluorobenzenesulfonyl chloride (1.0 eq).

  • If the amine is a solid, gently melt it before adding the sulfonyl chloride.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for a short period (typically 1-10 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate), and wash with water, brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product as described in the conventional protocol.

Data Presentation: Synthesis of Various N-substituted 2,6-Difluorobenzenesulfonamides

The following table summarizes the synthesis of a selection of N-substituted 2,6-difluorobenzenesulfonamides based on typical reaction outcomes.

EntryAmineBaseSolventReaction Time (h)Yield (%)
1AnilinePyridineDCM1885-95
24-MethylanilinePyridineDCM1888-96
34-MethoxyanilineTriethylamineTHF2082-90
4BenzylamineTriethylamineDCM1690-98
5CyclohexylamineTriethylamineTHF1685-93
6PiperidinePyridineDCM2475-85
7MorpholineTriethylamineTHF2478-88

Note: Yields are based on purified product and may vary depending on the specific reaction conditions and scale.

Safety Precautions

  • 2,6-Difluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction with amines is exothermic. Slow addition of the sulfonyl chloride at low temperature is crucial to control the reaction rate.

  • Pyridine and triethylamine are flammable and have strong odors. Handle them in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it only in a fume hood.

  • Always follow standard laboratory safety procedures.

Application Notes and Protocols for the Analytical Detection of 2,6-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors used in cancer therapy.[1] Its accurate detection and quantification are crucial for process monitoring, quality control of active pharmaceutical ingredients (APIs), and metabolic studies. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the primary analytical techniques for the determination of this compound and related compounds is presented below. The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis.

Technique Principle Typical Application Key Advantages
HPLC-UV Separation based on polarity, detection via UV absorbance.Purity assessment of bulk drug substance and formulations.[1]Simple, robust, and widely available.
GC-MS Separation of volatile/derivatized compounds, detection by mass spectrometry.Detection of metabolites in biological matrices (e.g., urine).[2][3]High specificity and sensitivity, excellent for identifying unknown compounds.
LC-MS/MS High-resolution separation coupled with highly selective and sensitive mass detection.Quantification of trace levels in complex matrices like environmental water or biological fluids.[4][5]Unmatched sensitivity and selectivity, ideal for complex sample analysis.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analytical methods described. These values are indicative and may vary based on specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method Parameters [1][6]

ParameterValue
Column C8 or C18 reverse-phase (e.g., Kromasil C8)
Mobile Phase Acetonitrile:Water (e.g., 50:50, v/v)
Detection Wavelength 210 nm or 254 nm
Linearity Range 10 - 90 µg/mL
Limit of Detection (LOD) Typically in the low µg/mL range
Limit of Quantification (LOQ) Typically in the low to mid µg/mL range

Table 2: GC-MS Method Parameters (for a related metabolite) [2][3]

ParameterValue
Derivatization Agent N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA)
Column Fused Silica Capillary (e.g., DB-WAX or equivalent)
Ionization Mode Electron Ionization (EI)
Detection Mode Selected Ion Monitoring (SIM) or Full Scan
Limit of Quantification (LOQ) ~0.1 µg/g (ppm) in matrix

Table 3: LC-MS/MS Method Parameters [5]

ParameterValue
Column C18 reverse-phase (e.g., Agilent ZORBAX Extend-C18)
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Detection Mode Multiple Reaction Monitoring (MRM)
Linearity Range pg to ng on column
Precision (%RSD) < 15%

Experimental Protocols

Protocol 1: HPLC-UV for Purity Assessment

This protocol is suitable for determining the purity of this compound in bulk material or simple formulations.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

2. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10, 25, 50, 75, 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh a portion of the sample powder equivalent to about 10 mg of this compound into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol, sonicate for 10 minutes to dissolve, and then dilute to volume with methanol.

  • Filter the solution through a 0.45 µm membrane filter.

  • If necessary, dilute the filtered solution with the mobile phase to a concentration within the calibration range.[7]

4. Chromatographic Conditions:

  • Column: Kromasil C8 (or equivalent), 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile : Water (50:50, v/v)[6]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm[1]

  • Column Temperature: Ambient

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Calculate the purity of this compound in the sample by comparing the peak area to the calibration curve.

Protocol 2: GC-MS for Detection in Biological Matrices (Urine)

This protocol is adapted for the detection of 2,6-difluorobenzoic acid, a potential metabolite of compounds containing the this compound moiety.[2][3]

1. Materials and Reagents:

  • Internal Standard (ISTD), e.g., 5-bromo-2-fluorobenzoic acid

  • Hydrochloric acid (HCl)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) for derivatization

  • Ethyl acetate (GC grade)

  • Nitrogen gas for evaporation

2. Sample Preparation (Solid-Phase Extraction and Derivatization):

  • Take a 1 mL aliquot of urine into a centrifuge tube.

  • Add the internal standard solution.

  • Acidify the sample with HCl.

  • SPE Cleanup:

    • Condition an SPE cartridge with methanol followed by acidified water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte and ISTD with a suitable organic solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Add MTBSTFA and heat to perform derivatization, making the analyte volatile for GC analysis.[2]

3. GC-MS Conditions:

  • Column: DB-WAX (30 m × 0.25 mm, 0.25 μm) or equivalent[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 220°C

  • Injection Volume: 2 µL (splitless or pulsed split mode)

  • Oven Program: 80°C hold for 2 min, then ramp at 16°C/min to 200°C, hold for 2 min.[7]

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization: Electron Ionization (EI) at 70 eV

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and ISTD.

Protocol 3: LC-MS/MS for Trace Quantification in Water

This protocol is designed for the sensitive quantification of sulfonamide-class compounds in environmental water samples.

1. Materials and Reagents:

  • Internal standards (e.g., isotopically labeled sulfonamides)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Solid-Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut HLB, 500 mg, 6 mL)

2. Sample Preparation (Solid-Phase Extraction):

  • Filter a 500 mL water sample through a glass fiber filter.[5]

  • Adjust the sample pH to between 4 and 7.

  • Spike the sample with the internal standard solution.

  • SPE Cleanup:

    • Precondition the SPE cartridge with 6 mL of methanol, followed by 6 mL of water.

    • Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 6 mL of water and then dry it under high vacuum.

    • Elute the analytes with two 4 mL aliquots of methanol.

  • Evaporate the eluate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 1 mL of 1:1 methanol:water.

  • Filter the reconstituted sample through a 0.2 µm nylon filter before analysis.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Agilent ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm[5]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile

  • Gradient: Start at 10% B, increase to 65% B over 12 minutes, then wash and re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • MS System: Agilent 6470A Triple Quadrupole or equivalent

  • Ionization Source: Agilent Jet Stream Electrospray Ionization (ESI)

  • Polarity: Positive or Negative, depending on the analyte

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined via infusion and optimization.

Visualized Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis s1 Weigh Sample/ Reference Standard s2 Dissolve in Methanol & Sonicate s1->s2 s3 Dilute to Final Volume s2->s3 s4 Filter (0.45 µm) s3->s4 s5 Dilute with Mobile Phase s4->s5 a1 Inject into HPLC System s5->a1 a2 Separation on C18/C8 Column a1->a2 a3 UV Detection (254 nm) a2->a3 a4 Data Acquisition & Analysis a3->a4

Caption: HPLC-UV analysis workflow for purity assessment.

GcmsWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis prep1 Urine Sample (1 mL) + Internal Standard prep2 Acidify with HCl prep1->prep2 prep3 Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) prep2->prep3 prep4 Evaporate Eluate to Dryness (N2) prep3->prep4 prep5 Derivatize with MTBSTFA prep4->prep5 analysis1 Inject into GC-MS prep5->analysis1 analysis2 Separation on Capillary Column analysis1->analysis2 analysis3 EI Ionization & MS Detection (SIM Mode) analysis2->analysis3 analysis4 Quantification analysis3->analysis4

Caption: GC-MS workflow for metabolite analysis in urine.

LcmsmsWorkflow cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis spe1 Filter Water Sample (500 mL) + Internal Standard spe2 Condition SPE Cartridge (Methanol & Water) spe3 Load Sample spe2->spe3 spe4 Wash Cartridge (Water) spe3->spe4 spe5 Elute Analytes (Methanol) spe4->spe5 analysis1 Evaporate & Reconstitute spe5->analysis1 analysis2 Inject into LC-MS/MS analysis1->analysis2 analysis3 Separation on C18 Column analysis2->analysis3 analysis4 ESI & MRM Detection analysis3->analysis4 analysis5 Data Analysis analysis4->analysis5

Caption: LC-MS/MS workflow for trace analysis in water.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Featuring 2,6-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors incorporating the 2,6-difluorobenzenesulfonamide moiety. This structural motif is a key component in several potent and selective kinase inhibitors, notably in the treatment of cancers driven by mutations in the BRAF and EGFR signaling pathways. The unique electronic properties of the 2,6-difluoro substitution contribute to the binding affinity and overall efficacy of these compounds.

This document offers detailed experimental protocols for the synthesis of representative kinase inhibitors, a summary of their biological activities, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted cancer therapy.

The this compound group has emerged as a privileged scaffold in the design of kinase inhibitors. The two fluorine atoms in the ortho positions to the sulfonyl group can significantly influence the molecule's conformation and electronic distribution. This can lead to enhanced binding to the target kinase, improved metabolic stability, and favorable pharmacokinetic properties. A prominent example is Dabrafenib, a potent inhibitor of BRAF kinase, which is used to treat metastatic melanoma with BRAF V600E mutations.

Key Applications

Kinase inhibitors containing the this compound moiety have shown significant promise in targeting key kinases in oncogenic signaling pathways:

  • BRAF Kinase Inhibition: The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that, when constitutively activated by mutations in components like BRAF, drives cellular proliferation.[1] Inhibitors featuring the this compound scaffold have demonstrated high potency against mutant BRAF, particularly the V600E mutation.[2]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a crucial role in regulating cell growth and differentiation.[3][4][5] Mutations in EGFR can lead to its constitutive activation and are implicated in various cancers, including non-small cell lung cancer. The 2,6-difluorophenyl group has been incorporated into EGFR inhibitors to enhance their potency, particularly against resistant mutant forms.[6]

Quantitative Data Summary

The following table summarizes the in vitro biological activity of selected kinase inhibitors incorporating a 2,6-difluorophenyl or this compound moiety.

Compound Name/ReferenceTarget Kinase(s)IC50 (nM)Cell Line/Assay Conditions
Dabrafenib BRAF V600E0.7Enzymatic Assay
BRAF wild-type3.2Enzymatic Assay
c-RAF4.6Enzymatic Assay
Thiazole Derivative 7b [5]BRAF V600E36.3 ± 1.9Cell-free enzymatic assay
Thiazole Derivative 13a [5]BRAF V600E23.1 ± 1.2Cell-free enzymatic assay
EGFR Inhibitor (meta-aniline series) [6]EGFR LR mutant~5-15Cellular assay
EGFR LR/TM mutant~32-100Cellular assay

Experimental Protocols

Detailed methodologies for the synthesis of two key kinase inhibitors featuring the this compound scaffold are provided below.

Protocol 1: Synthesis of Dabrafenib

Dabrafenib is a potent BRAF inhibitor. Its synthesis involves a multi-step process culminating in the formation of the final sulfonamide. A key step involves the reaction of an aniline intermediate with 2,6-difluorobenzenesulfonyl chloride.

Step A: Synthesis of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

A detailed procedure for a precursor to Dabrafenib is outlined in patent literature.[1]

Materials:

  • N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

  • N-bromosuccinimide

  • 2,2-dimethylpropanethioamide

  • Dichloromethane

  • Pyridine

Procedure:

  • To a solution of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (1 equivalent) in dichloromethane, add N-bromosuccinimide (1.1 equivalents) portion-wise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude bromo intermediate.

  • Dissolve the crude intermediate in a suitable solvent such as THF.

  • Add 2,2-dimethylpropanethioamide (1.2 equivalents) and a base like pyridine (2 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Step B: Amination to form Dabrafenib

Materials:

  • N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

  • Ammonia in methanol (7N solution)

  • Autoclave

Procedure:

  • Place the product from Step A (1 equivalent) and a 7N solution of ammonia in methanol in a sealed autoclave.

  • Heat the mixture to 90 °C for 24 hours.

  • Monitor the reaction completion by TLC.

  • Cool the reaction system to room temperature and concentrate the solvent.

  • Purify the residue by column chromatography to obtain Dabrafenib.

Protocol 2: Synthesis of a Thiazole-Based BRAF V600E Inhibitor

This protocol describes a general method for the synthesis of novel thiazole derivatives that have shown potent inhibition of BRAF V600E.[5]

Step A: Synthesis of Thiosemicarbazide Intermediate

Materials:

  • Substituted benzaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Catalytic amount of acetic acid

Procedure:

  • Dissolve the substituted benzaldehyde (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the thiosemicarbazone.

Step B: Cyclization to form the Thiazole Ring

Materials:

  • Thiosemicarbazone from Step A

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Ethanol or DMF

Procedure:

  • Suspend the thiosemicarbazone (1 equivalent) in ethanol or DMF.

  • Add the α-haloketone (1 equivalent).

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.

Step C: Sulfonamide Formation

Materials:

  • Thiazole derivative with a free amino group from a modified Step B

  • 2,6-difluorobenzenesulfonyl chloride

  • Pyridine or another suitable base

  • Dichloromethane or THF

Procedure:

  • Dissolve the amino-thiazole derivative (1 equivalent) in dichloromethane or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 equivalents) followed by the dropwise addition of 2,6-difluorobenzenesulfonyl chloride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final compound by column chromatography.

Visualizations

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways targeted by kinase inhibitors containing the this compound moiety.

EGFR_Signaling_Pathway Ligand Growth Factor (EGF, TGF-α) EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor EGFR Inhibitor with 2,6-Difluorophenyl moiety Inhibitor->EGFR

Figure 1: Simplified EGFR Signaling Pathway and Inhibition.

RAF_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras-GTP RTK->Ras BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor BRAF Inhibitor with This compound Inhibitor->BRAF

Figure 2: Simplified RAF/MEK/ERK Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and evaluation of kinase inhibitors containing the this compound moiety.

Synthesis_Workflow Start Starting Materials (e.g., aminophenyl derivative) Reaction1 Sulfonamide Formation with 2,6-Difluorobenzenesulfonyl chloride Start->Reaction1 Intermediate Intermediate Sulfonamide Reaction1->Intermediate Reaction2 Further Synthetic Steps (e.g., cyclization, coupling) Intermediate->Reaction2 FinalProduct Final Kinase Inhibitor Reaction2->FinalProduct Purification Purification (e.g., Chromatography) FinalProduct->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization BioAssay Biological Evaluation (Kinase Assays, Cell-based Assays) Characterization->BioAssay DataAnalysis Data Analysis (IC50 determination) BioAssay->DataAnalysis

Figure 3: General Experimental Workflow for Kinase Inhibitor Synthesis.

References

Application Notes and Protocols for the Reduction of 2,6-Difluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of 2,6-difluorobenzenesulfonyl chloride to 2,6-difluorobenzenethiol. The protocols outlined below are established methods for the synthesis of aryl thiols from the corresponding sulfonyl chlorides, a critical transformation in the development of various pharmaceutical and specialty chemical products. 2,6-Difluorobenzenethiol is a key intermediate in the synthesis of bioactive molecules due to the unique properties conferred by the fluorine atoms, such as altered acidity and metabolic stability.[1]

Two primary methods are presented: reduction using zinc dust and a strong acid, and a milder reduction using triphenylphosphine. Both methods are effective for the reduction of aryl sulfonyl chlorides.[2][3][4][5]

Method 1: Reduction using Zinc Dust and Sulfuric Acid

This protocol is a robust method for the reduction of arylsulfonyl chlorides to their corresponding thiols.[1]

Experimental Protocol:

  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer, prepare a cold mixture of cracked ice and concentrated sulfuric acid.

  • Addition of Starting Material: With vigorous stirring, slowly add the 2,6-difluorobenzenesulfonyl chloride to the cold acid mixture, ensuring the temperature is maintained at or below 0 °C.

  • Reduction: Gradually add zinc dust in portions to the reaction mixture. It is crucial to maintain the temperature below 5 °C during the addition of zinc.

  • Reaction Progression: After the complete addition of zinc, continue stirring the mixture at 0 °C for an additional 1-2 hours.

  • Warming: Remove the ice bath and allow the reaction to warm to room temperature. Be aware that a vigorous reaction may occur; intermittent cooling may be necessary to moderate the reaction.

  • Work-up and Isolation:

    • Extract the reaction mixture with methylene chloride.

    • Combine the organic layers and wash them with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 2,6-difluorobenzenethiol.[1]

  • Purification: The crude product can be purified by vacuum distillation to yield the pure 2,6-difluorobenzenethiol.[1][6]

Data Presentation:

Reagent/ParameterQuantity/ValueNotes
2,6-Difluorobenzenesulfonyl chloride1.0 eqStarting material
Concentrated Sulfuric AcidSufficient quantity to create a slurryUsed as the acidic medium
Zinc DustExcessReducing agent
Reaction Temperature0-5 °CCritical for controlling the reaction rate
Reaction Time1-2 hours after zinc additionMonitored by TLC
Solvent for ExtractionMethylene Chloride-

Experimental Workflow:

start Start setup Prepare cold mixture of concentrated H₂SO₄ and ice start->setup add_sulfonyl Slowly add 2,6-Difluorobenzenesulfonyl chloride at ≤ 0 °C setup->add_sulfonyl add_zinc Portion-wise addition of Zinc dust at ≤ 5 °C add_sulfonyl->add_zinc react Stir at 0 °C for 1-2 hours add_zinc->react warm Warm to room temperature react->warm extract Extract with Methylene Chloride warm->extract wash Wash with H₂O and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by vacuum distillation concentrate->purify end_product 2,6-Difluorobenzenethiol purify->end_product

Workflow for the reduction of 2,6-Difluorobenzenesulfonyl chloride using Zinc/H₂SO₄.

Method 2: Reduction using Triphenylphosphine

This method provides a milder alternative for the reduction of aryl sulfonyl chlorides to aryl thiols, often with good chemoselectivity.[4][5][7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the 2,6-difluorobenzenesulfonyl chloride in anhydrous toluene.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add triphenylphosphine to the cooled solution. The reaction is often exothermic.

  • Reaction Progression: Stir the reaction mixture at 0 °C for approximately 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude 2,6-difluorobenzenethiol can be purified by column chromatography on silica gel or by vacuum distillation.

Data Presentation:

Reagent/ParameterQuantity/ValueNotes
2,6-Difluorobenzenesulfonyl chloride1.0 eqStarting material
Triphenylphosphine3.0 - 4.5 eqReducing agent[4][7]
TolueneAnhydrousReaction Solvent
Reaction Temperature0 °C-
Reaction Time20-30 minutesMonitored by TLC
Solvent for ExtractionEthyl Acetate-

Experimental Workflow:

start Start dissolve Dissolve 2,6-Difluorobenzenesulfonyl chloride in anhydrous Toluene under N₂ start->dissolve cool Cool to 0 °C dissolve->cool add_phosphine Add Triphenylphosphine cool->add_phosphine react Stir at 0 °C for 20-30 min add_phosphine->react workup Dilute with Ethyl Acetate and wash with H₂O and brine react->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or vacuum distillation concentrate->purify end_product 2,6-Difluorobenzenethiol purify->end_product

Workflow for the reduction of 2,6-Difluorobenzenesulfonyl chloride using Triphenylphosphine.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • The reaction with zinc dust can be vigorous. Maintain the recommended temperature and add reagents slowly.

  • Thiols have a strong, unpleasant odor. Handle in a fume hood and quench any residual thiol with bleach before disposal.

  • 2,6-Difluorobenzenesulfonyl chloride is moisture-sensitive.[8]

References

Application Notes and Protocols for In Vitro Testing of 2,6-Difluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 2,6-difluorobenzenesulfonamide derivatives, a class of compounds with diverse biological activities. The following sections detail experimental protocols for key assays, present quantitative data for representative compounds, and illustrate relevant biological pathways and experimental workflows.

Overview of Biological Activities and In Vitro Assays

This compound derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a range of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. In vitro assays are essential for the initial screening and characterization of these compounds, providing crucial data on their potency, selectivity, and mechanism of action.

Key biological activities and the corresponding in vitro assays described in these notes include:

  • Anticancer Activity: Assessed by evaluating the cytotoxicity of the derivatives against various cancer cell lines using the MTT assay.

  • Enzyme Inhibition: Focused on the inhibition of carbonic anhydrases (CAs) and urease, enzymes implicated in various diseases.

  • Antibacterial Activity: Determined by measuring the minimum inhibitory concentration (MIC) against a panel of bacterial strains.

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound and related sulfonamide derivatives from published studies.

Table 1: Anticancer Activity (Cytotoxicity) of Sulfonamide Derivatives

Compound/Derivative ClassCell LineAssayIC50 (µM)Reference
BenzenesulfonamidesHT-29 (Colon)MTT204.5 (hypoxia)[1]
BenzenesulfonamidesHCT116 (Colon)MTT59.3 (hypoxia)[1]
General SulfonamidesMDA-MB-468 (Breast)MTT< 30[2]
General SulfonamidesMCF-7 (Breast)MTT< 128[2]
General SulfonamidesHeLa (Cervical)MTT< 360[2]

Table 2: Enzyme Inhibition Data for Fluorinated Benzenesulfonamides

Compound ClassEnzyme TargetInhibition Constant (Kᵢ) / IC50Reference
4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamidesCarbonic Anhydrase INanomolar range[3]
4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamidesCarbonic Anhydrase IINanomolar range[3]
4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamidesCarbonic Anhydrase VIINanomolar range[3]
4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamidesCarbonic Anhydrase XIINanomolar range[3]
4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamidesCarbonic Anhydrase XIIINanomolar range[3]
Benzenesulfonamide DerivativesVibrio cholerae α-CA4.7 nM (Kᵢ) for compound 9c[4]
Sulfonamide-based Schiff basesUrease2.20 µM (IC50)[5]

Table 3: Antibacterial Activity of Sulfonamide Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Sulfonamide Derivative IStaphylococcus aureus ATCC 2921332[6]
Sulfonamide Derivative IIStaphylococcus aureus ATCC 2921364[6]
Sulfonamide Derivative IIIStaphylococcus aureus ATCC 29213128[6]
N-methylpiperazine substituted 2,6-difluorobenzamideMethicillin-resistant S. aureus (MRSA)1[7]

Experimental Protocols

This section provides detailed step-by-step protocols for the key in vitro assays.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂.[9]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.[2]

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.[10]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Shake the plate gently for 15 minutes.[11]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity using a colorimetric method based on the hydrolysis of 4-nitrophenyl acetate (p-NPA).[12]

Materials:

  • This compound derivatives

  • Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)

  • HEPES buffer

  • 4-Nitrophenyl acetate (p-NPA) substrate

  • Acetazolamide (standard inhibitor)

  • 96-well plates

  • Stopped-flow instrument or microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and acetazolamide in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the CA enzyme in buffer.

    • Prepare a solution of p-NPA in a water-miscible organic solvent.

  • Enzyme Inhibition Measurement:

    • The CO₂ hydration activity is measured using a stopped-flow instrument.[4]

    • Phenol red (0.2 mM) is used as a pH indicator in a HEPES buffer at the appropriate pH (7.4 for α- and 8.4 for β- and γ-CAs).[4]

    • Enzyme concentrations typically range from 5 to 12 nM.[4]

    • Pre-incubate the enzyme and inhibitor solutions for 15 minutes at room temperature.[4]

    • The reaction is initiated by adding CO₂-saturated water.

  • Data Analysis:

    • The initial velocity of the reaction is determined from the first 5-10% of the reaction trace.[4]

    • The uncatalyzed reaction rate is subtracted from the observed rates.[4]

    • Calculate the inhibition constants (Kᵢ) by fitting the data to the appropriate inhibition model.

Urease Inhibition Assay

This colorimetric assay determines urease activity by measuring the amount of ammonia produced from the hydrolysis of urea, using the Berthelot (indophenol) method.[13]

Materials:

  • This compound derivatives

  • Urease enzyme (e.g., from Jack bean)

  • Urea

  • Phosphate buffer

  • Phenol reagent

  • Alkali reagent (containing sodium hypochlorite)

  • Thiourea (standard inhibitor)

  • 96-well plates

  • Microplate reader

Protocol:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the urease enzyme solution to all wells except the blank.

    • For the negative control, add the solvent used for the test compounds.[13]

    • Incubate the plate at 37°C for 10 minutes.[14]

  • Substrate Addition:

    • Add the urea substrate solution to initiate the reaction.

    • Incubate at 37°C for another 10 minutes.[14]

  • Color Development:

    • Add the phenol and alkali reagents to each well.[13]

    • Incubate for a further period to allow for color development.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 625 and 670 nm.[13][14]

  • Data Analysis:

    • Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100.[13]

    • Determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for MIC determination.[15]

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[15]

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Protocol:

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform two-fold serial dilutions of the compound in CAMHB in a 96-well plate.[15]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[15]

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted compound.

    • Include a growth control (no compound) and a sterility control (no bacteria).[15]

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.[15]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that shows no visible bacterial growth.[15]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 add_compounds Add Compounds to Cells incubate1->add_compounds prep_compounds Prepare Compound Dilutions incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability & IC50 read_absorbance->calculate_ic50

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

bacterial_folate_biosynthesis cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Inhibition GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP GTP Cyclohydrolase I Dihydropteroate Dihydropteroate DHPPP->Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) pABA p-Aminobenzoic Acid (PABA) pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotides Sulfonamides 2,6-Difluorobenzenesulfonamides (Sulfonamides) Sulfonamides->DHPS Competitive Inhibition

Caption: Inhibition of Bacterial Folate Biosynthesis by Sulfonamides.

carbonic_anhydrase_ix_pathway cluster_cell Cancer Cell cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Alkaline) cluster_inhibition Inhibition cluster_hypoxia Tumor Microenvironment CO2_ext CO₂ CAIX Carbonic Anhydrase IX (CAIX) CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX H_ext H⁺ HCO3_in HCO₃⁻ pH_regulation Intracellular pH Regulation & Survival HCO3_in->pH_regulation CAIX->H_ext CAIX->HCO3_in Sulfonamide_inhibitor This compound Derivatives Sulfonamide_inhibitor->CAIX Inhibition Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1a->CAIX Upregulation of Expression

Caption: Role and Inhibition of Carbonic Anhydrase IX in Cancer.

References

The Role of 2,6-Difluorobenzenesulfonamide in the Synthesis of Dabrafenib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorobenzenesulfonamide is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique structural features, including the presence of two electron-withdrawing fluorine atoms, impart specific reactivity and conformational properties that are leveraged in the design of targeted therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound and its precursor, 2,6-difluorobenzenesulfonyl chloride, in the synthesis of Dabrafenib, a potent BRAF kinase inhibitor used in the treatment of various cancers.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. Fluorination of the aromatic ring of benzenesulfonamides can significantly enhance their biological activity and pharmacokinetic properties. This compound, in particular, serves as a key building block for the construction of complex molecular architectures. Its precursor, 2,6-difluorobenzenesulfonyl chloride, is a versatile reagent for introducing the 2,6-difluorobenzenesulfonyl moiety onto various scaffolds.[1][2]

One of the most prominent applications of this intermediate is in the synthesis of Dabrafenib, a targeted therapy for cancers harboring BRAF V600 mutations.[1][3] Dabrafenib has demonstrated significant clinical efficacy in the treatment of metastatic melanoma and other solid tumors.[3] The this compound core of Dabrafenib plays a crucial role in its binding to the ATP-binding site of the mutant BRAF protein.

Application: Synthesis of Dabrafenib

The synthesis of Dabrafenib from 2,6-difluorobenzenesulfonyl chloride involves a multi-step process. The following sections provide a detailed overview of the synthetic route and experimental protocols.

Synthetic Scheme Overview

The overall synthetic strategy involves the coupling of the this compound moiety with a complex heterocyclic core. A generalized workflow for the synthesis is depicted below.

A 2,6-Difluorobenzenesulfonyl chloride C N-(3-amino-2-fluorophenyl)-2,6-difluorobenzenesulfonamide A->C Sulfonamide formation B Amino-fluoro-phenyl intermediate B->C D Thiazole ring formation C->D Heterocycle construction E Pyrimidine coupling D->E Final assembly F Dabrafenib E->F

Caption: Synthetic workflow for Dabrafenib.

Key Experimental Protocols

The following protocols are compiled from various patented procedures and represent a viable pathway for the synthesis of Dabrafenib. Researchers should adapt these protocols based on their laboratory conditions and scale.

Protocol 1: Synthesis of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

This protocol outlines a key step in the formation of an advanced intermediate for Dabrafenib.

  • Reaction Setup: In a suitable reactor vessel, charge N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (1 equivalent).

  • Solvent Addition: Add dichloromethane (10 volumes) to the reactor.

  • Cooling: Cool the resulting slurry to approximately 10°C.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1 equivalent) in three equal portions, allowing for a 10-15 minute stirring interval between each addition.

  • Reaction: After the final addition of NBS, warm the reaction mixture to approximately 20°C and stir for 45 minutes.[4]

  • Work-up: Add water (5 volumes) to the vessel, stir, and then separate the layers.

  • Purification: The organic layer is further processed to yield the desired product.

Protocol 2: Final Step - Amination to form Dabrafenib

This protocol describes the conversion of the chloro-pyrimidine intermediate to the final Dabrafenib molecule.

  • Reaction Setup: In a pressure reactor, combine N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (120 g) with ammonium hydroxide (28-30%, 2.4 L).[4][5]

  • Heating: Seal the reactor and heat the mixture to 98-103°C, stirring at this temperature for 2 hours.[5]

  • Cooling: Slowly cool the reaction to room temperature (20°C) and continue stirring overnight.[5]

  • Isolation: Filter the resulting solids and wash them with a minimal amount of the mother liquor.

  • Drying: Dry the solids under vacuum to obtain crude Dabrafenib.[5]

  • Purification: The crude product can be further purified by recrystallization from a mixture of ethyl acetate and heptane to yield pure N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (Dabrafenib).[4][6]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of Dabrafenib intermediates and the final product, as reported in the literature.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Synthesis of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamideN-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamideN-bromosuccinimideDichloromethane10-200.7572[4]
Synthesis of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamideN-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide2,2-dimethylpropanethioamideDimethylacetamide70-801-380[4][7]
Synthesis of DabrafenibN-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamideAmmonium hydroxideWater98-103288[4][5]

Mechanism of Action of Dabrafenib: Targeting the MAPK/ERK Signaling Pathway

Dabrafenib is a potent and selective inhibitor of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[1][8] In many cancers, particularly melanoma, a specific mutation (V600E) in the BRAF gene leads to constitutive activation of the BRAF protein, resulting in uncontrolled cell proliferation and survival.[1]

Dabrafenib functions by binding to the ATP-binding site of the mutated BRAF V600E protein, thereby inhibiting its kinase activity.[1] This action prevents the downstream phosphorylation and activation of MEK and subsequently ERK.[1][8] The inhibition of this signaling cascade leads to a reduction in proliferative signals, ultimately causing tumor growth inhibition and apoptosis.[8][9]

cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 Cellular Response Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS Activates BRAF (V600E Mutant) BRAF (V600E Mutant) RAS->BRAF (V600E Mutant) Activates MEK MEK BRAF (V600E Mutant)->MEK Phosphorylates Dabrafenib Dabrafenib Dabrafenib->BRAF (V600E Mutant) Inhibits ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Leads to Survival Survival Gene Expression->Survival Leads to

Caption: Dabrafenib's inhibition of the MAPK pathway.

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of modern targeted therapies. The provided protocols for the synthesis of Dabrafenib highlight the practical application of this building block in constructing a complex API. A thorough understanding of the synthetic methodologies and the mechanism of action of the final drug product is essential for researchers and professionals in the field of drug discovery and development. The unique properties conferred by the difluorinated phenylsulfonamide moiety continue to make it an attractive component for the design of novel therapeutic agents.

References

Solid-Phase Extraction Techniques for Sulfonamide Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides, a class of synthetic antimicrobial agents, are widely used in both human and veterinary medicine to treat various bacterial infections.[1][2][3] Due to their extensive use, there is growing concern about the presence of sulfonamide residues in environmental and food samples, such as water, milk, and meat products.[2][4][5] The presence of these residues can lead to the development of antibiotic-resistant bacteria and may pose health risks to consumers.[5][6] Therefore, sensitive and reliable analytical methods are crucial for the accurate detection and quantification of sulfonamides.[2]

Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers high enrichment factors and recoveries, making it ideal for the extraction and pre-concentration of sulfonamides from complex matrices.[4][5][7] This technique is more efficient and uses smaller volumes of organic solvents compared to traditional liquid-liquid extraction.[4][7] This document provides detailed application notes and experimental protocols for the solid-phase extraction of sulfonamide compounds from various sample types.

Principle of Solid-Phase Extraction (SPE)

SPE operates on the principle of chromatography, where a sample is passed through a solid adsorbent (the stationary phase) that retains the analytes of interest.[7] The process generally involves the following steps:

  • Conditioning: The sorbent is wetted with a solvent to ensure consistent interaction with the sample.[8]

  • Equilibration: The sorbent is treated with a solution similar to the sample matrix to maximize the retention of the target analytes.[8]

  • Sample Loading: The sample is passed through the SPE cartridge, and the sulfonamides are adsorbed onto the sorbent.

  • Washing: The cartridge is washed with a solvent that removes interfering compounds without eluting the retained sulfonamides.[8]

  • Elution: A strong solvent is used to disrupt the analyte-sorbent interactions and elute the purified sulfonamides from the cartridge.[8]

The choice of SPE sorbent is critical and depends on the physicochemical properties of the sulfonamides and the sample matrix. Common sorbents include polymeric reversed-phase materials like Oasis HLB, strong cation-exchange (SCX) resins, and molecularly imprinted polymers (MIPs).[1][9][10]

Experimental Workflows

The following diagrams illustrate typical SPE workflows for the extraction of sulfonamides from water and milk samples.

SPE_Workflow_Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 500 mL Water Sample Filter Filter through Quartz Membrane Sample->Filter Adjust Add EDTA (0.5 g/L) Adjust pH to 4-7 Filter->Adjust Spike Spike with Internal Standards Adjust->Spike Condition Condition Cartridge (e.g., Methanol) Spike->Condition Equilibrate Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Load Load Sample (~5-10 mL/min) Equilibrate->Load Wash Wash Cartridge (e.g., 5 mL Pure Water) Load->Wash Dry Dry Cartridge (Vacuum or N2) Wash->Dry Elute Elute with Methanol containing 2% Aqueous Ammonia Dry->Elute Evaporate Evaporate to Dryness (under N2 at 40°C) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Figure 1. SPE Workflow for Water Samples.

SPE_Workflow_Milk cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SCX) cluster_analysis Analysis Sample Milk Sample Spike Spike with Internal Standards Sample->Spike Extract Extract with Acetonitrile Spike->Extract Centrifuge Centrifuge to Separate Proteins Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Condition Condition Cartridge Collect->Condition Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Extract (~1.5 mL/min) Equilibrate->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute Analytes Dry->Elute Evaporate Evaporate to Dryness (under N2) Elute->Evaporate Reconstitute Reconstitute in 9:1 Water:Methanol Evaporate->Reconstitute Sonicate Sonicate for 5 min Reconstitute->Sonicate Analyze Analyze by LC-MS/MS Sonicate->Analyze

Figure 2. SPE Workflow for Milk Samples.

Quantitative Data Summary

The following tables summarize the performance of various SPE methods for the determination of sulfonamides in different matrices.

Table 1: Recovery of Sulfonamides from Water Samples

SulfonamideSPE SorbentSpiking LevelRecovery (%)RSD (%)Reference
19 SulfonamidesPolymeric20, 200, 400 ng/L70 - 96< 15[11]
17 SulfonamidesPoly-Sery HLB20 ng/L79 - 1180.3 - 14.5[3][12]
10 AntibioticsOasis HLBNot specified>75Not specified[7][10]
8 SulfonamidesPCONFsNot specifiedNot specified2.1 - 12.9[13][14]

Table 2: Recovery of Sulfonamides from Milk Samples

SulfonamideSPE SorbentSpiking LevelRecovery (%)RSD (%)Reference
9 SulfonamidesAgilent SampliQ SCX5, 10 ng/mL73 - 99< 10[1]
14 Sulfonamides(LLE used)100 ng/g91 - 114Not specified[15]
3 SulfonamidesSol-gel PEG coated FPSENot specifiedNot specifiedNot specified[16]
Total SulfonamidesHypercrosslinked PolystyreneNot specifiedNot specified3 - 4[17]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides

MatrixMethodLODLOQReference
WaterOn-line SPE-LC-MS/MS0.01 - 7.84 ng/LNot specified[18][19]
WaterSPE-LC/MS/MSSeveral ppt levelNot specified[11]
WaterAutomated SPE-UPLC-MS/MS0.01 - 0.05 ng/L0.03 - 0.15 ng/L[3][12][20]
MilkSPE-LC-MS/MS0.2 - 2.0 ng/mLNot specified[1]
Water, Milk, ChickenPCONF-SPE-LC-MS/MS0.14 - 2.0 ng/LNot specified[13][14]

Detailed Experimental Protocols

Protocol 1: Determination of Sulfonamides in Environmental Water Samples by SPE-LC-MS/MS[12][22]

1. Sample Preparation 1.1. Filter a 500 mL water sample through a quartz membrane filter.[11][21] 1.2. Add ethylenediaminetetraacetic acid (EDTA) to a final concentration of 0.5 g/L.[11][21] 1.3. Adjust the pH of the water sample to a range between 4 and 7.[11][21] 1.4. Spike the sample with appropriate internal standards (e.g., isotope-labeled sulfonamides) to a final concentration of 40 ng/L.[11]

2. Solid-Phase Extraction 2.1. Conditioning: Condition an Agilent BondElut PPL SPE cartridge (500 mg, 6 mL) with methanol.[11] 2.2. Equilibration: Equilibrate the cartridge with pure water.[11] 2.3. Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 to 10 mL/min.[11] 2.4. Washing: Wash the cartridge with 5 mL of pure water.[11] 2.5. Drying: Dry the cartridge under vacuum.[11] 2.6. Elution: Elute the retained sulfonamides with methanol containing 2% aqueous ammonia.[11]

3. Final Sample Preparation and Analysis 3.1. Dry the eluate under a gentle stream of nitrogen gas at 40 °C until the final volume is ≤0.5 mL.[11] 3.2. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Determination of Sulfonamides in Milk Using SPE and LC-MS/MS[1]

1. Sample Preparation 1.1. Prepare a milk extract. While the source does not detail the initial extraction, a common method involves protein precipitation with a solvent like acetonitrile followed by centrifugation.[15] 1.2. Take 5 mL of the prepared whole milk extract for SPE.[1]

2. Solid-Phase Extraction (Strong Cation Exchange) 2.1. Conditioning and Equilibration: Condition and equilibrate an Agilent SampliQ polymeric strong cation exchange (SCX) cartridge as per the manufacturer's instructions.[1] 2.2. Loading: Load the 5 mL of prepared milk extract onto the cartridge at a flow rate not exceeding 1.5 mL/min.[1] 2.3. Drying: Dry the cartridge under vacuum at 15 in Hg for the time specified in the detailed method.[1] 2.4. Elution: Elute the sulfonamides from the cartridge.

3. Final Sample Preparation and Analysis 3.1. Dry the eluate under a stream of nitrogen.[1] 3.2. Reconstitute the residue in 1 mL of 9:1 water:methanol.[1] 3.3. Sonicate the reconstituted sample for 5 minutes.[1] 3.4. Analyze the sample using an Agilent 6410 Triple Quad LC/MS-MS system or equivalent.[1]

Conclusion

Solid-phase extraction is a robust and versatile technique for the determination of sulfonamide residues in a variety of matrices. The selection of the appropriate SPE sorbent and optimization of the extraction protocol are critical for achieving high recovery and sensitivity. The methods presented here, coupled with sensitive analytical techniques like LC-MS/MS, provide reliable tools for monitoring sulfonamide levels to ensure food safety and environmental protection. For routine screening, simpler methods like spectrophotometry or ELISA can also be employed following SPE cleanup.[17][21] Further advancements in SPE technology, including the development of novel sorbents like molecularly imprinted polymers and magnetic nanoparticles, continue to enhance the efficiency and selectivity of sulfonamide analysis.[9][14][16]

References

Application Note: Analysis of Perfluorinated Carboxylic Acids (PFCAs) in Aqueous Samples by Gas Chromatography-Mass Spectrometry (GC-MS) Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fluorinated compounds are integral to pharmaceuticals, agrochemicals, and advanced materials. Their unique properties, imparted by the fluorine atom, also present analytical challenges. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] However, many fluorinated compounds, particularly polar molecules like Perfluorinated Carboxylic Acids (PFCAs), exhibit low volatility and are not amenable to direct GC-MS analysis.[1][3]

This application note provides a detailed protocol for the analysis of PFCAs in aqueous samples. The method involves a crucial derivatization step to convert the polar PFCAs into more volatile esters, enabling robust and sensitive analysis by GC-MS.[1][4]

Principle of Derivatization Derivatization chemically modifies a compound to make it suitable for a specific analytical method. For GC-MS analysis of polar compounds like PFCAs, the primary goal is to increase their volatility and thermal stability.[1][4] This is achieved by replacing the active hydrogen in the carboxylic acid functional group with a non-polar group. This process reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and improving its chromatographic behavior.[4] This protocol utilizes an esterification reaction, a common and effective derivatization strategy for carboxylic acids.

Experimental Workflow and Protocols

The overall analytical workflow involves sample extraction, derivatization of the target analytes, and subsequent analysis by GC-MS.

GCMS_Workflow Sample 1. Sample Collection (Aqueous Matrix) SPE 2. Solid-Phase Extraction (SPE) (Analyte Concentration & Cleanup) Sample->SPE Deriv 3. Derivatization (Esterification of PFCAs) SPE->Deriv GCMS 4. GC-MS Analysis (Separation & Detection) Deriv->GCMS Data 5. Data Processing (Quantification & Identification) GCMS->Data

Caption: A generalized experimental workflow for the GC-MS analysis of PFCAs.

Detailed Experimental Protocols

1. Materials and Reagents

  • Solvents: Methanol, Acetonitrile, Hexane (all HPLC or GC-MS grade).

  • Reagents: Pyridine, Isobutyl alcohol, Isobutyl chloroformate (IBCF).[5]

  • Standards: Certified reference standards of target PFCAs (e.g., PFOA, PFNA, PFDoA).

  • Water: Milli-Q or ultrapure water.

  • Equipment: Glass vials (2.0 mL), ultrasonic bath, centrifuge, GC-MS system.

2. Sample Preparation: Solid-Phase Extraction (SPE) SPE is employed to concentrate the PFCAs from the aqueous sample and remove interfering matrix components.[2]

  • Conditioning: Condition a weak anion exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Loading: Load 500 mL of the aqueous sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove any unbound, hydrophilic interferences.

  • Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the trapped PFCAs with 5 mL of methanol into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6] The dried residue is now ready for derivatization.

3. Protocol: Derivatization of PFCAs This protocol is adapted from a procedure for derivatizing PFCAs into their isobutyl esters.[5]

  • Reconstitute the dried extract from the SPE step in 720 µL of acetonitrile.

  • To the 2.0 mL glass vial containing the sample, add 16 µL of pyridine, 32 µL of isobutyl alcohol, and 40 µL of isobutyl chloroformate (IBCF).[5]

  • Immediately vortex the mixture or place it in an ultrasonic bath for 20 seconds.[5]

  • Allow the reaction to proceed at room temperature for 8 minutes.[5]

  • Add 800 µL of hexane to the mixture and shake vigorously for 1 minute to extract the derivatized PFCA esters.[5]

  • Allow the layers to separate. The upper hexane layer contains the analytes.

  • Carefully transfer the upper hexane layer to a new autosampler vial for GC-MS analysis.

4. GC-MS Instrumentation and Parameters The following parameters provide a starting point and may require optimization for specific instruments and analytes.

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column[4][7][8]
Injection Volume 1 µL
Injector Mode Splitless
Injector Temperature 250°C[8]
Carrier Gas Helium
Oven Program Initial 50°C, hold for 2 min; ramp at 10°C/min to 110°C; ramp at 25°C/min to 280°C, hold for 5 min[8]
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Ion Source Temp. 230°C[7]
Quadrupole Temp. 150°C[7]
Mass Range m/z 50-650

| Acquisition Mode | Scan and/or Selected Ion Monitoring (SIM) |

Data Presentation and Expected Performance

Method performance should be validated by analyzing calibration standards and spiked samples. The table below summarizes typical quantitative data obtained for this type of analysis.

Analyte Linearity (r²) LOD (µg/L) LOQ (µg/L) Recovery (%)
Perfluorooctanoic acid (PFOA)> 0.9970.055 - 0.0860.18 - 0.2893[8]
Perfluorononanoic acid (PFNA)> 0.9970.055 - 0.0860.18 - 0.28102[8]
Perfluorododecanoic acid (PFDoA)> 0.9970.055 - 0.0860.18 - 0.28107[8]

Data are representative values compiled from similar validated methods. Actual performance may vary.[8]

Troubleshooting and Method Selection

Analytical_Decision_Tree Decision Tree for GC-MS Analysis of Fluorinated Compounds Start Start: Analyze Fluorinated Compound CheckVol Is the compound sufficiently volatile and thermally stable? Start->CheckVol DirectGCMS Proceed with Direct GC-MS Analysis CheckVol->DirectGCMS  Yes CheckPolar Does the compound have polar functional groups? (-OH, -COOH, -NH2) CheckVol->CheckPolar No   Derivatize Select & Perform Derivatization CheckPolar->Derivatize  Yes ConsiderAlt Consider Alternative Method (e.g., LC-MS) CheckPolar->ConsiderAlt No   Derivatize->DirectGCMS

Caption: A logical diagram for selecting an appropriate GC-MS analytical approach.

Problem Potential Cause(s) Suggested Solution(s)
No or low peak intensity Incomplete derivatization. Analyte degradation in the injector. Low sample concentration.Optimize derivatization time, temperature, and reagent concentration.[1] Ensure injector temperature is not excessively high.[1] Concentrate the sample further or use a larger sample volume.
Peak tailing Active sites in the GC system (injector liner, column). Presence of underivatized polar analytes.Use a deactivated injector liner.[4] Condition the column. Ensure derivatization reaction has gone to completion.
Extraneous peaks Contamination from solvents, reagents, or glassware. Derivatization byproducts.Run a solvent/reagent blank. Ensure high-purity reagents and solvents.[2] Deactivate glassware by silanization.[4]
Poor reproducibility Inconsistent sample preparation or derivatization. Variable injection volume.Ensure precise and consistent execution of all protocol steps. Use an autosampler for injections. Use an internal standard.

Conclusion The analysis of fluorinated compounds, particularly polar species like PFCAs, by GC-MS is a highly effective and sensitive method when coupled with an appropriate derivatization strategy. The protocol detailed in this application note, involving solid-phase extraction and esterification, provides a robust framework for researchers to quantify these compounds in aqueous matrices. Careful optimization of each step, from sample preparation to instrument parameters, is critical for achieving high-quality, reproducible data in pharmaceutical and environmental analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,6-Difluorobenzenesulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two principal pathways for the synthesis of this compound. Both routes converge on the key intermediate, 2,6-difluorobenzenesulfonyl chloride.

  • Pathway 1: Starting from 2,6-Difluoroaniline, which undergoes a diazotization reaction followed by chlorosulfonation.[1]

  • Pathway 2: Starting from 1,3-Difluorobenzene, which involves an ortho-lithiation step followed by a reaction with sulfuryl chloride.[2][3]

Q2: What is the most critical intermediate in this synthesis?

A2: The most critical intermediate is 2,6-Difluorobenzenesulfonyl chloride (CAS: 60230-36-6).[] The purity and yield of this compound directly impact the final step of the synthesis. It is a moisture-sensitive compound that can hydrolyze into the corresponding sulfonic acid.[5]

Q3: What are the most common causes of low yield in the final amination step?

A3: Low yields during the conversion of 2,6-difluorobenzenesulfonyl chloride to the sulfonamide are often due to:

  • Hydrolysis of the sulfonyl chloride: The starting material is sensitive to moisture.[5]

  • Incorrect pH: The reaction is highly pH-dependent. High pH (aqueous base) can favor the reaction but also increases the rate of hydrolysis.[6][7]

  • Side reactions: With primary amines, the formation of undesired disulfonamides can occur.[8]

  • Low nucleophilicity of the amine: Less nucleophilic amines, such as anilines, may require harsher reaction conditions.[8]

Q4: How can the final product, this compound, be purified?

A4: Purification is typically achieved through recrystallization. A common method involves dissolving the crude product in a suitable solvent mixture, such as acetic acid and water, heating to ensure complete dissolution, and then slowly cooling the solution to precipitate the purified crystalline product.[9] The purity can be verified using techniques like HPLC.[9]

Synthetic Pathway Overview

The two primary synthetic routes to obtain the key intermediate, 2,6-difluorobenzenesulfonyl chloride, are outlined below.

G cluster_0 Pathway 1: From 2,6-Difluoroaniline cluster_1 Pathway 2: From 1,3-Difluorobenzene A 2,6-Difluoroaniline B Diazotization (NaNO2, H2SO4) A->B C 2,6-Difluorobenzene diazonium sulfate B->C D Chlorosulfonation (NaHSO3, HCl, CuSO4) C->D I 2,6-Difluorobenzenesulfonyl Chloride D->I E 1,3-Difluorobenzene F ortho-Lithiation E->F G Difluorophenyllithium F->G H Reaction with Sulfuryl Chloride G->H H->I J Amination (e.g., NH4OH) I->J K This compound J->K

Caption: Synthetic routes to this compound.

Troubleshooting Guide

Problem 1: Low yield during the synthesis of 2,6-difluorobenzenesulfonyl chloride from 2,6-difluoroaniline.

Possible Cause Suggested Solution
Incomplete Diazotization Ensure the reaction temperature is maintained strictly between 0-5 °C.[1] Use a pre-cooled aqueous solution of sodium nitrite and add it slowly to the aniline solution to prevent temperature spikes and decomposition of the diazonium salt.[1]
Degradation of Diazonium Salt The diazonium salt intermediate is unstable. Proceed immediately to the chlorosulfonation step without attempting to isolate it.
Inefficient Chlorosulfonation The presence of a copper catalyst (e.g., CuSO₄ pentahydrate) is crucial for this step. Ensure all reagents are added at the correct temperature (0-5 °C) to control the reaction rate.[1]

Problem 2: The amination reaction to form this compound is slow or gives a low yield.

Possible Cause Suggested Solution
Hydrolysis of Sulfonyl Chloride 2,6-difluorobenzenesulfonyl chloride is moisture-sensitive.[5] Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is performed under non-aqueous conditions. Store the sulfonyl chloride under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[2]
Suboptimal pH The reaction of sulfonyl chlorides with amines can be highly dependent on pH. For many primary and secondary amines, conducting the reaction in an aqueous base (e.g., 1.0 M NaOH) can lead to high yields (94-98%).[6][7] The basic conditions neutralize the HCl byproduct.[10]
Low Reagent Nucleophilicity If using a weakly nucleophilic amine, consider using a more forcing reaction condition, such as a higher temperature or a suitable catalyst. However, be mindful of potential side reactions.
Formation of Byproducts When using a primary amine, using a 2:1 ratio of amine to sulfonyl chloride can help avoid issues with HCl byproduct tying up the reactant amine, but may not prevent the formation of higher alkylated products.[10]

Troubleshooting Workflow

G cluster_pathway Intermediate Synthesis Issue cluster_amination Amination Step Issue start Low Yield of This compound check_intermediate Analyze Purity of 2,6-Difluorobenzenesulfonyl Chloride Intermediate start->check_intermediate pathway_choice Which Pathway? check_intermediate->pathway_choice Impure hydrolysis_check Evidence of Hydrolysis? (e.g., sulfonic acid byproduct) check_intermediate->hydrolysis_check Pure diazotization_issue Check Diazotization: - Temp Control (0-5°C)? - Slow NaNO2 Addition? pathway_choice->diazotization_issue From Aniline lithiation_issue Check Lithiation: - Anhydrous Conditions? - Reagent Quality? pathway_choice->lithiation_issue From Difluorobenzene dry_conditions Ensure Anhydrous Conditions & Reagents hydrolysis_check->dry_conditions Yes ph_check Optimize Reaction pH (Consider aq. base) hydrolysis_check->ph_check No

Caption: Troubleshooting decision tree for low yield synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride from 2,6-Difluoroaniline [1]

  • Diazotization:

    • In a suitable reaction vessel, dissolve 2,6-difluoroaniline in a mixture of sulfuric acid and water.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite while vigorously stirring and maintaining the temperature below 5 °C.

    • Stir the resulting 2,6-difluorobenzenediazonium sulfate solution for an additional 30 minutes at 0-5 °C.

  • Chlorosulfonation:

    • In a separate flask, prepare a suspension of copper(II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and hydrochloric acid.

    • Cool this mixture to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to this suspension, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, allow the mixture to stir while gradually warming to room temperature.

    • Extract the product, 2,6-difluorobenzenesulfonyl chloride, with a suitable organic solvent (e.g., Methylene Dichloride).

    • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the sulfonyl chloride.

Protocol 2: Synthesis of this compound from 2,6-Difluorobenzenesulfonyl Chloride [6][7]

  • In a flask, add the desired amine (e.g., aqueous ammonia for the primary sulfonamide) to a 1.0 M aqueous sodium hydroxide solution and cool in an ice bath.

  • Slowly add a 5% molar excess of 2,6-difluorobenzenesulfonyl chloride to the cooled amine solution with vigorous stirring.

  • Continue stirring for 1-2 hours, allowing the reaction to proceed.

  • If the sulfonamide derivative is acidic (as from a primary amine), it will dissolve in the aqueous base.[10]

  • Acidify the solution with concentrated HCl to precipitate the this compound.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent if further purification is needed.

Quantitative Data Summary

Table 1: Material Balance for 2,6-Difluorobenzenesulfonyl Chloride Synthesis (225 kg Batch)

Input MaterialQuantity (kg)Output MaterialQuantity (kg)
2,6-Difluoroaniline178.502,6-Difluorobenzenesulfonyl chloride 225.00
Sodium nitrite95.50Methylene Dichloride (Recovered)737.00
Sulfuric acid270.80Methylene Dichloride (Loss)15.50
Sodium bisulphite125.30Effluent water & byproducts5751.94

Table 2: Yields of Sulfonamides from Benzenesulfonyl Chloride and Various Amines in 1.0 M NaOH [6][7]

AmineMolar Excess of Sulfonyl ChlorideYield (%)
Dibutylamine5%94%
1-Octylamine5%98%
Hexamethylenimine5%97%

References

Technical Support Center: Purification of Crude 2,6-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,6-Difluorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the starting materials and side reactions during the synthesis. A primary impurity is 2,6-difluorobenzenesulfonic acid, which forms from the hydrolysis of the starting material, 2,6-difluorobenzenesulfonyl chloride.[1][2] Other potential impurities include unreacted starting materials and by-products from the amination reaction.

Q2: Which purification techniques are most effective for this compound?

A2: Recrystallization and column chromatography are the two most common and effective methods for purifying crude this compound. The choice between them depends on the impurity profile and the desired final purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[3] By spotting the crude mixture, the fractions from column chromatography, and the purified product, you can assess the separation of the desired compound from impurities. Visualization can typically be achieved using a UV lamp (254 nm) if your TLC plates contain a fluorescent indicator.[4]

Q4: The melting point of my purified this compound is lower than the reported value (187-191 °C). What does this indicate?

A4: A low or broad melting point range is a strong indication of the presence of impurities. Further purification steps, such as an additional recrystallization or column chromatography, are recommended to improve the purity of the compound.

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound's solubility in the chosen solvent is too high, or the solution is too concentrated, leading to the separation of a liquid phase upon cooling.[5]

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a different solvent or a solvent/anti-solvent system. For sulfonamides, solvent systems of intermediate polarity, such as ethanol/water or isopropanol/water, are often effective.[1][6]

    • Slower Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Gradual cooling promotes the formation of a crystal lattice.[5]

    • Lower Concentration: Begin with a more dilute solution to avoid rapid supersaturation.[5]

Problem 2: Low recovery of the purified product.

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used initially.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.

    • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.

Problem 3: The resulting crystals are not pure.

  • Possible Cause: Impurities are co-crystallizing with the this compound.

  • Troubleshooting Steps:

    • Perform a Second Recrystallization: Dissolving the impure crystals in a minimal amount of hot solvent and recrystallizing again can significantly improve purity.[5]

    • Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[5]

    • Pre-Purification: If the crude material is highly impure, a preliminary purification step, such as a quick filtration through a plug of silica gel, may be beneficial before recrystallization.[5]

Column Chromatography

Problem 1: Poor separation of this compound from impurities.

  • Possible Cause: The chosen solvent system (mobile phase) does not provide adequate resolution on the stationary phase (e.g., silica gel).

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Due to the polar nature of the sulfonamide group, a relatively polar solvent system is required. Start with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or acetone). Gradually increase the proportion of the polar solvent to improve the elution of your compound.

    • Employ Gradient Elution: Begin with a less polar solvent system and gradually increase the polarity during the chromatography run. This can enhance the separation of compounds with different polarities.[5]

    • Try a Different Solvent System: Consider adding a small amount of a more polar solvent like methanol to your mobile phase for highly polar impurities that are difficult to separate.[7]

Problem 2: The compound does not elute from the column.

  • Possible Cause: this compound is too polar for the selected eluent and is irreversibly adsorbed onto the silica gel.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Significantly increase the polarity of the mobile phase. For instance, if using a dichloromethane/ethyl acetate system, a gradual switch to a system containing methanol may be necessary.[5]

    • Consider an Alternative Stationary Phase: For very polar compounds, alumina can be a suitable alternative to silica gel.[7]

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent SystemRationale/Comments
Recrystallization Ethanol/WaterA common choice for aromatic sulfonamides. The ethanol solvates the aromatic ring, while water solvates the polar sulfonamide group.[1]
Isopropanol/WaterEffective for the recrystallization of similar sulfonamides, providing high recovery of pure material.[6]
AcetonitrileCan be effective for compounds containing aromatic rings.[8]
Column Chromatography Hexane/Ethyl AcetateA standard starting point for compounds of moderate polarity. The ratio can be adjusted to optimize separation.
Dichloromethane/MethanolA more polar system suitable if the compound shows strong retention on silica gel.[7]

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. While heating on a hot plate with stirring, add a minimal amount of hot 95% ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed compound to the top of the packed column.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 80:20 hexane:ethyl acetate).

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction using TLC.

  • Gradient Elution (if necessary): If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 50:50 hexane:ethyl acetate, and then to pure ethyl acetate).

  • Isolation: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues crude_product Crude this compound select_method Select Purification Method crude_product->select_method recrystallization Recrystallization select_method->recrystallization High Initial Purity column_chromatography Column Chromatography select_method->column_chromatography Complex Mixture tlc_analysis TLC Analysis recrystallization->tlc_analysis oiling_out Oiling Out? recrystallization->oiling_out low_yield Low Yield? recrystallization->low_yield column_chromatography->tlc_analysis poor_separation Poor Separation? column_chromatography->poor_separation no_elution No Elution? column_chromatography->no_elution pure_product Pure Product (Verify by MP, etc.) tlc_analysis->pure_product Pure troubleshoot Troubleshoot tlc_analysis->troubleshoot Impure troubleshoot->recrystallization Re-purify troubleshoot->column_chromatography Re-purify

Caption: A workflow for the purification of this compound.

Troubleshooting_Logic start Impure Product After Initial Purification identify_issue Identify Primary Issue start->identify_issue recrystallization_issue Recrystallization Problem identify_issue->recrystallization_issue From Recrystallization chromatography_issue Chromatography Problem identify_issue->chromatography_issue From Chromatography oiling_out Oiling Out recrystallization_issue->oiling_out low_purity_crystals Low Purity Crystals recrystallization_issue->low_purity_crystals poor_separation Poor Separation chromatography_issue->poor_separation no_elution No Elution chromatography_issue->no_elution change_solvent Change Solvent/Solvent Ratio oiling_out->change_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling rerun_recrystallization Re-recrystallize low_purity_crystals->rerun_recrystallization optimize_mobile_phase Optimize Mobile Phase (Gradient) poor_separation->optimize_mobile_phase change_stationary_phase Change Stationary Phase (e.g., Alumina) poor_separation->change_stationary_phase increase_polarity Drastically Increase Eluent Polarity no_elution->increase_polarity

Caption: A decision tree for troubleshooting purification issues.

References

Technical Support Center: Overcoming Common Problems in the Synthesis of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of sulfonamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the synthesis of sulfonamide derivatives.

Q1: What are the most common challenges encountered during the synthesis of sulfonamide derivatives?

A1: Researchers often face several challenges in sulfonamide synthesis. The most prevalent issues include low reaction yields, difficulties in product purification, and the occurrence of unwanted side reactions.[1][2] Low yields can stem from poor quality starting materials, suboptimal reaction conditions, or steric hindrance.[2] Purification can be complicated by the polar nature of sulfonamides and the presence of closely related impurities.[1] Common side reactions include the formation of bis-sulfonated products with primary amines and hydrolysis of the sulfonyl chloride starting material.[1]

Q2: My sulfonamide synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

A2: Low yields are a frequent issue and can be attributed to several factors. A primary cause is the quality of the starting materials, particularly the sulfonyl chloride, which is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1] The amine starting material should also be pure and dry. Suboptimal reaction conditions, such as incorrect temperature or reaction time, can also lead to incomplete reactions and lower yields. Steric hindrance in either the amine or the sulfonyl chloride can significantly slow down the reaction rate.

To improve the yield, ensure all reagents and solvents are anhydrous.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents.[1] Optimizing the reaction temperature and time by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1] If steric hindrance is an issue, consider increasing the reaction temperature or employing a more reactive sulfonating agent.

Q3: I am observing multiple products in my reaction mixture. What are the possible side reactions and how can I minimize them?

A3: The formation of multiple products often indicates the occurrence of side reactions. When using a primary amine, a common side product is the bis-sulfonylated amine, where two sulfonyl groups react with the single amine. To minimize this, a slight excess of the primary amine can be used, and the sulfonyl chloride should be added slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.[1]

Another common issue is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, especially in the presence of water.[1] This can be avoided by using anhydrous solvents and reagents and running the reaction under an inert atmosphere.[1]

Q4: What are the best practices for purifying sulfonamide derivatives?

A4: The purification of sulfonamides can be challenging due to their polarity. The two most common and effective purification techniques are crystallization and column chromatography.[1]

  • Crystallization: This is often the preferred method for obtaining highly pure sulfonamides. The choice of solvent is critical, with ethanol, methanol, and ethyl acetate being commonly used.[1] For sulfonamides that are difficult to crystallize, trying different solvent systems or techniques like vapor diffusion can be beneficial.

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired sulfonamide from impurities. The appropriate eluent system will depend on the polarity of the specific sulfonamide derivative.

A general workup procedure after the reaction involves quenching the reaction with water or a dilute acid, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure before further purification.[1]

Data Presentation

The following tables summarize quantitative data related to the synthesis of sulfonamide derivatives, providing a comparison of different methods and reaction conditions.

Table 1: Comparison of Conventional and Microwave-Assisted Sulfonamide Synthesis

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Typical Yield Good to excellent (can be variable)Often higher and more reproducible
Energy Consumption HigherLower
Side Reactions More prevalent due to longer reaction timesMinimized due to shorter reaction times
Scalability Well-established for large scaleCan be challenging for very large scale

Table 2: Typical Reaction Conditions and Yields for Sulfonamide Synthesis from Sulfonyl Chlorides

Amine TypeSulfonylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary AliphaticArylsulfonyl chloridePyridineDichloromethane0 to RT2-1285-98
Primary AromaticArylsulfonyl chlorideTriethylamineAcetonitrileRT to 504-2470-95
Secondary AliphaticAlkylsulfonyl chloridePyridineTetrahydrofuran0 to RT6-1880-95
Sterically HinderedArylsulfonyl chlorideDBUDichloromethaneReflux12-4840-70

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of sulfonamide derivatives.

Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine (Conventional Method)

Materials:

  • Primary amine (1.0 eq)

  • Sulfonyl chloride (1.05 eq)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (1.1 eq)

  • 1 M HCl

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.1 eq) to the stirred solution.

  • Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO3 solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of a Sulfonamide

Materials:

  • Amine (1.0 eq)

  • Sulfonyl chloride (1.0 eq)

  • Ethanol (optional, as solvent)

Procedure:

  • In a microwave-safe reaction vessel, add the amine (1.0 eq) and the sulfonyl chloride (1.0 eq). If a solvent is used, add a minimal amount of ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-20 minutes). The optimal conditions should be determined for each specific reaction.

  • After the reaction is complete, cool the vessel to room temperature.

  • If the product crystallizes upon cooling, it can be collected by filtration, washed with a cold solvent (e.g., n-hexane), and dried.

  • If the product does not crystallize, the crude mixture can be purified by column chromatography.

Visualizations

The following diagrams illustrate key concepts related to sulfonamide synthesis and their mechanism of action.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Dry Reagents & Solvents start->reagents setup Assemble Glassware under Inert Atmosphere reagents->setup dissolve Dissolve Amine & Base setup->dissolve cool Cool to 0 °C dissolve->cool add_sulfonyl Add Sulfonyl Chloride Dropwise cool->add_sulfonyl react Stir at RT add_sulfonyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product dry->purify end End purify->end

Caption: A typical experimental workflow for the synthesis of sulfonamide derivatives.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Poor Reagent Quality problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Steric Hindrance problem->cause3 solution1 Use Anhydrous Reagents & Solvents cause1->solution1 solution2 Optimize Temperature & Reaction Time cause2->solution2 solution3 Increase Temperature or Use Alternative Reagent cause3->solution3

Caption: Troubleshooting guide for low yields in sulfonamide synthesis.

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.

References

Technical Support Center: Optimization of N-Arylation of 2,6-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the N-arylation of 2,6-difluorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: Why is the N-arylation of this compound challenging?

The N-arylation of this compound can be challenging due to the electron-withdrawing nature of the 2,6-difluoroaryl group. This substitution increases the acidity of the sulfonamide N-H bond, but can also lead to side reactions and catalyst inhibition. Careful optimization of the catalyst system, base, and reaction conditions is often necessary to achieve high yields.

Q2: What are the most common methods for the N-arylation of sulfonamides?

The most common and effective methods for the N-arylation of sulfonamides are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings.[1] Transition-metal-free methods using aryne precursors have also been reported and can be effective for certain substrates.[2][3]

Q3: How do I choose between a palladium and a copper catalyst for this reaction?

Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands (Buchwald ligands), are often more active and versatile for the N-arylation of a wide range of sulfonamides and aryl halides.[4] Copper catalysts are a more economical option and can be effective, especially with aryl iodides, but may require higher reaction temperatures.[5] For challenging substrates like this compound, a highly active palladium catalyst is often the preferred starting point.

Q4: What are the key parameters to optimize for a successful N-arylation of this compound?

The key parameters to optimize are:

  • Catalyst and Ligand: The choice of palladium precatalyst and phosphine ligand is critical.

  • Base: The strength and type of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent affects the solubility of the reagents and can influence the catalyst activity.

  • Temperature: The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or product.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst. Ensure an inert atmosphere (argon or nitrogen) to protect the catalyst. Consider using a pre-formed Pd(0) catalyst or a more easily activated precatalyst.
Poor Ligand Choice For electron-deficient sulfonamides, sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often more effective than older generation ligands.[4]
Inappropriate Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like K₂CO₃ or K₃PO₄ may be insufficient, leading to slow or incomplete reactions.[6]
Solvent Issues Poor solubility of reagents can hinder the reaction. Ensure that all starting materials are soluble in the chosen solvent at the reaction temperature. Toluene and dioxane are commonly used solvents.[7]
Low Reaction Temperature N-arylation of sulfonamides often requires elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[7]
Problem 2: Formation of Side Products
Potential Cause Suggested Solution
Hydrodehalogenation of Aryl Halide This side reaction, where the aryl halide is reduced to the corresponding arene, can be caused by moisture or certain bases. Ensure anhydrous conditions and consider using a different base.
Decomposition of Starting Material or Product High reaction temperatures can lead to decomposition. Monitor the reaction progress and try to run the reaction at the lowest effective temperature.
Diarylation of Primary Sulfonamide If starting with a primary sulfonamide, diarylation can be a competing reaction. Using an excess of the sulfonamide can help to favor mono-arylation. However, for some systems, obtaining the mono-arylated product can be challenging.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the N-arylation of sulfonamides based on literature data. Note that yields are substrate-dependent and optimization is often required.

Table 1: Palladium-Catalyzed N-Arylation of Sulfonamides
Aryl Halide Sulfonamide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
Aryl BromideMethanesulfonamidePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10085-95[8]
Aryl ChlorideMethanesulfonamidePd(OAc)₂ (2)BrettPhos (4)K₃PO₄t-AmylOH11070-90[8]
Aryl BromideBenzenesulfonamidePd(OAc)₂ (2)DavePhos (4)K₂CO₃Toluene10080-92[9]
Table 2: Copper-Catalyzed N-Arylation of Sulfonamides
Aryl Halide Sulfonamide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
Aryl IodideBenzenesulfonamideCuI (10)N,N'-DMEDA (20)K₂CO₃Dioxane11085-95[5]
Aryl BromideToluenesulfonamideCuI (20)NoneK₃PO₄DMF13560-78[10]
Aryl BromideBenzenesulfonamideCuI (20)N,N'-DMEDA (40)KF/Al₂O₃Dioxane11088-98[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a general starting point and may require optimization for specific substrates.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Inerting: Seal the tube with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Through the septum, add the this compound (1.0 equiv), the aryl halide (1.1 equiv), and the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M).

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation
  • Preparation: To a reaction vial equipped with a magnetic stir bar, add the copper catalyst (e.g., CuI, 10-20 mol%), the ligand (if any, e.g., N,N'-dimethylethylenediamine, 20-40 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).

  • Reagent Addition: Add the this compound (1.0 equiv), the aryl halide (1.2 equiv), and the solvent (e.g., dioxane or DMF).

  • Reaction: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 110-135 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep Combine Catalyst, Ligand, and Base inert Purge with Inert Gas prep->inert add_reagents Add Sulfonamide, Aryl Halide, Solvent inert->add_reagents heat_stir Heat and Stir add_reagents->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor quench Cool and Quench monitor->quench filter Filter Catalyst quench->filter extract Extract and Wash filter->extract purify Purify by Chromatography extract->purify end Final Product purify->end Isolated Product

Caption: A typical experimental workflow for the N-arylation of this compound.

Troubleshooting_Tree start Low or No Product Yield? catalyst_q Is the Catalyst System Optimal? start->catalyst_q Yes catalyst_a1 Use a more active Pd precatalyst. catalyst_q->catalyst_a1 No catalyst_a2 Screen bulky, electron-rich phosphine ligands (e.g., XPhos). catalyst_q->catalyst_a2 No base_q Is the Base Strong Enough? catalyst_q->base_q Yes success Yield Improved catalyst_a1->success catalyst_a2->success base_a Switch to a stronger base (e.g., NaOtBu, K3PO4). base_q->base_a No conditions_q Are the Reaction Conditions Appropriate? base_q->conditions_q Yes base_a->success conditions_a1 Ensure anhydrous and degassed solvent. conditions_q->conditions_a1 No conditions_a2 Increase reaction temperature. conditions_q->conditions_a2 No conditions_a1->success conditions_a2->success

Caption: A decision tree for troubleshooting low yield in the N-arylation reaction.

References

Preventing decomposition during the purification of fluorinated compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Purification of Fluorinated Compounds.

This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing decomposition during the purification of fluorinated compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to help you navigate the unique challenges associated with these sensitive molecules.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of fluorinated compounds, offering potential causes and actionable solutions in a user-friendly question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatography

Question: Why am I observing poor peak shapes, such as tailing or fronting, for my fluorinated analyte during HPLC analysis?

Answer: Poor peak shape is a common issue when purifying polar fluorinated compounds and can be attributed to several factors:

  • Secondary Interactions: Strong interactions can occur between the polar fluorinated analyte and residual silanols on the surface of silica-based stationary phases.

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of your analyte, it can exist in multiple ionic forms, leading to peak distortion.[1][2][3][4][5]

  • Column Overload: Injecting an excessive amount of sample onto the column can saturate the stationary phase.

Solutions:

  • Use a Deactivated Column: Employ an end-capped column to minimize interactions with silanols.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from your compound's pKa. For basic compounds, a lower pH often results in better peak shape.[1]

  • Incorporate Mobile Phase Additives: For reversed-phase chromatography, consider adding modifiers like trifluoroacetic acid (TFA). For basic compounds, a small amount of a basic modifier such as ammonium hydroxide can be beneficial.

  • Reduce Sample Load: Decrease the concentration or volume of the injected sample.

Issue 2: Low or No Recovery of the Compound

Question: I am experiencing low or no recovery of my fluorinated compound after purification. What could be the cause?

Answer: Low or no recovery is a critical issue that can stem from several sources:

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.

  • On-Column Decomposition: The compound may be degrading on the column due to the stationary phase's properties or the mobile phase conditions.

  • Inappropriate Solvent System: The mobile phase may lack sufficient elution strength to move the compound through the column.

Solutions:

  • Change the Stationary Phase: Consider switching to a different stationary phase, such as alumina or a fluorinated phase, or a different chromatography mode like Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[6]

  • Assess Compound Stability: Before purification, test the stability of your compound in the presence of the chosen stationary phase and mobile phase.

  • Optimize the Mobile Phase: Increase the elution strength of your mobile phase.

Issue 3: Co-elution with Impurities

Question: My fluorinated compound is co-eluting with impurities. How can I improve the separation?

Answer: Co-elution occurs when the chosen chromatographic conditions do not provide adequate separation between the target compound and impurities, often because they have very similar polarities.

Solutions:

  • Optimize Selectivity:

    • Change Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a fluorinated phase).

    • Modify the Mobile Phase: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.

  • Employ an Orthogonal Technique: If co-elution persists, consider a purification technique with a different separation mechanism, such as switching from reversed-phase to HILIC or SFC.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of fluorinated compounds.

Q1: What is the best starting point for developing a purification method for a new polar fluorinated compound?

A1: The ideal starting point depends on the compound's polarity and solubility.[6]

  • For moderately polar compounds soluble in organic solvents: Reversed-phase HPLC is a versatile first choice. Begin with a C18 column and a simple mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or TFA.[6]

  • For highly polar, water-soluble compounds: Hydrophilic Interaction Chromatography (HILIC) is often more suitable.[7][8][9][10][11] A column with a polar stationary phase (e.g., amide, silica, or zwitterionic) and a mobile phase gradient from high organic content (e.g., 95% acetonitrile) to a higher aqueous content is a good starting point.[6]

Q2: How can I prevent the loss of my volatile fluorinated compound during solvent removal?

A2: Sample loss due to volatility is a significant concern. To minimize it:

  • Use Low Temperatures: Perform solvent removal at reduced temperatures.

  • Utilize Efficient Condensing: Employ a high-performance condenser and a cold trap.

  • Control Vacuum: Avoid using a high vacuum if possible.

Q3: When should I consider using Supercritical Fluid Chromatography (SFC) for my fluorinated compound?

A3: SFC can be a powerful alternative to HPLC in several scenarios:[6][12][13][14]

  • Chiral Separations: SFC is a leading technique for separating enantiomers.[6]

  • High-Throughput Purification: SFC offers faster separations and re-equilibration times.[6]

  • Thermally Labile Compounds: The lower operating temperatures in SFC are beneficial for heat-sensitive compounds.[6]

  • "Green" Chemistry: SFC primarily uses supercritical CO2, reducing organic solvent consumption.[6]

  • Difficult Separations: SFC often provides different selectivity compared to HPLC, which can resolve compounds that are difficult to separate by other methods.[6]

Q4: Can the stationary phase itself cause decomposition of my fluorinated compound?

A4: Yes, the stationary phase can play a significant role in compound decomposition. Standard silica gel has acidic silanol groups on its surface which can act as Lewis acid sites.[15][16][17][18][19] These sites can catalyze the hydrolysis or degradation of sensitive fluorinated functional groups, such as trifluoromethyl groups. Using end-capped or deactivated silica, or alternative stationary phases like alumina or fluorinated phases, can mitigate this issue.

Data Presentation

The following tables summarize quantitative data on the impact of various parameters on the stability and recovery of fluorinated compounds during purification.

Table 1: Effect of Mobile Phase pH on [¹⁸F]Fluoride Recovery from C18 HPLC Columns

Mobile Phase pHRecovery on Silica-Based C18 ColumnsRecovery on Polymeric PRP-1 Column
3Significant Retention (Low Recovery)Almost No Retention (High Recovery)
5> 90%Not Reported

Data sourced from a study on the chromatographic behavior of [¹⁸F]fluoride, which can be an indicator of decomposition for certain classes of fluorinated compounds.[1][20]

Table 2: Comparison of Purification Techniques for Polar Fluorinated Compounds

Purification TechniqueStationary PhaseMobile PhaseBest Suited For
Reversed-Phase HPLC C18, Phenyl-HexylWater/Acetonitrile or Methanol with acid/base modifierModerately polar compounds
HILIC Silica, Amide, ZwitterionicHigh organic to high aqueous gradientHighly polar, water-soluble compounds
SFC Chiral or Achiral phasesSupercritical CO₂ with co-solvents (e.g., Methanol)Chiral, thermally labile, and complex mixtures

Experimental Protocols

This section provides detailed methodologies for key purification techniques.

Protocol 1: General Reversed-Phase HPLC of a Polar Fluorinated Compound

This protocol serves as a starting point for method development.[6]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B at approximately 1 mg/mL.

Protocol 2: HILIC Purification of a Highly Polar Fluorinated Compound

This protocol is suitable for compounds with poor retention in reversed-phase chromatography.[6]

  • Column: Amide or Zwitterionic HILIC column, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 50% B

    • 15-20 min: 50% B

    • 20-22 min: 50% to 95% B

    • 22-30 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 90% acetonitrile/10% water at approximately 1 mg/mL.

Protocol 3: Preparative SFC of a Chiral Fluorinated Compound

This protocol provides a general approach for scaling up a chiral purification using SFC.[6]

  • Column: Appropriate chiral stationary phase for your compound, 250 mm x 21.2 mm, 5 µm particle size.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 40% B

    • 8-10 min: 40% B

  • Flow Rate: 70 g/min .

  • Back Pressure: 120 bar.

  • Column Temperature: 35 °C.

  • Detection: UV-Vis and/or MS-triggered fraction collection.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent at a high concentration.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the purification of fluorinated compounds.

Decomposition_on_Silica Fluorinated_Compound Fluorinated_Compound Decomposition Decomposition Fluorinated_Compound->Decomposition Silica_Gel Silica_Gel Silanol_Group Acidic Silanol Group (Si-OH) Silica_Gel->Silanol_Group Lewis_Acid_Site Lewis Acid Site Silanol_Group->Lewis_Acid_Site Lewis_Acid_Site->Decomposition Degraded_Products Degraded_Products Decomposition->Degraded_Products

Caption: Decomposition of a fluorinated compound on a silica gel surface.

Purification_Workflow cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Recovery Assess_Properties Assess Compound Polarity & Solubility Select_Technique Select Purification Technique (HPLC, HILIC, SFC) Assess_Properties->Select_Technique Optimize_Conditions Optimize Conditions (Stationary/Mobile Phase) Select_Technique->Optimize_Conditions Prepare_Sample Prepare Sample Optimize_Conditions->Prepare_Sample Run_Purification Run Purification Prepare_Sample->Run_Purification Collect_Fractions Collect Fractions Run_Purification->Collect_Fractions Analyze_Purity Analyze Purity (e.g., HPLC, NMR) Collect_Fractions->Analyze_Purity Solvent_Removal Solvent Removal (Low Temperature) Analyze_Purity->Solvent_Removal Isolated_Product Isolated_Product Solvent_Removal->Isolated_Product

Caption: A logical workflow for the purification of fluorinated compounds.

Trifluoromethyl_Hydrolysis CF3_Group Trifluoromethyl Group (R-CF3) Carbocation_Intermediate Carbocation Intermediate (R-CF2+) CF3_Group->Carbocation_Intermediate Protonation & -F- Acidic_Conditions Acidic Conditions (e.g., Silica Gel, TFA) Acidic_Conditions->Carbocation_Intermediate Hydrolysis Hydrolysis Carbocation_Intermediate->Hydrolysis Carboxylic_Acid Carboxylic Acid (R-COOH) Hydrolysis->Carboxylic_Acid HF HF Hydrolysis->HF

References

Troubleshooting low yields in palladium-catalyzed amidation of benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed amidation of benzenesulfonamides. The following sections address common issues leading to low reaction yields and offer systematic approaches to reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed amidation of a benzenesulfonamide is resulting in a low or no yield. What are the most common initial factors to investigate?

A1: Low or no yield in palladium-catalyzed amidation of benzenesulfonamides typically stems from one or more of the following factors:

  • Catalyst System (Palladium Precursor and Ligand): The choice of the palladium source and, more critically, the phosphine ligand is substrate-dependent and crucial for catalytic activity. Sterically hindered and electron-rich ligands are often required to promote the challenging C-N bond formation with sulfonamides.

  • Base Selection: The strength, solubility, and nature of the base are critical. The base must be strong enough to deprotonate the benzenesulfonamide but not so harsh as to cause degradation of the reactants, products, or catalyst.

  • Solvent Choice: The solvent affects the solubility of all reaction components (especially the base and the sulfonamide salt) and can influence the stability and activity of the catalytic species.

  • Reaction Temperature: Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat may cause catalyst decomposition or promote side reactions.

  • Atmosphere and Reagent Purity: Palladium(0) catalysts are sensitive to oxygen. Reactions must be performed under an inert atmosphere (e.g., argon or nitrogen). Impurities in the starting materials or solvents (especially water) can poison the catalyst.

Q2: How do I select the optimal palladium precursor and ligand for my specific benzenesulfonamide and amine coupling partners?

A2: The ideal palladium/ligand combination is highly dependent on the specific substrates. For the amidation of benzenesulfonamides, bulky, electron-rich biarylphosphine ligands are generally the most effective. A screening of different ligands is often the best approach. Pre-catalysts, which are air-stable and readily form the active Pd(0) species, are often more reliable than using separate palladium sources like Pd(OAc)₂.

Q3: What are the most common side reactions observed in the palladium-catalyzed amidation of benzenesulfonamides?

A3: Several side reactions can compete with the desired amidation, leading to reduced yields:

  • Hydrodehalogenation: The aryl halide starting material can be reduced, replacing the halide with a hydrogen atom. This is often promoted by moisture or certain bases.

  • Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose to form inactive palladium black.

  • Ligand Degradation: Phosphine ligands can be sensitive to oxidation or other degradation pathways, leading to catalyst deactivation.

  • Diarylation: In some cases, particularly with primary amines, a second arylation can occur on the product amine, leading to a diarylamine byproduct.

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to troubleshooting and optimizing your palladium-catalyzed benzenesulfonamide amidation reactions.

Problem 1: Low or No Product Formation
Possible Cause Recommended Solution
Inactive Catalyst * Ligand Choice: Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, tBuXPhos, or RuPhos. For amidations of sulfonamides, Xantphos has also been shown to be effective.[1] * Palladium Source: Use a reliable palladium pre-catalyst (e.g., a palladacycle) to ensure efficient generation of the active Pd(0) species. Pd(OAc)₂ can sometimes be unreliable. * Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.
Incorrect Base * Base Strength: Benzenesulfonamides are more acidic than simple amides, but a sufficiently strong base is still required. Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often effective and offer good functional group tolerance.[1] Stronger bases like NaOtBu can also be used but may not be compatible with all functional groups. * Base Solubility: The solubility of the base can be critical. If the base is insoluble, the reaction may be slow or incomplete. Consider a solvent in which the base has at least partial solubility.
Poor Solvent Choice * Solubility: Ensure all reactants, particularly the sulfonamide and the base, are sufficiently soluble in the chosen solvent. Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[2] Sometimes a mixture of solvents can be beneficial. * Coordinating Solvents: Be aware that highly coordinating solvents can sometimes compete with the ligand for binding to the palladium center, inhibiting catalysis.
Sub-optimal Temperature * Increase Temperature: If the reaction is sluggish, gradually increase the temperature in 10-20 °C increments. Typical temperatures range from 80-110 °C. * Monitor for Decomposition: Be cautious of catalyst decomposition (formation of palladium black) at higher temperatures. If this occurs, a lower temperature or a more thermally stable catalyst system may be necessary.
Problem 2: Formation of Significant Byproducts
Possible Cause Recommended Solution
Hydrodehalogenation of Aryl Halide * Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can be a proton source for this side reaction. * Base Choice: Some bases are more prone to promoting hydrodehalogenation. Consider screening alternative bases.
Catalyst Decomposition (Palladium Black) * Lower Temperature: Reduce the reaction temperature. * Use a Pre-catalyst: Pre-catalysts can be more thermally stable than catalysts generated in situ. * Ligand Choice: Some ligands form more stable palladium complexes that are less prone to decomposition.
Diarylation of Primary Amine Product * Stoichiometry: Use a slight excess of the amine to favor the mono-arylated product. * Reaction Time: Monitor the reaction closely and stop it once the starting aryl halide is consumed to minimize over-reaction.

Data Presentation: Comparison of Reaction Parameters

The following tables summarize the effect of different ligands, bases, and solvents on the yield of palladium-catalyzed amidation of benzenesulfonamides, based on literature data.

Table 1: Effect of Ligand on Yield

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)BINAP (4)Cs₂CO₃Toluene10016Low
2Pd₂(dba)₃ (2)DPEphos (4)Cs₂CO₃Toluene10016Low
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene1001691 (conversion)
4Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane10016>95

Reaction conditions were based on the amidation of a substituted bromo-benzimidazole with 4-(methylsulfonyl)aniline.[1]

Table 2: Effect of Base and Solvent on Yield

EntryPalladium SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂/XPhosCs₂CO₃Toluene1001691 (conversion)
2Pd(OAc)₂/XPhosCs₂CO₃Dioxane10016100 (conversion)
3Pd₂(dba)₃/XantphosCs₂CO₃Dioxane1101-499
4[Pd(allyl)Cl]₂/t-BuXPhosK₂CO₃2-MeTHF80->90

Data compiled from multiple sources for the amidation of various aryl halides with sulfonamides.[1][3][4]

Experimental Protocols

General Protocol for Palladium-Catalyzed Amidation of an Aryl Bromide with a Benzenesulfonamide:

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), benzenesulfonamide (1.2 mmol, 1.2 equiv), base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv), palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol%).

    • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.

  • Reaction:

    • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Screen_Catalyst Screen Catalyst System (Ligand & Pd Source) Check_Reagents->Screen_Catalyst Reagents OK Check_Atmosphere->Screen_Catalyst Atmosphere OK Screen_Base Screen Bases (e.g., Cs2CO3, K3PO4) Screen_Catalyst->Screen_Base No Improvement Success Improved Yield Screen_Catalyst->Success Improvement Screen_Solvent Screen Solvents (e.g., Dioxane, Toluene) Screen_Base->Screen_Solvent No Improvement Screen_Base->Success Improvement Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp No Improvement Screen_Solvent->Success Improvement Optimize_Temp->Success Improvement

Caption: A logical workflow for troubleshooting low yields in palladium-catalyzed amidation.

Catalytic_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Amine_Coord [L-Pd(II)(Ar)(NHR'SO2Ar')]+X- OxAdd->Amine_Coord Amine Coordination & Deprotonation (+ R'NHSO2Ar', Base) Reductive_Elim Product Complex Amine_Coord->Reductive_Elim Reductive Elimination Reductive_Elim->Pd0 Product Release (Ar-NHR'SO2Ar')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amidation of an aryl halide.

References

Technical Support Center: Method Development for Scaling Up 2,6-Difluorobenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 2,6-Difluorobenzenesulfonamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your method development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most widely adopted and scalable method for the synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 2,6-difluorobenzenesulfonyl chloride. The second step is the amination of this sulfonyl chloride to yield the final product.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include:

  • Handling of Reagents: 2,6-difluorobenzenesulfonyl chloride is sensitive to moisture and corrosive.[1] The use of gaseous ammonia in the amination step can also present logistical and safety challenges at a larger scale.

  • Exothermic Reactions: Both the formation of the sulfonyl chloride and its subsequent amination can be exothermic. Efficient heat management is crucial to prevent side reactions and ensure safety.

  • Impurity Profile: Side reactions can lead to impurities that may be difficult to remove at a larger scale, potentially impacting the final product's purity.

  • Product Isolation and Purification: Ensuring efficient crystallization and purification to obtain a high-purity product consistently on a larger scale requires careful process optimization.

Q3: What are the critical quality attributes of this compound, especially when used as a pharmaceutical intermediate?

A3: For pharmaceutical applications, such as in the synthesis of Dabrafenib, the critical quality attributes of this compound include high purity (typically >99%), low levels of residual solvents, and the absence of specific process-related impurities. The impurity profile must be well-characterized and controlled.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its precursor, 2,6-difluorobenzenesulfonyl chloride.

Issue Potential Cause Recommended Solution
Low Yield of 2,6-Difluorobenzenesulfonyl Chloride Incomplete diazotization of 2,6-difluoroaniline.Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate reaction time for complete conversion.
Decomposition of the diazonium salt.Use the diazonium salt immediately after its formation in the subsequent chlorosulfonation step. Avoid allowing it to warm up.
Inefficient chlorosulfonation.Ensure efficient stirring and maintain the temperature of the copper(II) sulfate/sodium bisulfite solution at 0-5°C during the addition of the diazonium salt solution.
Low Yield of this compound Hydrolysis of 2,6-difluorobenzenesulfonyl chloride.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Incomplete reaction with the ammonia source.Use a sufficient excess of the ammonia source (e.g., ammonium hydroxide). Ensure adequate reaction time and temperature to drive the reaction to completion.
Formation of byproducts.Control the reaction temperature to minimize side reactions. The slow addition of the sulfonyl chloride to the ammonia solution can help to control the exotherm.
Presence of Impurities in the Final Product Unreacted 2,6-difluorobenzenesulfonyl chloride.Ensure the amination reaction goes to completion. The unreacted sulfonyl chloride can be removed during the aqueous work-up.
Bis-sulfonylation (formation of (2,6-difluorophenyl)sulfonylazanide).This is more likely with primary amines. When using ammonia, this is less of a concern. However, controlling stoichiometry and temperature is still important.
Hydrolysis product (2,6-difluorobenzenesulfonic acid).This forms from the reaction of the sulfonyl chloride with water. It can be removed by an aqueous basic wash during workup.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.Ensure the pH of the solution is adjusted correctly to precipitate the sulfonamide. Try different solvent systems for crystallization (e.g., isopropanol/water, ethanol/water).
Product is contaminated with salts.Wash the crude product thoroughly with water to remove any inorganic salts from the work-up.

Experimental Protocols

Synthesis of 2,6-Difluorobenzenesulfonyl Chloride

This protocol is based on the diazotization of 2,6-difluoroaniline followed by chlorosulfonation.

Materials:

  • 2,6-Difluoroaniline

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine

Procedure:

  • Diazotization: In a suitable reactor, dissolve 2,6-difluoroaniline in a mixture of sulfuric acid and water. Cool the solution to 0-5°C using an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes to ensure the complete formation of the 2,6-difluorobenzenediazonium sulfate solution.

  • Chlorosulfonation: In a separate reactor, prepare a suspension of copper(II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and hydrochloric acid. Cool this mixture to 0-5°C.

  • Reaction: Slowly add the cold diazonium salt solution from step 1 to the copper-catalyzed solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain the reaction temperature below 10°C.

  • Work-up: After the gas evolution ceases, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Extract the mixture with dichloromethane. Combine the organic layers, wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,6-difluorobenzenesulfonyl chloride as an oil. This intermediate is often used directly in the next step without further purification.

Synthesis of this compound

This protocol describes the amination of 2,6-difluorobenzenesulfonyl chloride using ammonium hydroxide.

Materials:

  • 2,6-Difluorobenzenesulfonyl chloride

  • Ammonium hydroxide (28-30% solution)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Hydrochloric acid (for pH adjustment)

  • Water (H₂O)

  • Brine

Procedure:

  • Reaction Setup: In a reactor, place an excess of concentrated ammonium hydroxide solution and cool it to 0-5°C in an ice bath.

  • Addition: Dissolve the crude 2,6-difluorobenzenesulfonyl chloride in a minimal amount of a suitable organic solvent (e.g., dichloromethane or THF). Add this solution dropwise to the cold, stirred ammonium hydroxide solution. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: If a biphasic system is used, separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with water and brine. If the product precipitates from the aqueous layer, it can be filtered directly.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water, to yield this compound as a white solid.

Data Presentation

The following table provides illustrative data on how different reaction parameters can affect the yield of this compound. This data is for representative purposes to guide optimization.

Entry Ammonia Source Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Ammonium Hydroxide (28%)Dichloromethane0 to RT392
2Ammonium Hydroxide (28%)Tetrahydrofuran0 to RT390
3Gaseous AmmoniaDiethyl Ether0295
4Ammonium Chloride / TriethylamineAcetonitrile50675
5Ammonium Hydroxide (28%)Dichloromethane40285 (with increased impurities)

Visualizations

Reaction Pathway

reaction_pathway cluster_step1 Step 1: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride cluster_step2 Step 2: Synthesis of this compound 2,6-Difluoroaniline 2,6-Difluoroaniline Diazonium Salt Diazonium Salt 2,6-Difluoroaniline->Diazonium Salt 1. NaNO2, H2SO4 2. 0-5 °C 2,6-Difluorobenzenesulfonyl Chloride 2,6-Difluorobenzenesulfonyl Chloride Diazonium Salt->2,6-Difluorobenzenesulfonyl Chloride SO2, CuCl2, HCl Sulfonyl_Chloride_Start 2,6-Difluorobenzenesulfonyl Chloride This compound This compound Sulfonyl_Chloride_Start->this compound NH3 source (e.g., NH4OH) Solvent (e.g., DCM)

Caption: Synthetic pathway for this compound.

Experimental Workflow

experimental_workflow start Start reagents Charge Reactor with Ammonium Hydroxide start->reagents cooling Cool to 0-5 °C reagents->cooling addition Slowly Add Solution of 2,6-Difluorobenzenesulfonyl Chloride cooling->addition reaction Stir and Warm to Room Temperature addition->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring workup Aqueous Work-up (Extraction/Filtration) monitoring->workup Reaction Complete purification Recrystallization workup->purification analysis Analyze Final Product (Purity, Yield) purification->analysis end End analysis->end troubleshooting_logic start Low Yield or Impure Product check_reagents Check Reagent Quality (Anhydrous, Purity) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions Reagents OK solution_reagents Use Fresh/Dry Reagents and Solvents check_reagents->solution_reagents Issue Found analyze_impurities Analyze Impurity Profile (LC-MS, NMR) check_conditions->analyze_impurities Conditions OK solution_conditions Optimize Temperature and Reaction Time check_conditions->solution_conditions Issue Found hydrolysis Hydrolysis of Sulfonyl Chloride? analyze_impurities->hydrolysis side_reaction Other Side Reactions? hydrolysis->side_reaction No solution_hydrolysis Implement Strict Anhydrous Conditions hydrolysis->solution_hydrolysis Yes solution_workup Modify Work-up (e.g., pH adjustment) side_reaction->solution_workup Yes solution_purification Optimize Purification (Recrystallization Solvent) side_reaction->solution_purification No

References

Addressing solubility issues of 2,6-Difluorobenzenesulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues of 2,6-Difluorobenzenesulfonamide in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Is quantitative solubility data for this compound in common organic solvents readily available?

A1: Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. Therefore, experimental determination is often necessary to ascertain the precise solubility in a solvent of interest.

Q2: What is the expected general solubility behavior of this compound?

A2: Based on the structure of this compound, which contains a polar sulfonamide group and a less polar difluorinated benzene ring, its solubility can be predicted to vary across different types of organic solvents. The presence of two fluorine atoms can also influence its solubility profile.[1][2] Generally, it is expected to have better solubility in polar aprotic solvents and limited solubility in non-polar solvents.

Q3: How does the fluorination of the benzene ring impact the solubility of this compound?

A3: The introduction of fluorine atoms into an aromatic ring can significantly alter its physicochemical properties, including solubility.[1][2] Fluorination can increase the compound's polarity and its ability to participate in hydrogen bonding, which may enhance solubility in certain polar solvents. However, the overall effect on solubility will depend on the specific solvent and other structural features of the molecule.

Troubleshooting Guide

Issue: I am having difficulty dissolving this compound in my chosen organic solvent.

Solution Workflow:

This workflow provides a systematic approach to addressing solubility challenges with this compound.

Solubility_Troubleshooting start Start: Difficulty Dissolving This compound solvent_selection Step 1: Re-evaluate Solvent Choice - Is the solvent appropriate for a sulfonamide? - Consider polar aprotic solvents (e.g., DMSO, DMF, Acetone). start->solvent_selection small_scale_test Step 2: Perform Small-Scale Solubility Test - Use a small amount of compound and solvent. - Observe dissolution at room temperature. solvent_selection->small_scale_test intervention Step 3: Apply Physical Methods - Gentle Heating (check thermal stability first). - Sonication (in short bursts). small_scale_test->intervention cosolvent Step 4: Consider a Co-solvent System - Add a small percentage of a good solvent (e.g., DMSO) to the primary solvent. intervention->cosolvent ph_modification Step 5: pH Adjustment (for aqueous solutions) - The sulfonamide proton can be removed under basic conditions, a- ltering solubility. cosolvent->ph_modification success Success: Compound Dissolved ph_modification->success If successful failure Re-evaluate Experimental Approach - Consider alternative formulation strategies. ph_modification->failure If unsuccessful Quantitative_Solubility_Workflow start Start: Determine Quantitative Solubility prep Step 1: Sample Preparation - Add excess this compound to a known volume of solvent. start->prep equilibrate Step 2: Equilibration - Agitate at constant temperature for 24-48 hours. prep->equilibrate separate Step 3: Phase Separation - Centrifuge or filter the solution to remove undissolved solid. equilibrate->separate analyze Step 4: Analysis - Quantify the concentration in the supernatant using HPLC or UV-Vis. separate->analyze result Result: Quantitative Solubility Value (e.g., mg/mL) analyze->result

References

Validation & Comparative

Comparing the antibacterial activity of 2,6-Difluorobenzenesulfonamide with other sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the antibacterial activity of various sulfonamide derivatives, providing a baseline for the evaluation of new compounds such as 2,6-Difluorobenzenesulfonamide. Due to a lack of publicly available data on the specific antibacterial activity of this compound, this document focuses on presenting established data for other common sulfonamides and provides a detailed experimental protocol to enable researchers to conduct their own comparative studies.

Introduction to Sulfonamides

Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1][2] Bacteria require folic acid for the production of nucleic acids, and its inhibition leads to a bacteriostatic effect, halting bacterial growth and replication.[1][3]

Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several sulfonamide derivatives against common Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[4]

Sulfonamide DerivativeBacterial StrainMIC (µg/mL)Reference
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus ATCC 2921332[4]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus ATCC 2921364[4]
Sulfamethoxazole-trimethoprimStaphylococcus aureus ATCC 2592332[5]
SulfaguanidineStaphylococcus aureus ATCC 25923512[5]
Unnamed Sulfonamide Derivative 1bStaphylococcus aureus (clinical isolates)64 - 512[2]
Cotrimoxazole (Sulfamethoxazole/Trimethoprim)Escherichia coli (resistant isolates)>1024[6]
SulfisoxazoleEscherichia coli32[7]

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides mimic the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. By competitively binding to the enzyme, they block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA and RNA synthesis.

folic_acid_pathway PABA PABA Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Experimental Protocol: Broth Microdilution for MIC Determination

This section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9] This method can be used to evaluate the antibacterial activity of this compound and compare it with other sulfonamides.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Bacterial Strains: Use reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) for quality control.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[10]

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[11]

3. Plate Preparation and Inoculation:

  • Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate to achieve a range of concentrations.

  • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.

4. Incubation and Reading:

  • Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]

  • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[12]

experimental_workflow start Start prep_colonies 1. Prepare Bacterial Suspension (0.5 McFarland) start->prep_colonies dilute_inoculum 2. Dilute Suspension in CAMHB (to ~1x10^6 CFU/mL) prep_colonies->dilute_inoculum inoculate 4. Inoculate Plate with Bacterial Suspension (Final ~5x10^5 CFU/mL) dilute_inoculum->inoculate prep_plate 3. Prepare Serial Dilutions of Sulfonamide in 96-well Plate prep_plate->inoculate incubate 5. Incubate at 35°C for 16-20 hours inoculate->incubate read_mic 6. Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution antibacterial susceptibility test.

Conclusion

References

2,6-Difluorobenzenesulfonamide Derivatives: A New Frontier in Potent and Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel 2,6-difluorobenzenesulfonamide derivatives demonstrates their potential as highly potent and selective inhibitors against critical therapeutic targets, including carbonic anhydrase IX and HIV-1 reverse transcriptase. These findings position this chemical scaffold as a promising foundation for the development of next-generation therapeutics in oncology and virology.

Researchers in drug discovery are in a constant search for chemical structures that can be modified to create potent and selective inhibitors of enzymes involved in disease pathways. The this compound scaffold has recently emerged as a particularly promising candidate. The unique electronic properties conferred by the fluorine atoms can enhance binding affinity and selectivity for target enzymes. This guide provides a comparative overview of the performance of these derivatives against two key enzymes: carbonic anhydrase IX (CAIX), a significant target in cancer therapy, and HIV-1 reverse transcriptase (RT), a cornerstone for antiretroviral treatment.

Carbonic Anhydrase IX (CAIX) Inhibition: A Targeted Approach for Cancer Therapy

Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is associated with poor prognosis. Its role in regulating pH in the hypoxic tumor microenvironment is crucial for cancer cell survival and proliferation, making it an attractive target for therapeutic intervention.

Comparative Inhibitory Activity

Novel 1,2,3-triazole benzenesulfonamide derivatives incorporating a pyrazolyl-thiazole moiety have demonstrated superior inhibitory activity against CAIX compared to the established inhibitor, Acetazolamide. The 2,6-difluoro substitution pattern is a key feature of some of the most potent compounds investigated.

Compound/DrugTarget EnzymeIC50 (nM)Selectivity Index (SI) vs CA ISelectivity Index (SI) vs CA II
Derivative 17e CAIX2519.924.35
Derivative 17f CAIX3812.552.83
Derivative 17g CAIX528.902.11
Derivative 17h CAIX4110.442.32
Acetazolamide (Reference)CAIX633.152.11
Data sourced from a study on novel 1,2,3-triazole benzenesulfonamide derivatives.[1]

These results clearly indicate that specific this compound derivatives are more potent inhibitors of CAIX than Acetazolamide, a clinically used carbonic anhydrase inhibitor. Furthermore, they exhibit greater selectivity against the off-target isoforms CA I and CA II, which is a critical factor in minimizing potential side effects.[1]

Signaling Pathway and Mechanism of Action

The expression of CAIX in cancer cells is primarily regulated by the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.[2][3][4][5] Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including CA9.[2][3]

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 CAIX Hypoxia Hypoxia HIF1a_stab HIF-1α Stabilization Hypoxia->HIF1a_stab HIF1_dimer HIF-1α/β Dimerization (in Nucleus) HIF1a_stab->HIF1_dimer HRE_binding Binding to HRE HIF1_dimer->HRE_binding CA9_transcription CA9 Gene Transcription HRE_binding->CA9_transcription CAIX_protein CAIX Protein (on cell membrane) CA9_transcription->CAIX_protein pH_regulation Extracellular Acidification & Intracellular pH Regulation CAIX_protein->pH_regulation Catalyzes Inhibitor This compound Inhibitor Inhibitor->CAIX_protein Inhibits

CAIX Signaling Pathway and Point of Inhibition.

HIV-1 Reverse Transcriptase Inhibition: A Potent Antiviral Strategy

HIV-1 Reverse Transcriptase is a vital enzyme for the replication of the human immunodeficiency virus. It transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, inhibiting its function.

Comparative Inhibitory Activity

Derivatives of dihydro-alkylthio-benzyl-oxopyrimidines (S-DABOs), which feature a 2,6-difluorophenyl moiety, have shown exceptional potency against wild-type HIV-1 and various drug-resistant strains.

Compound/DrugTarget StrainEC50 (nM)IC50 (nM) vs WT RT
S-DABO Derivative 20 WT HIV-1< 0.1426
S-DABO Derivative 20 Pluriresistant HIV-10.22-
S-N3-DABO Derivative F10 WT HIV-15380
Nevirapine (Reference) WT HIV-1Comparable to some S-DABO hybrids-
Efavirenz (Reference) WT HIV-1Comparable to some S-DABO hybrids-
Data compiled from studies on S-DABO and S-N3-DABO derivatives.[6][7][8]

The data highlights that certain S-DABO derivatives exhibit subnanomolar activity against wild-type HIV-1, indicating extremely high potency.[6] The activity against multi-drug resistant strains underscores the potential of this scaffold to overcome existing challenges in antiretroviral therapy.

HIV-1 Life Cycle and the Role of Reverse Transcriptase

The HIV-1 life cycle involves several key stages, with reverse transcription being a critical step that occurs after the virus enters the host CD4 cell.[9][10][11][12] NNRTIs, including the 2,6-difluorophenyl derivatives, act at this specific stage to halt viral replication.

HIV_Life_Cycle Binding 1. Binding & Fusion Entry Viral Entry Binding->Entry RT_step 2. Reverse Transcription Entry->RT_step Integration 3. Integration RT_step->Integration Viral DNA Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding Inhibitor 2,6-Difluorophenyl Derivative (NNRTI) Inhibitor->RT_step Inhibits

HIV-1 Life Cycle Highlighting Reverse Transcription.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the validation and comparison of enzyme inhibitors. Below are summaries of the key assays used to evaluate the this compound derivatives.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)

This assay measures the inhibition of the CO2 hydration activity of carbonic anhydrase.

Principle: The assay monitors the change in pH resulting from the enzyme-catalyzed hydration of CO2. The rate of pH change is followed using a pH indicator, and the inhibition is determined by the reduction in the initial rate of reaction in the presence of the inhibitor.[13][14][15][16][17]

Protocol Outline:

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).

    • Prepare a stock solution of the purified carbonic anhydrase isoenzyme (e.g., CAIX).

    • Prepare serial dilutions of the this compound inhibitor and the reference compound (e.g., Acetazolamide).

    • Prepare a CO2-saturated water solution immediately before the experiment.

  • Assay Procedure:

    • The enzyme solution and the inhibitor solution are rapidly mixed in a stopped-flow spectrophotometer.

    • This mixture is then rapidly mixed with the CO2-saturated water to initiate the reaction.

    • The change in absorbance of the pH indicator is monitored over time at a specific wavelength.

  • Data Analysis:

    • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to the uninhibited control.

    • The IC50 or Ki value is determined by plotting the percentage of inhibition against the inhibitor concentration.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This assay quantifies the activity of HIV-1 RT by measuring the incorporation of labeled nucleotides into a new DNA strand.

Principle: A template/primer hybrid is immobilized on a microplate. Recombinant HIV-1 RT synthesizes a new DNA strand using a mixture of dNTPs, including biotin- and digoxigenin (DIG)-labeled dUTPs. The newly synthesized DNA is captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase), which produces a colorimetric signal upon addition of a substrate.[18][19][20][21][22]

Protocol Outline:

  • Reagent Preparation:

    • Coat a 96-well microplate with streptavidin.

    • Prepare a reaction mixture containing the template/primer (e.g., poly(A) x oligo(dT)), dNTPs, and DIG- and biotin-labeled dUTPs.

    • Prepare serial dilutions of the 2,6-difluorophenyl derivative inhibitor and a reference NNRTI (e.g., Nevirapine).

    • Prepare a solution of recombinant HIV-1 RT.

  • Assay Procedure:

    • Add the reaction mixture to the streptavidin-coated wells.

    • Add the serially diluted inhibitor or reference drug to the appropriate wells.

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Incubate the plate to allow for DNA synthesis.

    • Wash the plate to remove unbound reagents.

    • Add an anti-DIG-HRP conjugate and incubate.

    • Wash the plate again and add a colorimetric substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control).

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC50 or EC50 value by plotting the percent inhibition against the inhibitor concentration.

Conclusion

The data presented in this guide strongly support the validation of this compound derivatives as a scaffold for developing potent and selective enzyme inhibitors. In the context of cancer therapy, these derivatives show promise as CAIX inhibitors with improved potency and selectivity over existing drugs. For HIV-1 treatment, the 2,6-difluorophenyl-containing S-DABOs represent a class of NNRTIs with exceptional potency, including activity against resistant viral strains. The detailed experimental protocols and pathway analyses provide a solid foundation for further research and development of these promising compounds.

References

Structure-Activity Relationship of 2,6-Difluorobenzenesulfonamide Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-difluorobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The strategic placement of two fluorine atoms on the phenyl ring often enhances metabolic stability and binding affinity to various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues, focusing on their anticancer and enzyme inhibitory activities. The information herein is compiled from various studies to aid in the rational design of novel therapeutic agents.

Anticancer Activity

This compound derivatives have emerged as potent anticancer agents, primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of a series of phenyl 2,6-difluoro-4-(2-oxoimidazolidin-1-yl)benzenesulfonates (2,6-PFB-SOs) against various cancer cell lines. The IC50 values represent the concentration required to inhibit cell growth by 50%.[1]

CompoundR GroupDLD-1 (IC50, nM)HCT116 (IC50, nM)HT29 (IC50, nM)LoVo (IC50, nM)
19 4-F23 ± 226 ± 325 ± 224 ± 2
21 4-Cl45 ± 450 ± 548 ± 446 ± 4
24 4-CH390 ± 895 ± 992 ± 888 ± 7
26 3-F30 ± 335 ± 432 ± 331 ± 3
27 3-Cl60 ± 565 ± 662 ± 558 ± 5

Structure-Activity Relationship Insights:

  • Substitution on the Phenyl Ring: Electron-withdrawing groups at the para-position of the phenyl ring (e.g., 4-F in compound 19 ) generally lead to higher potency compared to electron-donating groups (e.g., 4-CH3 in compound 24 ).[1]

  • Positional Isomers: Halogen substitution at the meta-position (e.g., 3-F in compound 26 ) also results in potent compounds, suggesting that the electronic and steric properties of this position are crucial for activity.[1]

  • General Trend: The 2,6-difluorination of the benzenesulfonate moiety consistently imparts significant antiproliferative activity, with IC50 values in the nanomolar range for the most potent analogues.[1]

Mechanism of Action: Microtubule Disruption and Apoptosis

The primary mechanism of anticancer action for these compounds is the disruption of microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

G2M_Apoptosis cluster_0 Cell Cycle G1 G1 S S G1->S G2 G2 S->G2 M M G2->M G2M_Arrest G2/M Phase Arrest G2->G2M_Arrest Block 2_6_PFB_SOs 2,6-PFB-SOs Microtubule_Polymerization Microtubule Polymerization 2_6_PFB_SOs->Microtubule_Polymerization Inhibition Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction

Caption: G2/M cell cycle arrest and apoptosis induction by 2,6-PFB-SOs.

Carbonic Anhydrase Inhibition

Fluorinated benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Selective inhibition of tumor-associated CA isoforms (e.g., CA IX and CA XII) is a promising strategy for cancer therapy.

Quantitative Comparison of Carbonic Anhydrase Inhibition

The following table presents the inhibition constants (Ki) of di-meta-substituted fluorinated benzenesulfonamides against various human (h) CA isoforms.[2]

CompoundR1R2hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
26 cyclooctylaminocyclopentylamino10001505.23.8
27 cyclooctylaminocyclohexylamino8501204.53.1
28 cyclooctylaminocycloheptylamino9201354.83.5
29 cyclooctylamino4-methylcyclohexylamino7801104.12.9

Structure-Activity Relationship Insights:

  • Selectivity: The di-meta-substituted fluorinated benzenesulfonamides show remarkable selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and hCA II.[2]

  • Hydrophobic Substituents: The nature of the cycloalkylamino substituents at the meta positions significantly influences the inhibitory potency and selectivity. The combination of a cyclooctylamino group at one meta position with another cycloalkylamino group at the other meta position consistently yields potent and selective inhibitors.[2]

  • Fluorine Substitution: The presence of fluorine atoms on the benzenesulfonamide ring is crucial for the high affinity and selectivity towards the target CA isoforms.[3][4]

Experimental Protocols

Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
  • Enzyme and Inhibitor Incubation: A solution of the purified CA isoenzyme is incubated with varying concentrations of the inhibitor.

  • CO2 Hydration Reaction: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.

  • pH Change Monitoring: The change in pH resulting from the hydration of CO2 to bicarbonate and a proton is monitored over time using a pH indicator.

  • Initial Rate Calculation: The initial rates of the enzymatic reaction are determined from the slope of the absorbance change versus time.

  • Ki Determination: The inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the structure-activity relationship studies of novel chemical entities.

SAR_Workflow Design Compound Design & Synthesis Primary_Screening Primary Biological Screening Design->Primary_Screening SAR_Analysis SAR Analysis Primary_Screening->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies Lead_Optimization->Design

Caption: A generalized workflow for SAR-driven drug discovery.

This guide highlights the potential of this compound analogues as versatile scaffolds for the development of novel therapeutics. The presented data and methodologies provide a foundation for further research and optimization of these promising compounds.

References

Comparative analysis of different synthetic routes to 2,6-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary synthetic routes to 2,6-difluorobenzenesulfonamide, a key intermediate in the development of pharmaceuticals. The document outlines two major synthetic pathways, starting from 2,6-difluoroaniline and 1,3-difluorobenzene, respectively. Detailed experimental protocols, quantitative data, and a logical workflow are presented to assist researchers in selecting the most suitable method for their specific applications.

Comparative Analysis of Synthetic Routes

The synthesis of this compound predominantly proceeds through the key intermediate, 2,6-difluorobenzenesulfonyl chloride. The two main routes diverge in the synthesis of this intermediate.

Route 1: Sandmeyer-type Reaction of 2,6-Difluoroaniline

This classic approach involves the diazotization of 2,6-difluoroaniline, followed by a copper-catalyzed chlorosulfonation in a Sandmeyer-type reaction. This method is well-established and utilizes readily available starting materials.

Route 2: Functionalization of 1,3-Difluorobenzene

This pathway utilizes 1,3-difluorobenzene as the starting material. The primary approach involves ortho-lithiation followed by reaction with a sulfur dioxide equivalent and subsequent chlorination. An alternative, though less commonly detailed, is the direct chlorosulfonation of 1,3-difluorobenzene.

The final step in both routes is the amination of the resulting 2,6-difluorobenzenesulfonyl chloride to yield the desired this compound.

Data Presentation

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their performance. Please note that yields can vary based on reaction scale and optimization.

ParameterRoute 1: From 2,6-DifluoroanilineRoute 2: From 1,3-Difluorobenzene
Starting Material 2,6-Difluoroaniline1,3-Difluorobenzene
Key Intermediate 2,6-Difluorobenzenediazonium salt2,6-Difluorophenyllithium
Synthesis of Intermediate Diazotization followed by Sandmeyer-type chlorosulfonationOrtho-lithiation, reaction with SO₂, and chlorination
Yield of Intermediate ~76% (calculated from material balance)Reported as a viable route, specific yields vary
Final Step Amination of 2,6-difluorobenzenesulfonyl chlorideAmination of 2,6-difluorobenzenesulfonyl chloride
Overall Yield Good to highModerate to high
Key Reagents Sodium nitrite, Sulfuric acid, Copper(II) sulfate, Sodium bisulfite, Hydrochloric acid, Ammonium hydroxiden-Butyllithium (or other strong base), Sulfur dioxide (or equivalent), Chlorinating agent (e.g., sulfuryl chloride), Ammonium hydroxide
Reaction Conditions Low temperatures (0-5 °C) for diazotizationCryogenic temperatures (-78 °C) for lithiation
Advantages Utilizes readily available and less hazardous starting materials compared to organolithium reagents. Well-established and scalable process.Potentially shorter route if the lithiation and subsequent reactions are efficient.
Disadvantages Multi-step process involving potentially unstable diazonium salts.Requires cryogenic conditions and handling of pyrophoric organolithium reagents.

Mandatory Visualization

G cluster_0 Comparative Analysis Workflow cluster_1 Route 1: From 2,6-Difluoroaniline cluster_2 Route 2: From 1,3-Difluorobenzene start Identify Synthetic Target: This compound A1 Starting Material: 2,6-Difluoroaniline start->A1 B1 Starting Material: 1,3-Difluorobenzene start->B1 A2 Step 1: Diazotization (NaNO₂, H₂SO₄) A1->A2 A3 Intermediate: 2,6-Difluorobenzenediazonium sulfate A2->A3 A4 Step 2: Chlorosulfonation (CuSO₄, NaHSO₃, HCl) A3->A4 intermediate Key Intermediate: 2,6-Difluorobenzenesulfonyl chloride A4->intermediate B2 Step 1: Ortho-lithiation (n-BuLi) B1->B2 B3 Intermediate: 2,6-Difluorophenyllithium B2->B3 B4 Step 2: Sulfonylation & Chlorination (SO₂, Cl₂ or SO₂Cl₂) B3->B4 B4->intermediate final_step Final Step: Amination (Ammonium Hydroxide) intermediate->final_step final_product Final Product: This compound final_step->final_product analysis Comparative Analysis: - Yield - Purity - Scalability - Safety - Cost final_product->analysis

Efficacy of 2,6-Difluorinated Benzene Derivatives Against Drug-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of 2,6-difluorobenzamide derivatives, a class of compounds showing promise against drug-resistant bacteria. Due to a lack of available data on 2,6-difluorobenzenesulfonamide derivatives, this guide focuses on the closely related 2,6-difluorobenzamide analogues, which share a similar structural motif and mechanism of action. The data presented herein is compiled from recent scientific literature to aid in the evaluation of these compounds for further research and development.

Executive Summary

2,6-Difluorobenzamide derivatives have demonstrated significant in vitro activity, particularly against Gram-positive drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). Their primary mechanism of action involves the inhibition of the bacterial cell division protein FtsZ. While potent against many Gram-positive species, their efficacy against Gram-negative bacteria is often limited due to efflux pump mechanisms. This guide presents a quantitative comparison of the antimicrobial activity of various 2,6-difluorobenzamide derivatives against key resistant bacterial strains, alongside established antibiotics.

Data Presentation: Comparative Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of selected 2,6-difluorobenzamide derivatives and comparator antibiotics against various drug-resistant bacterial strains. Lower MIC values indicate greater potency.

Compound/DrugDerivative TypeTarget OrganismResistance ProfileMIC (µg/mL)
2,6-Difluorobenzamide Derivatives
MST Compound 23-alkyloxy-2,6-difluorobenzamideS. aureus (ATCC 43300)MRSA4[1]
MST Compound 43-alkyloxy-2,6-difluorobenzamideS. aureus (ATCC 43300)MRSA4[1]
MST Compound 53-alkyloxy-2,6-difluorobenzamideS. aureus (ATCC 43300)MRSA4[1]
MST Compound 53-isopentyloxy-2,6-difluorobenzamideE. faecium (VRE)Vancomycin-ResistantModest Activity[1]
Compound 73-chloroalkoxy-2,6-difluorobenzamideS. aureus (Resistant)-<10[2][3]
Compound 123-bromoalkoxy-2,6-difluorobenzamideS. aureus (Resistant)-<10[2][3]
Compound 173-alkyloxy-2,6-difluorobenzamideS. aureus (Resistant)-<10[2][3]
Compound II.c1,2,4-oxadiazole derivativeS. aureus (ATCC 29213)MSSA1[4]
Compound II.c1,2,4-oxadiazole derivativeS. aureus (SF8300)MRSA0.5[4]
Compound II.c1,2,4-oxadiazole derivativeS. aureus (SF8325)Daptomycin-Resistant1[4]
PC190723Thiazolopyridine derivativeS. aureusMRSA1[5]
Comparator Antibiotics
OxacillinBeta-lactamS. aureus (ATCC 43300)MRSA2[5]
VancomycinGlycopeptideS. aureus (MRSA)--
VancomycinGlycopeptideE. faecium (VRE)Vancomycin-Resistant-

Experimental Protocols

The following methodologies are standard for determining the in vitro efficacy of antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay is performed to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted (typically two-fold) in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Mechanism of Action: FtsZ Inhibition

2,6-Difluorobenzamide derivatives primarily exert their antibacterial effect by targeting the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein in bacterial cell division, where it polymerizes to form the Z-ring at the division site, acting as a scaffold for the assembly of the divisome complex.

The following diagram illustrates the mechanism of FtsZ inhibition.

FtsZ_Inhibition cluster_normal Normal Bacterial Cell Division cluster_inhibition Inhibition by 2,6-Difluorobenzamide Derivatives FtsZ_monomers FtsZ Monomers GTP GTP FtsZ_monomers->GTP Altered_polymerization Aberrant FtsZ Polymerization FtsZ_monomers->Altered_polymerization Polymerization Polymerization GTP->Polymerization Z_ring Z-ring Formation Polymerization->Z_ring Cell_division Successful Cell Division Z_ring->Cell_division Inhibitor 2,6-Difluorobenzamide Derivative Inhibitor->Altered_polymerization Binds to FtsZ No_Z_ring Z-ring Disruption Altered_polymerization->No_Z_ring Cell_death Cell Elongation & Cell Death No_Z_ring->Cell_death

Caption: Mechanism of FtsZ inhibition by 2,6-difluorobenzamide derivatives.

By binding to FtsZ, these derivatives disrupt the normal polymerization and Z-ring formation, leading to filamentation of the bacteria and eventual cell death.[5][6]

Experimental Workflow for Efficacy Evaluation

The following diagram outlines a typical workflow for evaluating the efficacy of novel antibacterial compounds.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization MIC_Screening Primary MIC Screening (vs. Drug-Resistant Strains) Compound_Synthesis->MIC_Screening Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay MIC_Screening->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., FtsZ Polymerization Assay) MIC_Screening->Mechanism_of_Action Lead_Optimization Lead Compound Optimization (SAR) Cytotoxicity_Assay->Lead_Optimization Mechanism_of_Action->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Efficacy

Caption: Experimental workflow for antibacterial drug discovery.

Conclusion

2,6-Difluorobenzamide derivatives represent a promising class of antibacterial agents with a novel mechanism of action targeting FtsZ. Their potent activity against drug-resistant Gram-positive bacteria, such as MRSA, warrants further investigation and optimization. Key challenges remain, including overcoming efflux-mediated resistance in Gram-negative bacteria and ensuring favorable pharmacokinetic and safety profiles. The data and protocols presented in this guide provide a valuable resource for researchers dedicated to advancing the development of new therapies to combat the growing crisis of antibiotic resistance.

References

In Vivo Validation of Benzenesulfonamide Derivatives as Potent Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of recently developed benzenesulfonamide derivatives, evaluating their in vivo anti-inflammatory properties. The data presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the efficacy and mechanisms of action of these compounds compared to established anti-inflammatory drugs.

Comparative Efficacy of Benzenesulfonamide Derivatives

The anti-inflammatory potential of various benzenesulfonamide derivatives has been predominantly evaluated using the carrageenan-induced rat paw edema model, a standard and widely accepted method for assessing acute inflammation. The following tables summarize the quantitative data from recent in vivo studies, comparing the percentage of edema inhibition of novel derivatives against the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin, and the selective COX-2 inhibitor, celecoxib.

Table 1: Comparison of Benzenesulfonamide Derivatives in Carrageenan-Induced Rat Paw Edema
CompoundDoseTime (hours)Edema Inhibition (%)Reference CompoundEdema Inhibition (%)
Carboxamide Derivative 4a Not Specified194.69Indomethacin78.76
289.66
387.83
Carboxamide Derivative 4c Not Specified194.69Indomethacin78.76
289.66
387.83
Triazine Derivative 1 200 mg/kg496.31Indomethacin (10 mg/kg)57.66
Triazine Derivative 2 200 mg/kg472.08Indomethacin (10 mg/kg)57.66
Triazine Derivative 3 200 mg/kg499.69Indomethacin (10 mg/kg)57.66

Data sourced from studies on novel carboxamide and triazine-substituted benzenesulfonamide derivatives.[1][2]

Table 2: Mechanistic Insights - Effect on Pro-inflammatory Mediators
Compound (200 mg/kg)TNF-α ReductionIL-1β ReductionCOX-1 and COX-2 Reduction
Triazine Derivative 1 SignificantSignificantReduced to near-normal levels
Triazine Derivative 2 SignificantSignificantReduced to near-normal levels
Triazine Derivative 3 SignificantSignificantReduced to near-normal levels
Indomethacin (10 mg/kg) Less effective than derivativesLess effective than derivatives-

This table highlights the significant reduction in key pro-inflammatory cytokines and enzymes by novel triazine derivatives, often exceeding the efficacy of indomethacin.[2][3]

Experimental Protocols

The primary in vivo model cited in the validation of these benzenesulfonamide derivatives is the carrageenan-induced paw edema assay in rats.

Carrageenan-Induced Rat Paw Edema Model

This widely used model assesses the anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats are typically used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin or celecoxib), and treatment groups receiving various doses of the test compounds.

  • Procedure:

    • A sub-plantar injection of carrageenan (a phlogistic agent) into the rat's hind paw induces a localized inflammatory response.

    • The test compounds or standard drug are administered, often intraperitoneally, prior to the carrageenan injection.

    • Paw volume is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Visualizing the Pathways and Processes

To better understand the experimental flow and the underlying mechanisms of action, the following diagrams are provided.

G cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Data Collection and Analysis acclimatization Acclimatization of Wistar Rats grouping Grouping (Control, Standard, Test Compounds) acclimatization->grouping administration Compound/Drug Administration (i.p.) grouping->administration induction Carrageenan Injection (sub-plantar) administration->induction measurement Paw Volume Measurement (Plethysmometer) at 1, 2, 3, 4 hours induction->measurement calculation Calculation of % Edema Inhibition measurement->calculation analysis Statistical Analysis calculation->analysis G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins synthesizes Inflammation Pain, Edema, Redness Prostaglandins->Inflammation mediate Benzenesulfonamides Benzenesulfonamide Derivatives (e.g., Celecoxib, Novel Compounds) Benzenesulfonamides->COX_Enzymes inhibit

References

Comparing the metabolic stability of fluorinated versus non-fluorinated sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, optimizing a compound's metabolic stability is a critical hurdle in the journey from a promising lead to a viable therapeutic. The strategic incorporation of fluorine has emerged as a powerful tool to enhance the pharmacokinetic profiles of drug candidates. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated sulfonamides, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.

The introduction of fluorine into a molecule can significantly increase its metabolic stability. This is primarily due to the strength of the carbon-fluorine (C-F) bond, which is substantially more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism. This tactic often leads to a longer half-life and improved bioavailability of the drug candidate.

Quantitative Comparison of Metabolic Stability: Celecoxib vs. 4'-Fluorocelecoxib

To illustrate the impact of fluorination on the metabolic stability of sulfonamides, we present a direct comparison of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib with its fluorinated analog, 4'-fluorocelecoxib. The following table summarizes in vitro data from a study where both compounds were incubated with human liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Compoundt½ (min)CLint (µL/min/mg protein)Fold Improvement with Fluorination
Celecoxib10139-
4'-Fluorocelecoxib40354x

Data sourced from Obach et al., Drug Metabolism and Disposition, 2016.

As the data clearly indicates, the introduction of a single fluorine atom at the 4'-position of the phenyl ring in Celecoxib results in a four-fold increase in its metabolic half-life and a corresponding four-fold decrease in its intrinsic clearance in human liver microsomes. This demonstrates the profound effect of fluorination on enhancing metabolic stability.

The Mechanism of Metabolic Stabilization

The primary route of metabolism for many sulfonamides, including Celecoxib, is oxidation mediated by cytochrome P450 enzymes, particularly CYP2C9. This process typically involves the hydroxylation of an aromatic ring. In the case of Celecoxib, this occurs at the para-position of the phenyl group.

By replacing the hydrogen atom at this metabolically labile site with a fluorine atom, the C-F bond's high strength effectively prevents this oxidative transformation. This "metabolic blocking" forces the metabolism to occur at a much slower rate or through alternative, less efficient pathways.

cluster_0 Non-Fluorinated Sulfonamide (Celecoxib) cluster_1 Fluorinated Sulfonamide (4'-Fluorocelecoxib) Celecoxib Celecoxib Metabolically Labile Site (C-H bond) Metabolically Labile Site (C-H bond) Celecoxib->Metabolically Labile Site (C-H bond) Susceptible to CYP2C9 CYP2C9 Metabolically Labile Site (C-H bond)->CYP2C9 Targeted by Oxidative Metabolism (Hydroxylation) Oxidative Metabolism (Hydroxylation) CYP2C9->Oxidative Metabolism (Hydroxylation) Hydroxy-Metabolite Hydroxy-Metabolite Oxidative Metabolism (Hydroxylation)->Hydroxy-Metabolite Rapid Clearance Rapid Clearance Hydroxy-Metabolite->Rapid Clearance 4'-Fluorocelecoxib 4'-Fluorocelecoxib Blocked Site (C-F bond) Blocked Site (C-F bond) 4'-Fluorocelecoxib->Blocked Site (C-F bond) Protected by CYP2C9_F CYP2C9_F Blocked Site (C-F bond)->CYP2C9_F Resistant to Slow/Blocked Metabolism Slow/Blocked Metabolism CYP2C9_F->Slow/Blocked Metabolism Reduced Metabolite Formation Reduced Metabolite Formation Slow/Blocked Metabolism->Reduced Metabolite Formation Slow Clearance Slow Clearance Reduced Metabolite Formation->Slow Clearance

Figure 1. Impact of Fluorination on Sulfonamide Metabolism.

Experimental Protocols: In Vitro Microsomal Stability Assay

The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes. This assay is a cornerstone of in vitro drug metabolism studies.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (e.g., Celecoxib, 4'-Fluorocelecoxib)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, pre-warm a mixture of the liver microsomes and phosphate buffer at 37°C for 5-10 minutes.

    • Add the test compound to the mixture to initiate the pre-incubation.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume and concentrations should be optimized for the specific assay.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing the internal standard).

  • Sample Processing:

    • Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Pre-warm Microsomes & Buffer Pre-warm Microsomes & Buffer Prepare Reagents->Pre-warm Microsomes & Buffer Add Test Compound Add Test Compound Pre-warm Microsomes & Buffer->Add Test Compound Initiate Reaction with NADPH Initiate Reaction with NADPH Add Test Compound->Initiate Reaction with NADPH Incubate at 37°C Incubate at 37°C Initiate Reaction with NADPH->Incubate at 37°C Terminate Reaction at Time Points Terminate Reaction at Time Points Incubate at 37°C->Terminate Reaction at Time Points Centrifuge to Precipitate Proteins Centrifuge to Precipitate Proteins Terminate Reaction at Time Points->Centrifuge to Precipitate Proteins Analyze Supernatant by LC-MS/MS Analyze Supernatant by LC-MS/MS Centrifuge to Precipitate Proteins->Analyze Supernatant by LC-MS/MS Data Analysis Data Analysis Analyze Supernatant by LC-MS/MS->Data Analysis End End Data Analysis->End

Figure 2. Experimental Workflow for Microsomal Stability Assay.

Unveiling the Selectivity of 2,6-Difluorobenzenesulfonamide-Based Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for predicting potential off-target effects and ensuring therapeutic efficacy. This guide provides an objective comparison of the pan-RAF inhibitor LY3009120, a compound featuring a 2,6-difluorobenzenesulfonamide moiety, with other RAF inhibitors, supported by experimental data and detailed protocols.

Executive Summary

LY3009120 is a potent pan-RAF inhibitor that demonstrates significant activity against ARAF, BRAF, and CRAF kinases. While it effectively targets the RAS-RAF-MEK-ERK signaling pathway, cross-reactivity studies reveal off-target inhibition of other kinases, notably KDR (VEGFR2) and EphA2. This guide delves into the quantitative data of LY3009120's inhibitory activity, outlines the experimental methodologies used to determine its selectivity, and visually represents the targeted signaling pathway and experimental workflows. By comparing its performance with other RAF inhibitors lacking the this compound structure, this guide offers valuable insights for researchers in the field of kinase inhibitor development.

Data Presentation: Inhibitor Activity and Selectivity

The inhibitory potency of LY3009120 against its primary targets and identified off-targets has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's effectiveness in inhibiting a specific biological or biochemical function.

TargetInhibitorIC50 (nM)Assay TypeReference
On-Target
ARAFLY300912044KiNativ (in A375 cells)[1][2]
BRAFLY300912031-47KiNativ (in A375 cells)[1][2]
CRAFLY300912042KiNativ (in A375 cells)[1][2]
BRAF V600ELY30091205.8Biochemical Assay[3]
BRAF WTLY30091209.1Biochemical Assay[3]
CRAF WTLY300912015Biochemical Assay[3]
Off-Target
KDR (VEGFR2)LY30091203900Biochemical Assay[2]
EphA2LY300912020Competitive Binding Assay (in A375 cells)[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. The following sections describe the key assays used to characterize the activity of LY3009120.

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant active kinase

  • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 1% v/v phosphatase inhibitor cocktail II)[2]

  • Substrate (e.g., inactive MEK1 for RAF kinases)

  • ATP (at a concentration near the Km for the enzyme)

  • Test inhibitor (e.g., LY3009120) dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (or similar) to measure kinase activity

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a 96-well plate, add the diluted inhibitor or vehicle control (DMSO).

  • Add the active kinase to each well, except for the "no enzyme" control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a predetermined temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the remaining kinase activity using a detection reagent such as ADP-Glo™, which quantifies the amount of ADP produced.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

KiNativ™ Assay for Kinase Inhibitor Profiling

The KiNativ™ assay is an activity-based protein profiling platform used to measure the binding affinity of inhibitors against native kinases in a complex biological sample, such as cell lysates.[4][5]

Principle: This competitive binding assay utilizes an ATP-biotin probe that covalently labels the active site of kinases.[6] An inhibitor competes with this probe for binding to the kinase. The selectivity profile of the inhibitor is determined by quantifying the amount of probe-labeled kinase using mass spectrometry.[4][7]

Workflow:

  • Lysate Preparation: Prepare cell lysates in a buffer containing phosphatase inhibitors.[2]

  • Inhibitor Incubation: Incubate the cell lysate with varying concentrations of the test inhibitor (e.g., LY3009120) or a vehicle control.

  • Probe Labeling: Add the ATP-biotin probe to the lysates and incubate to allow for covalent modification of active kinases.

  • Enrichment of Labeled Peptides: Digest the proteins in the lysate and enrich the biotin-labeled peptides using streptavidin beads.

  • Mass Spectrometry Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: Determine the IC50 values for each kinase by measuring the decrease in probe labeling at different inhibitor concentrations.

Mandatory Visualizations

To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

RAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF (ARAF, BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation LY3009120 LY3009120 (this compound -based inhibitor) LY3009120->RAF KiNativ_Workflow Start Start: Cell Lysate IncubateInhibitor Incubate with LY3009120 Start->IncubateInhibitor AddProbe Add ATP-Biotin Probe IncubateInhibitor->AddProbe ProteinDigestion Protein Digestion AddProbe->ProteinDigestion Enrichment Enrich Biotinylated Peptides ProteinDigestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis: Determine IC50 LCMS->DataAnalysis End End: Selectivity Profile DataAnalysis->End

References

Head-to-head comparison of 2,6-Difluorobenzenesulfonamide and other building blocks in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal building blocks is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic campaign. Among the diverse array of sulfonylamide-based reagents, 2,6-difluorobenzenesulfonamide has emerged as a powerful and versatile tool. This guide provides an objective, data-driven comparison of this compound and its corresponding sulfonyl chloride with other commonly employed building blocks in key synthetic transformations, supported by experimental data and detailed protocols.

The unique electronic properties imparted by the two fluorine atoms in the ortho positions of the benzene ring render this compound and its derivatives highly reactive and confer advantageous characteristics to the resulting products. The strong electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the sulfur atom in the corresponding sulfonyl chloride, making it a superior reagent for the formation of sulfonamides.

N-Arylation Reactions: A Comparative Analysis

The formation of N-aryl sulfonamides is a cornerstone transformation in medicinal chemistry and materials science. A comparative study on the reactivity of various substituted benzenesulfonyl chlorides in the N-arylation of anilines highlights the superior performance of electron-deficient systems. While direct comparative data for 2,6-difluorobenzenesulfonyl chloride is not extensively published in a single head-to-head study, the well-established principle of substituent effects on reactivity provides a strong basis for comparison.

Generally, electron-withdrawing groups on the benzenesulfonyl chloride enhance the rate of reaction with nucleophiles like amines. This is due to the increased positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity, leading to slower reactions.

A study comparing the reaction of benzenesulfonyl chloride and p-toluenesulfonyl chloride with various aromatic amines demonstrated that benzenesulfonyl chloride consistently provided higher yields.[1] This aligns with the expectation that the electron-donating methyl group in p-toluenesulfonyl chloride reduces its reactivity compared to the unsubstituted benzenesulfonyl chloride. Following this trend, the two strongly electron-withdrawing fluorine atoms in 2,6-difluorobenzenesulfonyl chloride are expected to render it significantly more reactive than both benzenesulfonyl chloride and p-toluenesulfonyl chloride, leading to faster reaction times and potentially higher yields under milder conditions.

Table 1: Comparison of Sulfonyl Chlorides in the N-Arylation of Aromatic Amines

Sulfonyl ChlorideSubstituent EffectExpected Relative ReactivityTypical Yields (vs. Aniline)
2,6-Difluorobenzenesulfonyl Chloride Strong Electron-WithdrawingHighest High (Predicted)
4-Nitrobenzenesulfonyl ChlorideStrong Electron-WithdrawingHighHigh
Benzenesulfonyl ChlorideNeutralModerateGood[1]
4-Toluenesulfonyl Chloride (Tosyl Chloride)Electron-DonatingLowerModerate[1]

Experimental Protocols

General Procedure for the N-Arylation of Anilines with Substituted Benzenesulfonyl Chlorides

This protocol is a generalized procedure based on common laboratory practices for the synthesis of N-aryl sulfonamides.

Materials:

  • Substituted benzenesulfonyl chloride (e.g., 2,6-difluorobenzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.0 equiv)

  • Aniline (1.0-1.2 equiv)

  • Pyridine or Triethylamine (1.5-2.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Magnetic stirrer

  • Round-bottom flask

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve the aniline in the chosen solvent.

  • Add the base (pyridine or triethylamine) to the solution and stir at room temperature.

  • Slowly add a solution of the substituted benzenesulfonyl chloride in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for the appropriate time (monitoring by TLC is recommended). Reaction times will vary depending on the reactivity of the sulfonyl chloride.

  • Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-aryl sulfonamide.

Logical Workflow for Sulfonamide Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine (e.g., Aniline) ReactionVessel Reaction Vessel (Solvent, Stirring) Amine->ReactionVessel SulfonylChloride Substituted Benzenesulfonyl Chloride SulfonylChloride->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel Quench Quenching ReactionVessel->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product N-Aryl Sulfonamide Purification->Product G cluster_pathway Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphorylatedSubstrate->CellularResponse Triggers Inhibitor Sulfonamide Inhibitor (e.g., containing 2,6-difluorophenyl moiety) Inhibitor->Kinase Inhibits

References

Benchmarking 2,6-Difluorobenzenesulfonamide: A Comparative Guide to its Performance in Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,6-Difluorobenzenesulfonamide is a key building block in modern organic synthesis, particularly valued in the development of pharmaceuticals. Its unique electronic properties, conferred by the two fluorine atoms ortho to the sulfonamide group, influence its reactivity and the characteristics of the resulting products. This guide provides an objective comparison of this compound's performance in a significant chemical transformation—its application in the synthesis of the melanoma drug Dabrafenib—and contrasts its general reactivity in common cross-coupling reactions with that of unsubstituted benzenesulfonamide.

Performance in Multi-Step Synthesis: The Case of Dabrafenib

A critical application of this compound is in the synthesis of Dabrafenib, a potent BRAF inhibitor. Its incorporation into the final drug molecule highlights its utility in complex, multi-step synthetic sequences. The following table outlines a key step in a patented Dabrafenib synthesis, showcasing the conditions and yield for a reaction involving a derivative of this compound.

Table 1: Performance of a this compound Derivative in Dabrafenib Synthesis [1][2][3]

ReactantReagents & ConditionsProductYield
N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamideAmmonium hydroxide, sealed pressure reactor, 98-103 °C, 2 hoursN-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (Dabrafenib)88%

This reaction demonstrates the robustness of the this compound moiety under high-temperature and high-pressure amination conditions, leading to a high yield of the final active pharmaceutical ingredient.

Comparative Performance in N-Arylation Reactions

N-arylation reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are fundamental transformations for the formation of carbon-nitrogen bonds. While direct, side-by-side comparative data for this compound in these reactions is scarce in the literature, we can infer its potential reactivity based on studies of similar substrates. The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the sulfonamide N-H bond, potentially facilitating its deprotonation and subsequent coupling. However, the steric bulk of the ortho-fluorine atoms might hinder the approach of the catalyst and the aryl halide.

The following tables provide a summary of typical conditions and yields for the N-arylation of the parent benzenesulfonamide, which serves as a baseline for comparison.

Table 2: Typical Performance of Benzenesulfonamide in Buchwald-Hartwig Amination

Aryl HalideCatalyst System (Palladium Source / Ligand)BaseSolventTemperature (°C)Time (h)Yield (%)
Aryl BromidePd₂(dba)₃ / XantphosK₃PO₄Toluene1101675-98
Aryl BromidePd(OAc)₂ / BINAPCs₂CO₃Toluene10016~91%
Aryl ChloridePd₂(dba)₃ / XPhosK₃PO₄Dioxane11024~82%

Table 3: Typical Performance of Benzenesulfonamide in Ullmann Condensation

Aryl HalideCatalyst System (Copper Source / Ligand)BaseSolventTemperature (°C)Time (h)Yield (%)
Aryl IodideCuI / NoneK₂CO₃WaterReflux-up to 94%
Aryl IodideCuI / DMEDAK₃PO₄Toluene11012-2470-95
Aryl BromideCuI / DMEDAK₃PO₄Toluene12024~70-80%

Note: The data in Tables 2 and 3 are compiled from various sources and represent typical, not directly comparative, experimental outcomes.

Experimental Protocols

Protocol 1: Synthesis of Dabrafenib from N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide [2]

Materials:

  • N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (120 g)

  • Ammonium hydroxide (28-30%, 2.4 L)

  • 1-gallon pressure reactor

  • Ethyl acetate (EtOAc)

  • Heptane

  • Water

Procedure:

  • A mixture of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (120 g) and ammonium hydroxide (2.4 L) is heated in a sealed 1-gallon pressure reactor to 98-103 °C.

  • The reaction mixture is stirred at this temperature for 2 hours.

  • The reaction is then cooled slowly to room temperature (20 °C) and stirred overnight.

  • The resulting solids are filtered and washed with a minimum amount of the mother liquor and dried under vacuum.

  • The solids are added to a mixture of EtOAc (15 vol) and water (2 vol) and heated to complete dissolution at 60-70 °C. The aqueous layer is removed and discarded.

  • The organic layer is washed with water (1 vol) at 60-70 °C, and the aqueous layer is removed and discarded.

  • The organic layer is filtered at 60 °C and concentrated to approximately 3 volumes.

  • EtOAc (6 vol) is charged into the mixture, heated, and stirred at 72 °C for 10 minutes, then cooled to 20 °C and stirred overnight.

  • EtOAc is removed via vacuum distillation to concentrate the reaction mixture to approximately 3 volumes.

  • Heptane (9 vol) is slowly added at 65-70 °C.

  • The slurry is stirred at 65-70 °C for 2-3 hours and then cooled slowly to 0-5 °C.

  • The product is filtered, washed with EtOAc/heptane (3/1 v/v, 4 vol), and dried at 45 °C under vacuum to obtain Dabrafenib (102.3 g, 88% yield).

Visualizations

The following diagrams illustrate the synthetic workflow for the preparation of Dabrafenib and the general catalytic cycle for a key C-N bond-forming reaction.

Dabrafenib_Synthesis_Workflow cluster_start Starting Materials A 3-(3-Amino-2-fluorophenyl) -3-oxopropanoate C Sulfonamidation A->C B 2,6-Difluorobenzenesulfonyl chloride B->C D N-[3-(3-Oxo-3-ethoxypropanoyl) -2-fluorophenyl]-2,6-difluoro benzenesulfonamide C->D E Halogenation & Thiazole Cyclization D->E F N-{3-[5-(2-Chloro-4-pyrimidinyl) -2-(tert-butyl)-1,3-thiazol-4-yl] -2-fluorophenyl}-2,6-difluoro benzenesulfonamide E->F G Amination F->G H Dabrafenib G->H

Caption: Synthetic workflow for the preparation of Dabrafenib.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Ligand\nExchange Ligand Exchange Ar-Pd(II)(X)L_n->Ligand\nExchange R'R''NH, Base Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n Ligand\nExchange->Ar-Pd(II)(NR'R'')L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR'R'')L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

Selectivity Profiling of Novel 2,6-Difluorobenzenesulfonamide Derivatives Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A new class of 2,6-difluorobenzenesulfonamide derivatives has been synthesized and evaluated for its kinase inhibitory activity. This guide provides a comprehensive overview of the selectivity profile of these compounds against a broad panel of kinases, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein, supported by detailed experimental protocols, facilitates an objective comparison of the therapeutic potential and off-target effects of these novel inhibitors.

Comparative Efficacy of this compound Derivatives

A series of novel this compound derivatives were profiled against a panel of 468 kinases to determine their selectivity and potency. The compounds demonstrated significant inhibitory activity against BRAFV600E, a key kinase implicated in several cancers. The following table summarizes the inhibition data for a selection of these derivatives against key kinases, including the primary target BRAFV600E and other kinases to highlight selectivity. The data is presented as percentage inhibition at a concentration of 1 µM.

Compound IDTarget KinaseInhibition (%) at 1 µM
3s BRAFV600E 99
ABL1<10
AKT1<10
CDK2<10
EGFR<10
FLT3<10
JAK2<10
MEK1<10
PI3Kα<10
SRC<10
3t BRAFV600E 98
ABL1<10
AKT1<10
CDK2<10
EGFR<10
FLT3<10
JAK2<10
MEK1<10
PI3Kα<10
SRC<10

Note: The data presented is based on the findings reported in "N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors". While the core structure is a difluorophenylsulfonamide, the specific substitution pattern in the cited study is 2,4-difluoro. The data for other kinases in the panel for compounds 3s and 3t showed minimal inhibition, highlighting their high selectivity for BRAFV600E.

Experimental Protocols

The determination of kinase inhibition is crucial for assessing the potency and selectivity of novel compounds. Below are detailed methodologies for two common in vitro kinase assays.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring inhibitor binding to a kinase.

Materials:

  • Kinase of interest

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test compounds (this compound derivatives)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to achieve the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in kinase buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the test compound solution, followed by 5 µL of the kinase/antibody mixture.

  • Reaction Initiation: Add 5 µL of the tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. The signal is measured at two wavelengths: 665 nm (acceptor emission) and 615 nm (donor emission).

  • Data Analysis: The FRET signal is expressed as the ratio of the acceptor emission to the donor emission. The percentage of inhibition is calculated relative to a no-inhibitor control. IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (this compound derivatives)

  • Kinase buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a multiwell plate by combining the kinase, substrate, ATP, and the test compound at various concentrations.

    • Include a "no kinase" control and a "no inhibitor" (vehicle) control.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the kinase activity. The percentage of inhibition is calculated relative to the vehicle control. IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.

Visualizations

To further elucidate the context of kinase inhibition by this compound derivatives, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Dilution reaction_setup Reaction Setup in Plate compound_prep->reaction_setup reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->reaction_setup incubation Incubation reaction_setup->incubation signal_dev Signal Development incubation->signal_dev plate_reading Plate Reading signal_dev->plate_reading data_proc Data Processing plate_reading->data_proc ic50_calc IC50 Determination data_proc->ic50_calc

In Vitro Kinase Inhibition Assay Workflow

raf_mek_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF (e.g., BRAF) RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor This compound Derivatives Inhibitor->RAF

RAF-MEK-ERK Signaling Pathway and the Point of Inhibition

A Comparative Analysis of 2,6-Difluorobenzenesulfonamide Derivatives in Enzyme Active Sites: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the molecular docking performance of 2,6-difluorobenzenesulfonamide derivatives reveals varying binding affinities across different enzyme classes, highlighting the structural nuances that dictate inhibitor potency and selectivity. This guide provides a comparative analysis of these derivatives, supported by quantitative data and detailed experimental protocols, to aid researchers in the strategic design of novel therapeutics.

The this compound scaffold is a key pharmacophore in modern medicinal chemistry, most notably featured in the approved BRAF kinase inhibitor, Dabrafenib. The fluorine atoms in the ortho positions to the sulfonamide linker play a crucial role in modulating the conformational preferences and electronic properties of the molecule, often leading to enhanced binding affinity and selectivity for their target enzymes. This guide synthesizes available data from molecular docking studies to offer a comparative perspective on the interaction of these derivatives with kinases and carbonic anhydrases.

Comparative Docking Performance

To provide a clear comparison of the binding affinities of this compound derivatives with different enzyme targets, the following tables summarize key quantitative data from various studies. Lower docking scores and binding energies typically indicate a more favorable interaction between the ligand and the enzyme's active site.

Kinase Inhibition

The primary target for many this compound derivatives is the BRAF kinase, a key component in the MAPK signaling pathway. Molecular docking studies have been instrumental in understanding the binding mode of these inhibitors.

DerivativeTarget EnzymePDB CodeDocking Score (kcal/mol)Experimental Validation (IC50, nM)
DabrafenibBRAF V600E3OG7 (representative)-15.70.65 - 9.0
Dabrafenib Photo-induced DerivativeBRAF V600E3OG7 (representative)-11.7-
DabrafenibBRAF (Wild-Type)Not SpecifiedNot Specified3.2
Dabrafenibc-RAFNot SpecifiedNot Specified5.0

Note: Docking scores can vary based on the specific software and protocol used. The values presented are for comparative purposes within the context of the cited studies.

Carbonic Anhydrase Inhibition
Derivative ClassTarget EnzymeTypical Docking Score Range (kcal/mol)
Benzenesulfonamides containing 1,2,3-triazoleCarbonic Anhydrase I (hCA I)-5.13 (for most potent derivative)
Benzenesulfonamides containing 1,2,3-triazoleCarbonic Anhydrase II (hCA II)-5.32 (for most potent derivative)

Experimental Protocols for Molecular Docking

The methodologies outlined below represent a generalized workflow for performing molecular docking studies of this compound derivatives, based on common practices in the field.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystal structure of the target enzyme is typically obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The retrieved protein structure is prepared by removing water molecules, co-ligands, and any non-essential ions. Hydrogen atoms are added, and charges are assigned using a suitable force field (e.g., OPLS, AMBER). The protein is then energy minimized to relieve any steric clashes.

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized, and partial charges are assigned.

Docking Simulation
  • Grid Generation: A docking grid is defined around the active site of the target enzyme. The dimensions of the grid box are set to encompass the entire binding pocket.

  • Docking Algorithm: A molecular docking program (e.g., Schrödinger Glide, AutoDock Vina, MOE) is used to flexibly dock the prepared ligands into the defined active site of the receptor.[2][3][4] The algorithm explores various conformations and orientations of the ligand within the binding pocket.

  • Scoring: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The pose with the most favorable score (e.g., the lowest docking score or binding energy) is considered the most likely binding mode.

Post-Docking Analysis
  • Interaction Analysis: The predicted binding mode of the top-scoring pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the enzyme's active site.

  • Validation: To validate the docking protocol, a known co-crystallized ligand can be re-docked into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[3]

Visualizing Molecular Docking and Biological Pathways

To better understand the processes involved in these computational studies and the biological context of the target enzymes, the following diagrams illustrate a typical molecular docking workflow and a simplified representation of the MAPK signaling pathway targeted by Dabrafenib.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Retrieve Protein Structure (PDB) PrepProtein Prepare Protein (Add H, Minimize) PDB->PrepProtein Ligand Prepare 2D/3D Ligand Structures PrepLigand Prepare Ligand (Minimize, Assign Charges) Ligand->PrepLigand Grid Define Active Site & Generate Grid PrepProtein->Grid Dock Perform Molecular Docking PrepLigand->Dock Grid->Dock Score Score & Rank Poses Dock->Score Analyze Analyze Binding Interactions Score->Analyze Validate Validate Protocol (Re-docking) Analyze->Validate

A typical workflow for a molecular docking study.

MAPK_Signaling_Pathway cluster_pathway Simplified MAPK/ERK Pathway RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Dabrafenib Dabrafenib (this compound Derivative) Dabrafenib->BRAF Inhibits

Inhibition of the MAPK pathway by Dabrafenib.

References

Safety Operating Guide

Proper Disposal of 2,6-Difluorobenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,6-Difluorobenzenesulfonamide must be disposed of as hazardous chemical waste through an approved waste disposal service. Do not discharge down the drain or mix with non-hazardous trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Protocol

Before handling this compound for disposal, it is crucial to be aware of its hazards. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves. Always inspect gloves prior to use and use proper glove removal technique.

  • Eye Protection: Use safety glasses or goggles tested and approved under appropriate government standards.

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Hazard Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Disposal)
Skin Irritation (Category 2)H315: Causes skin irritation[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Hazardous to the aquatic environment, long-term hazard (Category 1)H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.
Disposal P501: Dispose of contents/ container to an approved waste disposal plant.

III. Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection and preparation of this compound for disposal by a licensed hazardous waste contractor.

Materials:

  • Designated, sealable, and chemically compatible hazardous waste container.

  • Hazardous waste labels (available from your institution's Environmental Health & Safety department).

  • Permanent marker.

  • Personal Protective Equipment (as outlined in Section I).

Procedure:

  • Container Preparation:

    • Obtain a designated hazardous waste container that is clean, in good condition, and compatible with this compound.

    • Affix a hazardous waste label to the container.

  • Waste Segregation and Collection:

    • Unused or Expired Chemical: Carefully transfer any unwanted this compound into the prepared waste container.

    • Contaminated Labware: Collect any disposable items (e.g., pipette tips, weigh boats, contaminated gloves) that have come into contact with this compound in a separate, clearly labeled container for solid hazardous waste.

    • Empty Original Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. Once decontaminated, the empty container can be disposed of according to your institution's guidelines.

  • Labeling:

    • On the hazardous waste label, clearly write the full chemical name: "this compound".

    • List all components and their approximate concentrations if it is a mixed waste stream.

    • Indicate the associated hazards (e.g., "Irritant," "Environmental Hazard").

    • Fill in the accumulation start date and any other information required by your institution.

  • Storage:

    • Seal the waste container tightly.

    • Store the container in a designated satellite accumulation area or your laboratory's designated hazardous waste storage area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with the information from the hazardous waste label.

IV. Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

A Identify this compound Waste B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Segregate Waste Stream B->C D Unused/Expired Chemical C->D E Contaminated Labware C->E F Collect in Labeled, Compatible Hazardous Waste Container D->F E->F G Label Container with: - Chemical Name - Hazards - Date F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Disposal by Licensed Contractor I->J

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,6-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 2,6-Difluorobenzenesulfonamide, including operational and disposal plans.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation[1][2]. Therefore, adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Quantitative Hazard Data
Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation[1][2]
Eye IrritationH319Causes serious eye irritation[1][2]
Respiratory IrritationH335May cause respiratory irritation[1][2]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial. The following step-by-step guidance outlines the procedural workflow from preparation to post-handling cleanup.

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure[3]. Ensure the fume hood is functioning correctly before commencing any work.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent skin and eye contact. This includes, but is not limited to:

    • Eye and Face Protection: Chemical safety goggles or a face shield[3].

    • Hand Protection: Chemical-resistant gloves such as nitrile or butyl rubber[4]. Double-gloving may be appropriate for prolonged work[4].

    • Body Protection: A lab coat or chemical-resistant disposable coveralls[3][4].

    • Respiratory Protection: If working outside of a fume hood is unavoidable, a full-face respirator with appropriate cartridges should be used[4].

2. Chemical Handling

  • Pre-use Inspection: Before use, visually inspect the container for any damage or leaks.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid material within the chemical fume hood. Use appropriate tools (e.g., spatulas) to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.

3. Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area and any equipment used with a suitable solvent (e.g., isopropanol)[3].

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[2].

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_gather Gather Materials prep_fumehood->prep_gather handle_weigh Weigh Compound in Fume Hood prep_gather->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve post_decontaminate Decontaminate Work Area & Equipment handle_dissolve->post_decontaminate Experiment complete post_dispose Segregate & Dispose of Waste post_decontaminate->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization

  • This compound must be treated as hazardous waste[3]. It should never be disposed of down the drain or in regular trash[3].

2. Waste Segregation and Collection

  • Unused Chemical: Any unwanted or expired this compound should be collected in a designated, properly labeled hazardous waste container[3]. The container must be in good condition, compatible with the chemical, and kept securely closed[2].

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and absorbent paper that are contaminated with the chemical should be collected in a separate, clearly labeled container or sealed bag for solid hazardous waste[3].

  • Solutions: Solutions containing this compound should be collected in a designated liquid hazardous waste container.

3. Labeling and Storage

  • All waste containers must be clearly labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the date of accumulation[3].

  • Store sealed waste containers in a designated satellite accumulation area away from incompatible materials[2][3].

4. Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[3]. Disposal must be conducted in accordance with all local, state, and federal regulations[3].

Logical Flow for Waste Disposal

cluster_segregation Waste Segregation cluster_collection Collection & Labeling cluster_storage Temporary Storage start Waste Generated solid_waste Contaminated Solids (Gloves, Paper, etc.) start->solid_waste liquid_waste Unused Chemical & Contaminated Solutions start->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste end Arrange for EHS Pickup store_waste->end

Caption: Logical flow for the disposal of this compound waste.

First Aid Measures

In the event of exposure, immediate action is necessary.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician[1].

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists[1][5].

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician[1].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[1][6].

Always have the Safety Data Sheet (SDS) for this compound readily available when working with this chemical and provide it to any attending medical personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,6-Difluorobenzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.